molecular formula C12H10F2O2 B2987168 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione CAS No. 928710-55-8

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Cat. No.: B2987168
CAS No.: 928710-55-8
M. Wt: 224.207
InChI Key: IPXMHIXARNRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS 928710-55-8) is a high-purity organic compound supplied for research and development purposes. This compound, with a molecular formula of C12H10F2O2 and a molecular weight of 224.20 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . The 3,5-difluorophenyl substituent is a prominent pharmacophore in drug discovery, making this dione a key intermediate for the synthesis of more complex molecules with potential biological activity. Calculated physicochemical properties include a LogP of 2.53 and a polar surface area of 34.14 Ų, which are important parameters for researchers assessing drug-likeness . This product is accompanied by comprehensive analytical data, including NMR and HPLC documentation, to ensure quality and support your research efforts . For safe handling, please note the associated hazard statements H302, H315, H319, and H335 . This product is intended for research and development use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

5-(3,5-difluorophenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMHIXARNRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione and Its Analogs: Properties and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related analogs, including monofluorinated and trifluoromethylated derivatives, to infer its chemical behavior and potential utility. The core focus is on the cyclohexane-1,3-dione scaffold, a versatile building block in medicinal chemistry, and the influence of the 3,5-difluorophenyl substituent on its physicochemical and biological properties. This document serves as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.

Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione and its derivatives are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their unique structural and electronic properties make them valuable intermediates for the synthesis of a wide array of biologically active molecules.[1][2] The dicarbonyl functionality allows for a rich chemistry, including keto-enol tautomerism, which plays a crucial role in their reactivity and biological interactions.[3][4] These compounds have been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents, herbicides, and as scaffolds for anticancer drugs.[1][2][5][6] Specifically, derivatives of cyclohexane-1,3-dione have shown potential as tyrosine kinase inhibitors, highlighting their relevance in oncology research.[6][7]

The introduction of a substituted phenyl ring at the 5-position significantly influences the molecule's properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,5-difluoro substitution pattern on the phenyl ring is expected to further modulate these properties through electronic and steric effects.

Physicochemical Properties: An Extrapolated Profile

Molecular Structure and Conformation

The core structure consists of a cyclohexane-1,3-dione ring with a 3,5-difluorophenyl group attached at the 5-position. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[3]

Table 1: Comparison of Molecular Formulas and Weights of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-(3-Fluorophenyl)cyclohexane-1,3-dione762243-25-4C₁₂H₁₁FO₂206.21[3]
5-(4-Fluorophenyl)cyclohexane-1,3-dione55579-72-1C₁₂H₁₁FO₂206.21[8]
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dioneN/AC₁₃H₁₁F₃O₂256.22[9]
5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione1549731-06-7C₁₃H₁₂F₂O₂N/A
This compound (Predicted) N/A C₁₂H₁₀F₂O₂ 224.20
Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds like cyclohexane-1,3-dione is their existence as an equilibrium mixture of keto and enol tautomers.[3][4] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium is influenced by factors such as solvent polarity and temperature.[3] For this compound, the presence of the electron-withdrawing difluorophenyl group may influence the position of this equilibrium.

Keto_Enol_Tautomerism Keto Diketone Form Enol Enol Form Keto->Enol Tautomerization Synthesis_Workflow Start Starting Materials: - 3,5-Difluorobenzaldehyde - Malonic Acid Step1 Knoevenagel Condensation Start->Step1 Intermediate1 3-(3,5-Difluorophenyl)acrylic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Ethyl 3-(3,5-Difluorophenyl)acrylate Step2->Intermediate2 Step3 Michael Addition with Acetone Intermediate2->Step3 Intermediate3 Intermediate Adduct Step3->Intermediate3 Step4 Intramolecular Claisen Condensation Intermediate3->Step4 Product This compound Step4->Product

Caption: A potential synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(3,5-Difluorophenyl)acrylate

  • To a solution of 3,5-difluorobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with HCl to precipitate the acrylic acid derivative.

  • Filter and dry the solid.

  • Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide in ethanol, add a mixture of ethyl 3-(3,5-difluorophenyl)acrylate and acetone.

  • Stir the mixture at room temperature, allowing the Michael addition to proceed.

  • Heat the reaction mixture to reflux to facilitate the intramolecular Claisen condensation.

  • After completion, cool the mixture and neutralize with acid.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The cyclohexane-1,3-dione scaffold is a known pharmacophore in various therapeutic areas. The introduction of the 3,5-difluorophenyl group can enhance its drug-like properties.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including non-small-cell lung cancer. [5]The mechanism of action is often associated with the inhibition of receptor tyrosine kinases. [6]The 3,5-difluoro substitution pattern can improve the binding affinity and selectivity for specific kinase targets.

Antimicrobial and Other Biological Activities

Cyclohexane-1,3-dione derivatives have also been explored for their antimicrobial properties. [10]Furthermore, some analogs have been investigated as potential anticonvulsant agents. [3][11]The electronic properties of the difluorophenyl group could modulate these activities.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological research. By leveraging the known chemistry of the cyclohexane-1,3-dione core and the well-established benefits of fluorine substitution in medicinal chemistry, this compound serves as an attractive candidate for the development of novel therapeutic agents. This guide provides a foundational understanding based on the properties of its close analogs, paving the way for future experimental investigation into its synthesis, characterization, and biological evaluation.

References

  • Chemsrc. 5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione.
  • Smolecule. 5-(3-Fluorophenyl)cyclohexane-1,3-dione.
  • PubChem. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
  • Sigma-Aldrich. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
  • Sigma-Aldrich. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97%.
  • Sigma-Aldrich. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97%.
  • BLDpharm. 5-(3-Fluorophenyl)cyclohexane-1,3-dione.
  • Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production.
  • ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block.
  • ChemicalBook. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE.
  • MedchemExpress.com. Cyclohexane-1,3-dione.
  • Google Patents. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Wikipedia. 1,3-Cyclohexanedione.
  • ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
  • Google Patents. Process for the manufacture of 1, 3-cyclohexanedione.
  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • PubChem. 1,3-Cyclopentadiene, 5,5-difluoro-.

Sources

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione for Advanced Research

Executive Summary

The cyclohexane-1,3-dione scaffold is a privileged structure in chemical and pharmaceutical research, forming the core of numerous natural products, herbicides, and clinically relevant molecules.[1] Its unique chemical properties, including its existence in a keto-enol tautomeric equilibrium, make it a versatile building block for synthesizing complex molecular architectures.[2] This guide focuses on a specific, high-interest derivative: This compound . The incorporation of a 3,5-difluorophenyl moiety is a strategic decision in medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and introduce specific electronic interactions (such as hydrogen bonding or halogen bonding) with biological targets. This document provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol with mechanistic justifications, expected analytical characterization data, and its potential significance in drug discovery and development.[3][4]

Chemical Structure and Nomenclature

The fundamental identity of a compound is rooted in its structure and universally recognized name.

IUPAC Name

The formal IUPAC name for the compound is This compound . This nomenclature precisely defines the substitution pattern on the cyclohexane-1,3-dione core.

Chemical Structure

The molecule consists of a six-membered aliphatic ring containing two ketone functionalities at the 1 and 3 positions. A 3,5-difluorinated phenyl group is attached to the carbon at the 5-position.

Molecular Formula: C₁₂H₁₀F₂O₂ Molecular Weight: 224.21 g/mol

Chemical structure of this compound (Image: 2D structure of this compound)

A critical feature of β-dicarbonyl systems like this is the existence of keto-enol tautomerism. The compound exists as an equilibrium mixture of the diketo form and its corresponding enol isomers. This equilibrium is sensitive to the solvent environment and temperature, a factor that must be considered during characterization and reactivity studies.[2]

Synthesis and Purification Protocol

The construction of the 5-aryl-cyclohexane-1,3-dione framework is most reliably achieved through a sequence involving a Michael addition followed by an intramolecular Claisen (or Dieckmann) condensation.[5][6][7][8] This strategy provides excellent control over the regiochemistry and is a cornerstone of dicarbonyl chemistry.[9][10]

Synthetic Workflow Diagram

The following diagram outlines the logical flow from commercially available starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 3,5-Difluorobenzaldehyde D Diethyl (3,5-difluorobenzylidene)malonate (Michael Acceptor) A->D Knoevenagel Condensation Piperidine, Acetic Acid B Diethyl Malonate B->D C Acetone E Michael Adduct C->E Michael Addition NaOEt, EtOH D->E F Cyclized Diketo Ester E->F Intramolecular Claisen Condensation NaOEt, EtOH, Heat G This compound F->G Saponification & Decarboxylation 1. NaOH(aq), Heat 2. HCl(aq), Heat

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Procedure

PART A: Synthesis of the Michael Acceptor - Diethyl (3,5-difluorobenzylidene)malonate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (1 mL), and acetic acid (2 mL) in toluene (100 mL).

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 50 mL), 1M HCl (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield diethyl (3,5-difluorobenzylidene)malonate as a colorless oil.

Causality: The Knoevenagel condensation is a classic and efficient method for forming the C=C bond of the α,β-unsaturated system required for the subsequent Michael addition. Piperidine acts as a base to generate the malonate enolate, and acetic acid catalyzes the dehydration step.

PART B: Synthesis of this compound

  • Enolate Formation: In a separate 500 mL flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (80 mL) to prepare a fresh solution of sodium ethoxide. To this, add acetone (5.8 g, 0.1 mol) dropwise while cooling in an ice bath. Stir for 30 minutes.

  • Michael Addition: Add a solution of diethyl (3,5-difluorobenzylidene)malonate (28.4 g, 0.1 mol) from Part A in absolute ethanol (20 mL) to the acetone enolate solution dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Claisen Condensation & Saponification: Add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) to the reaction mixture. Heat the mixture to reflux for 4 hours to induce both intramolecular Claisen condensation and saponification of the ester groups.

  • Decarboxylation & Isolation: Cool the reaction mixture and reduce the volume of ethanol by half using a rotary evaporator. Dilute with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~1 with concentrated HCl while cooling in an ice bath. A precipitate will form. Heat the acidified mixture gently to 50-60°C for 1 hour to ensure complete decarboxylation (effervescence should cease).

  • Purification: Cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

Causality: The Michael addition creates the requisite 1,5-dicarbonyl relationship in the acyclic precursor. Subsequent treatment with a strong base (formed in situ) initiates an intramolecular Claisen condensation to form the six-membered ring. The final hydrolysis and acid-catalyzed decarboxylation sequence is a robust method to remove the now-superfluous ester group and yield the target dione.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[1][6][8]

Analytical Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.00-6.80 (m, 3H, Ar-H), δ ~3.60 (m, 1H, CH-Ar), δ ~2.80-2.50 (m, 4H, 2x CH₂-C=O). A broad singlet for the enolic proton may be observed between δ 5.0-12.0 depending on concentration and solvent purity.
¹³C NMR (100 MHz, CDCl₃)δ ~205 (C=O, keto form), δ ~195 (C=O, enol form), δ ~163 (dd, J ≈ 250, 12 Hz, C-F), δ ~140 (t, J ≈ 10 Hz, C-Ar), δ ~112 (m, Ar-CH), δ ~103 (t, J ≈ 25 Hz, Ar-CH), δ ~45 (CH₂), δ ~35 (CH-Ar).
FT-IR (KBr, cm⁻¹)~3400 (br, O-H, enol form), ~2950 (C-H stretch), ~1710 (s, C=O stretch, ketone), ~1600 (s, C=C stretch, aromatic and enol), ~1120 (s, C-F stretch).[1]
Mass Spectrometry (EI)m/z (%): 224 ([M]⁺), corresponding to C₁₂H₁₀F₂O₂.
Melting Point Expected to be a crystalline solid with a sharp melting point, comparable to similar structures like 5-phenyl-1,3-cyclohexanedione (188 °C)[11] and 5-(4-fluorophenyl)-1,3-cyclohexanedione (186-189 °C).

Significance and Potential Applications

This compound is not merely a synthetic curiosity; it is a strategically designed molecule with significant potential in drug discovery.

  • Medicinal Chemistry Building Block: The cyclohexane-1,3-dione core is a known pharmacophore that can chelate metal ions in enzyme active sites.[1] Derivatives have shown promise as anticancer agents, tyrosine kinase inhibitors, and anti-proliferative agents.[3][12][13]

  • Enhanced Drug-like Properties: The 3,5-difluorophenyl group is a bioisostere for other functionalities and is known to block metabolic oxidation at the phenyl ring, potentially increasing the compound's half-life in vivo. The fluorine atoms can also participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

  • Synthetic Versatility: The dione functionality allows for a wide range of subsequent chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. It can serve as a precursor for complex heterocyclic systems such as pyrans, pyrazoles, and pyridines.[4]

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(9), 14669–14687. [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

  • Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 433-439. [Link]

  • Mohareb, R. M., et al. (2017). The use of 2-cyano-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide in the synthesis of pyran, pyridine, and thiazole derivatives with anticancer activity. Medicinal Chemistry Research, 26, 238–251. [Link]

  • de Oliveira, A. R. M., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935. [Link]

  • PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Bugaut, X., Bonne, D., & Constantieux, T. (2013). Michael Addition-Initiated Sequential Reactions from 1,3-Dicarbonyls for the Synthesis of Polycyclic Heterocycles. Current Organic Chemistry, 17(18), 2038-2073. [Link]

  • Química Orgánica. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 11). Synthesis using the Michael Reaction. YouTube. [Link]

  • Reddy, B. V. S., et al. (2011).
  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Zhang, Y., & Wang, J. (2022). Michael addition reaction and its examples. Highlights in Science, Engineering and Technology, 10, 233-238. [Link]

Sources

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications

Introduction

This compound is a fluorinated organic compound belonging to the class of 5-arylcyclohexane-1,3-diones. This class of molecules is of significant interest to researchers in drug discovery and agrochemicals due to their diverse biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of two fluorine atoms on the phenyl ring at the 3 and 5 positions in the target molecule is anticipated to impart unique electronic properties and conformational preferences, making it a compelling candidate for further investigation.

While a specific CAS number for this compound is not found in publicly available databases, indicating it may be a novel or less-common compound, this guide will provide a comprehensive overview of its expected properties, a plausible synthetic route, and potential applications based on the well-established chemistry of its structural analogs.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula, C12H10F2O2. Other properties are predicted based on the known characteristics of similar 5-arylcyclohexane-1,3-diones.

PropertyValue
Molecular Formula C12H10F2O2
Molecular Weight 224.21 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents
pKa The enolic proton is expected to have a pKa around 4-5

Proposed Synthesis

The synthesis of this compound can be achieved through a Michael addition reaction, a common method for the formation of carbon-carbon bonds. A plausible and efficient synthetic route would involve the reaction of 1,3-cyclohexanedione with a suitable 3,5-difluorophenylating agent. A more direct and atom-economical approach involves the reaction of 3,5-difluorobenzaldehyde with cyclohexane-1,3-dione followed by a reduction step.

A well-established general procedure for the synthesis of 5-arylcyclohexane-1,3-diones involves a one-pot reaction of an aromatic aldehyde with cyclohexane-1,3-dione in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from known syntheses of related compounds.

Materials:

  • 3,5-Difluorobenzaldehyde

  • Cyclohexane-1,3-dione

  • A suitable catalyst (e.g., piperidine, proline, or a Lewis acid)

  • A suitable solvent (e.g., ethanol, water, or toluene)

  • Reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3,5-difluorobenzaldehyde and 1.1 equivalents of cyclohexane-1,3-dione in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 0.1 equivalents of piperidine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The initial reaction will form the Knoevenagel condensation product.

  • Reduction: Once the initial condensation is complete, the intermediate is reduced. If using sodium borohydride, cool the reaction mixture and add the reducing agent portion-wise. If using catalytic hydrogenation, transfer the reaction mixture to a suitable apparatus.

  • Workup: After the reduction is complete, quench the reaction with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • The choice of catalyst is crucial for the initial Knoevenagel condensation. Basic catalysts like piperidine or proline facilitate the deprotonation of the dione, while Lewis acids can activate the aldehyde.

  • The solvent choice depends on the solubility of the reactants and the reaction temperature required.

  • The reduction step is necessary to convert the intermediate arylidene derivative to the final 5-aryl product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 3,5-Difluorobenzaldehyde Step1 Knoevenagel Condensation (Piperidine catalyst) Reactant1->Step1 Reactant2 Cyclohexane-1,3-dione Reactant2->Step1 Intermediate Intermediate Arylidene Step1->Intermediate Forms C=C bond Step2 Reduction (e.g., NaBH4) FinalProduct 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione Step2->FinalProduct Reduces C=C bond Intermediate->Step2

Caption: Proposed two-step, one-pot synthesis of the target compound.

Potential Applications

Derivatives of cyclohexane-1,3-dione are known for their broad range of biological activities. The introduction of the 3,5-difluorophenyl moiety is expected to modulate these activities and potentially lead to new applications.

  • Herbicidal Activity: Many 5-arylcyclohexane-1,3-dione derivatives are potent herbicides. They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. The unique electronic nature of the 3,5-difluorophenyl group could lead to new herbicides with improved efficacy or selectivity.

  • Pharmaceutical Potential: This class of compounds has been investigated for various therapeutic applications, including anticancer and anti-inflammatory properties. The presence of fluorine can enhance metabolic stability and cell permeability, making this compound an interesting scaffold for drug design.

Conclusion

This compound represents a promising yet underexplored molecule with potential applications in both agriculture and medicine. While a dedicated CAS number and extensive literature are not currently available, this guide provides a solid foundation for its synthesis and investigation based on the well-established chemistry of its analogs. The proposed synthetic route is robust and adaptable, and the predicted properties and applications highlight the potential of this compound for further research and development.

References

Due to the lack of specific literature for the target compound, the following references provide context and general procedures for the synthesis and understanding of related 5-arylcyclohexane-1,3-diones.

  • General Synthesis of 5-Aryl-1,3-cyclohexanediones: While a specific paper for the difluoro- derivative is not available, numerous publications describe the synthesis of similar compounds. A general search on databases like Scifinder or Reaxys for "synthesis of 5-aryl-1,3-cyclohexanediones" will yield relevant procedures.
  • Herbicidal Activity of Cyclohexanedione Derivatives: For information on the herbicidal applications of this class of compounds, refer to review articles on ACCase inhibitors.
  • Pharmacological Activities of Cyclohexanedione Scaffolds: Literature on the medicinal chemistry of dione-containing compounds can provide insights into potential therapeutic applic

Foreword: The Strategic Importance of the Michael Addition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Michael Addition for 5-Aryl-Cyclohexane-1,3-Diones

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application in constructing complex molecular scaffolds is particularly vital in the pharmaceutical industry.[3][4] This guide focuses on a specific, high-value class of Michael donors: 5-aryl-cyclohexane-1,3-diones. These substrates are of significant interest because the resulting adducts are versatile precursors for a myriad of biologically active molecules, including fused heterocyclic systems and complex carbocycles that are prevalent in natural products and synthetic drugs.[5][6][7][8]

For researchers, scientists, and drug development professionals, a deep mechanistic understanding is not merely academic; it is the key to controlling stereochemistry, optimizing reaction yields, and ultimately, designing novel therapeutic agents with precision. This document moves beyond a simple recitation of facts to explain the causality behind the reaction's progression, the strategic choices in catalysis, and the protocols that ensure reliable and reproducible outcomes.

The Core Reaction Mechanism: A Stepwise Analysis

The efficacy of 5-aryl-cyclohexane-1,3-diones as Michael donors stems from the pronounced acidity of the methylene protons at the C4 position, which are flanked by two electron-withdrawing carbonyl groups.[9] This structural feature facilitates the formation of a stabilized enolate, the key nucleophilic species in the reaction. The general mechanism proceeds through three fundamental steps.[1][2][10]

Step 1: Deprotonation and Enolate Formation In the presence of a base, the dione is deprotonated at the C4 position to form a resonance-stabilized carbanion, which exists predominantly as the enolate ion.[1][10] This enolate is a soft nucleophile, predisposing it to engage in conjugate addition rather than direct (1,2) addition to the carbonyl carbon of the acceptor.[11]

Step 2: Conjugate Addition (C-C Bond Formation) The generated enolate attacks the electrophilic β-carbon of a Michael acceptor (such as an α,β-unsaturated ketone, ester, or nitroalkene) in a 1,4-conjugate addition.[1][2] This is the crucial bond-forming step, resulting in a new, larger enolate intermediate. The reaction is driven by the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond.[2]

Step 3: Protonation The enolate intermediate formed in the previous step abstracts a proton from the protonated base or the solvent to yield the final 1,5-dicarbonyl product, known as the Michael adduct.[1][10]

Caption: General mechanism of the Michael addition of a 5-aryl-cyclohexane-1,3-dione.

The Role of Catalysis: Achieving Stereocontrol

While simple base catalysis is effective for forming the Michael adduct, it provides little to no control over the stereochemical outcome, yielding racemic or diastereomeric mixtures. For applications in drug development, achieving high enantioselectivity is paramount. This is where the field of asymmetric organocatalysis provides powerful solutions.

Bifunctional Organocatalysts: The Key to Asymmetry

Chiral organocatalysts, particularly those derived from cinchona alkaloids like quinine and quinidine, have proven exceptionally effective.[5][12] These catalysts are often bifunctional, meaning they can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions.

  • Iminium Ion Activation: Chiral primary amine catalysts react with the α,β-unsaturated enone (the Michael acceptor) to form a transient, chiral iminium ion.[5] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, making it significantly more electrophilic and accelerating the reaction.[5]

  • Nucleophile Activation and Orientation: Concurrently, another functional group on the catalyst, such as a thiourea, squaramide, or hydroxyl group, acts as a hydrogen-bond donor.[12][13][14] It binds to the enolate of the cyclohexane-1,3-dione, holding it in a specific orientation within the chiral pocket of the catalyst.

This dual activation model is the foundation of high enantioselectivity. The catalyst essentially functions as a molecular scaffold, bringing the two reactants together in a highly organized, stereochemically defined transition state. The bulky aryl group on the cyclohexane-1,3-dione and substituents on the Michael acceptor also play crucial roles in dictating the facial selectivity of the attack.[5][15]

Asymmetric_Catalysis Mechanism of Asymmetric Organocatalysis Acceptor Michael Acceptor (Enone) R-CO-CH=CH-R' Iminium Activated Iminium Ion [LUMO Lowered] Acceptor->Iminium Activation Catalyst Chiral Primary Amine Catalyst (e.g., Cinchona Alkaloid) Catalyst->Iminium TransitionState Chiral Transition State H-Bonding Steric Shielding Iminium->TransitionState Dione 5-Aryl-Cyclohexane-1,3-dione Enolate Enolate Nucleophile Dione->Enolate Base/Catalyst assists deprotonation Enolate->TransitionState TransitionState:f2->Iminium Blocks one face TransitionState:f1->Enolate Directs Nucleophile Intermediate Enamine Intermediate TransitionState->Intermediate Stereoselective C-C Bond Formation Product Enantioenriched Michael Adduct Intermediate->Product Hydrolysis Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: Dual activation mechanism in an organocatalyzed asymmetric Michael addition.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative example for the enantioselective Michael addition of a cyclic β-dione to an α,β-unsaturated enone, adapted from established methodologies.[3][5] This self-validating system includes checkpoints for reaction monitoring and detailed steps for purification and analysis.

Materials and Setup
  • Reactants: 5-Aryl-cyclohexane-1,3-dione (1.5 equivalents), α,β-Unsaturated Enone (e.g., Chalcone, 1.0 equivalent, 0.2 mmol).

  • Catalyst: Quinine-based primary amine or squaramide catalyst (10 mol%, 0.02 mmol).[3][12]

  • Co-catalyst (if required): Aromatic carboxylic acid (e.g., salicylic acid, 20 mol%).[5]

  • Solvent: Anhydrous Toluene (2.0 mL).

  • Equipment: Dry round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), TLC plates, silica gel for chromatography.

Step-by-Step Procedure
  • Catalyst Dissolution: To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (and co-catalyst, if applicable). Add anhydrous toluene and stir until all solids are completely dissolved. The use of an inert atmosphere is critical to prevent moisture from interfering with the catalytic cycle.

  • Addition of Michael Donor: Add the 5-aryl-cyclohexane-1,3-dione to the catalyst solution. Stir for 5-10 minutes.

  • Initiation of Reaction: Add the Michael acceptor (enone) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reactant (enone) is consumed (typically 24-48 hours).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Michael adduct.[3]

  • Characterization and Analysis:

    • Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: A typical experimental workflow from preparation to final analysis.

Data Presentation: Substrate Scope and Performance

The choice of catalyst and the electronic nature of the substituents on both the 5-aryl-cyclohexane-1,3-dione and the Michael acceptor can significantly influence the reaction's outcome. The data below, compiled from representative studies, illustrates the robustness of the organocatalytic approach across various substrates.[5][12]

EntryMichael Donor (Ar)Michael Acceptor (Enone)Catalyst SystemYield (%)ee (%)Ref.
1PhenylCinnamoneQuinine-based Amine + SA9990[5]
24-MeO-PhenylCinnamoneQuinine-based Amine + SA9991[5]
34-Cl-PhenylCinnamoneQuinine-based Amine + SA9592[5]
4PhenylChalconeQuinine-based Squaramide9998[12]
5Phenyl4-Br-ChalconeQuinine-based Squaramide9598[12]
6Phenyl4-NO₂-ChalconeQuinine-based Squaramide9995[12]

SA = Salicylic Acid. Conditions typically involve 10-20 mol% catalyst loading in a suitable solvent like toluene at room temperature.

As the data indicates, excellent yields and high enantioselectivities are consistently achieved. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings of the reactants, highlighting the method's broad applicability.[12]

Conclusion and Future Outlook

The organocatalytic asymmetric Michael addition of 5-aryl-cyclohexane-1,3-diones is a powerful and reliable strategy for constructing highly functionalized, enantioenriched molecules. A thorough understanding of the dual activation mechanism, where the catalyst precisely controls the interaction between the nucleophile and the electrophile, is essential for rational catalyst design and reaction optimization. The adducts produced are not merely final products but are valuable chiral building blocks, readily transformable into more complex structures like fused 4H-pyrans and dihydrofurans, which are of immense interest in medicinal chemistry.[5][12] As the demand for stereochemically pure and complex drug candidates grows, this methodology will undoubtedly continue to be a vital tool in the arsenal of synthetic and medicinal chemists.

References

  • Wang, W., et al. (2017). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 22(7), 1096. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Michael addition of dimedone 1a to cinnamone 2a. ResearchGate. [Link]

  • Wang, W., et al. (2017). Enantioselective Michael Addition of Cyclic -Diones to ,-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 878-882. [Link]

  • ResearchGate. (n.d.). Michael addition of dimedone to chalcone. ResearchGate. [Link]

  • Mo, Y., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters, 25(27), 5030-5034. [Link]

  • Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Michael Reaction. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Michael addition of 1,3-cyclopentadione to chalcone. ResearchGate. [Link]

  • Kim, H., & Kim, D. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 12(9), 1004. [Link]

  • Hynes, P. S., et al. (2007). Organocatalytic diastereo- and enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones. Organic Letters, 9(11), 2107-2110. [Link]

  • Kumar, A., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(64), 8990-8993. [Link]

  • Pace, R. M. N., & Smith, A. D. (2017). 6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis. Chemical Communications, 53(18), 2686-2689. [Link]

  • ResearchGate. (n.d.). Enantioselective Michael Addition of Malonates to Enones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Chemiz. (2024). Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]

  • ResearchGate. (n.d.). Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

  • Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Huang, G., & Li, X. (2017). Applications of Michael Addition Reaction in Organic Synthesis. Current Organic Synthesis, 14(4), 493-504. [Link]

  • ResearchGate. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(85), 54101-54110. [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Asian Journal of Chemistry, 35(12), 3021-3028. [Link]

  • Brown, S. P., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(46), 16028-16029. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. [Link]

  • Li, H., et al. (2015). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 10(8), 889-901. [Link]

  • Kaźmierczak, M., et al. (2018). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 14, 2154-2160. [Link]

  • ResearchGate. (n.d.). Asymmetric michael addition reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • Hynes, P. S., et al. (2007). Organocatalytic diastereo- And enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones. Monash University. [Link]

  • LookChem. (n.d.). Stereoselective Michael addition reactions of 5-glyco-4-nitrocyclohex- 1-enes. LookChem. [Link]

  • Pfau, M., et al. (1995). Diastereoselectivity in the Michael-Type Addition of Imines Reacting as Their Secondary Enamine Tautomers. The Journal of Organic Chemistry, 60(5), 1163-1166. [Link]

  • jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione belongs to a class of compounds that are significant as synthetic intermediates. The introduction of a difluorophenyl group to the cyclohexane-1,3-dione scaffold can significantly influence its chemical and biological properties. Spectroscopic analysis is paramount for the unambiguous structural confirmation and purity assessment of such novel compounds. This guide will delve into the theoretical underpinnings of the key spectroscopic techniques and their application in the structural elucidation of the title compound.

Synthesis and Structure

The synthesis of this compound would likely follow established methods for the preparation of similar 5-aryl-cyclohexane-1,3-diones. A common route involves the Michael addition of a malonic ester to 3,5-difluorocinnamic acid, followed by cyclization, hydrolysis, and decarboxylation. Another plausible method is the reaction of 3,5-difluorobenzaldehyde with cyclohexane-1,3-dione.[1]

The core structure consists of a cyclohexane-1,3-dione ring, which can exist in keto-enol tautomeric forms, substituted at the 5-position with a 3,5-difluorophenyl group. The presence of two fluorine atoms on the aromatic ring is expected to have a discernible effect on the spectroscopic data, particularly in the NMR spectra.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the cyclohexane ring and the aromatic ring.

Expected Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic CH (meta to F)6.8 - 7.2Doublet of triplets (dt) or Triplet of doublets (td)J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz
Aromatic CH (para to F)6.7 - 7.0Triplet of triplets (tt)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
Cyclohexane CH (at C5)3.5 - 4.0Multiplet
Cyclohexane CH₂ (at C4 & C6)2.5 - 3.0Multiplet
Cyclohexane CH₂ (at C2)2.2 - 2.6Singlet (for diketo form) or Multiplet (for enol form)
Enolic OH10 - 12Broad singlet

The protons on the difluorophenyl ring are expected to show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons meta to the fluorine atoms will likely appear as a doublet of triplets, while the proton para to the fluorine atoms will appear as a triplet of triplets. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl C=O190 - 210
Aromatic C-F160 - 165 (with C-F coupling)
Aromatic C-H100 - 130
Aromatic C (ipso)140 - 150
Cyclohexane CH (at C5)40 - 50
Cyclohexane CH₂ (at C4 & C6)30 - 40
Cyclohexane CH₂ (at C2)45 - 55

The carbons directly bonded to fluorine will exhibit large coupling constants (¹JC-F), which can be a key diagnostic feature in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-F bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O stretch (diketone)1700 - 1740Strong
C=C stretch (aromatic)1580 - 1620Medium to Strong
C-H stretch (aliphatic)2850 - 3000Medium
C-F stretch1100 - 1300Strong
O-H stretch (enol form)3200 - 3600 (broad)Medium

The presence of two carbonyl groups in the cyclohexane-1,3-dione moiety will likely result in a strong and sharp absorption band in the region of 1700-1740 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₀F₂O₂ = 224.21 g/mol ).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways, including:

  • Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z 196.

  • Loss of the difluorophenyl group: Cleavage of the bond between the cyclohexane ring and the aromatic ring, resulting in a fragment ion corresponding to the difluorophenyl cation (m/z 113) or the cyclohexane-1,3-dione radical cation (m/z 111).

  • Retro-Diels-Alder reaction: For the enol form, this could lead to the loss of a neutral ketene molecule.

The following diagram illustrates a plausible fragmentation pathway:

M [M]⁺˙ m/z 224 F1 [M - CO]⁺˙ m/z 196 M->F1 - CO F2 [C₇H₅F₂]⁺ m/z 113 M->F2 - C₆H₇O₂˙ F3 [C₆H₇O₂]⁺ m/z 111 M->F3 - C₆H₃F₂˙

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

While specific experimental data for the title compound is not available, the following general protocols for obtaining spectroscopic data are provided as a reference for researchers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry features, researchers and scientists can more effectively characterize this and related compounds. The provided protocols offer a starting point for the experimental acquisition of this crucial data. The structural insights gained from these spectroscopic techniques are invaluable for advancing research and development in fields where such molecules play a critical role.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Tautomeric Landscapes of 5-Phenylcyclohexane-1,3-dione Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 5-phenylcyclohexane-1,3-dione represent a pivotal structural motif in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The inherent tautomerism of the β-dicarbonyl moiety within this framework profoundly influences their chemical reactivity, physicochemical properties, and ultimately, their biological activity. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in 5-phenylcyclohexane-1,3-dione derivatives. We will delve into the fundamental principles governing keto-enol tautomerism, the intricate interplay of structural and environmental factors that dictate the position of this equilibrium, and the advanced analytical techniques employed for its characterization. Furthermore, we will examine the differential reactivity of the keto and enol tautomers, offering critical insights for their strategic application in drug design and synthesis.

The Dynamic Equilibrium: Understanding Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, with the most common form involving the migration of a proton. In the case of 5-phenylcyclohexane-1,3-dione and its derivatives, the core chemical behavior is dictated by the keto-enol tautomerism of the β-dicarbonyl system. This equilibrium involves the interconversion between the diketo form and two possible enol forms (enol-1 and enol-2), as illustrated below.

Caption: Keto-enol tautomerism in 5-phenylcyclohexane-1,3-dione.

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of electronic and steric effects, as well as external conditions. For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through conjugation and the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

The Influence of the 5-Phenyl Substituent

The introduction of a phenyl group at the 5-position of the cyclohexane-1,3-dione ring introduces specific electronic and steric considerations that modulate the tautomeric equilibrium.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect and can participate in resonance. The precise impact on the acidity of the α-protons and the stability of the enol form is a subject of nuanced investigation. Theoretical studies on related systems suggest that electron-withdrawing substituents on the cyclohexane ring can influence the enol content.

  • Steric Effects: The bulky phenyl group can adopt different conformations (axial or equatorial) on the cyclohexane ring. This can influence the overall ring conformation and potentially create steric hindrance that favors one tautomeric form over another.

While direct, extensive studies on the tautomerism of 5-phenylcyclohexane-1,3-dione are not abundant in the literature, we can draw parallels from its well-studied analogue, 5,5-dimethylcyclohexane-1,3-dione (dimedone). In dimedone, the enol form is significantly populated in many solvents. It is plausible that the 5-phenyl derivative also exhibits a substantial enol content, with the phenyl group's electronic nature fine-tuning the equilibrium constant.

The Decisive Role of the Solvent

The solvent environment plays a critical role in determining the predominant tautomeric form. The general principles are as follows:

  • Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds with the carbonyl groups of the keto tautomer and the hydroxyl group of the enol tautomer. This can disrupt the intramolecular hydrogen bond that stabilizes the enol form, often shifting the equilibrium towards the keto form.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, stabilizing the enolic proton and thus favoring the enol form.

  • Nonpolar Solvents: In nonpolar solvents like hexane or chloroform, the intramolecularly hydrogen-bonded enol form is often favored as it minimizes unfavorable interactions with the solvent.

Table 1: Expected Predominant Tautomer of 5-Phenylcyclohexane-1,3-dione in Various Solvents

Solvent TypeExample(s)Expected Predominant TautomerRationale
Polar ProticWater, MethanolKetoDisruption of intramolecular H-bond
Polar AproticDMSO, AcetoneEnolStabilization of enolic proton
NonpolarHexane, ChloroformEnolFavorable intramolecular H-bonding

Experimental Characterization of Tautomers

Several analytical techniques are indispensable for the qualitative and quantitative analysis of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structures of tautomers and determining their relative concentrations.

  • ¹H NMR: The diketo form will typically show a signal for the α-protons (at C2, C4, and C6), while the enol form will exhibit a characteristic enolic proton signal at a downfield chemical shift (often >10 ppm) due to the hydrogen bond. The vinylic proton of the enol form will also be present.

  • ¹³C NMR: The diketo form will have two distinct carbonyl carbon signals. In the enol form, one of the carbonyl signals is replaced by signals corresponding to the enolic carbons (C=C-OH).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can reveal bond lengths and angles, confirming the presence of either the diketo or a specific enol tautomer and providing insights into intermolecular interactions like hydrogen bonding in the crystal lattice.

Reactivity and Implications for Drug Development

The distinct chemical nature of the keto and enol tautomers leads to differential reactivity, a crucial consideration in the synthesis of derivatives for drug discovery.

Reactivity cluster_keto Diketone Tautomer cluster_enol Enol Tautomer Keto Diketone (Electrophilic Carbonyls) Products_Keto Condensation Products Keto->Products_Keto Reaction with Nucleophiles Enol Enol (Nucleophilic α-Carbon) Products_Enol α-Substituted Products Enol->Products_Enol Reaction with Electrophiles Reactants Starting Material (5-Phenylcyclohexane-1,3-dione) Reactants->Keto Reactants->Enol Electrophiles Electrophiles (e.g., Alkyl halides, Aldehydes) Electrophiles->Enol Nucleophiles Nucleophiles (e.g., Amines, Hydrazines) Nucleophiles->Keto

A Technical Guide to the Potential Biological Activities of Difluorinated Cyclohexane-1,3-diones: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexane-1,3-dione scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in critical hydrogen bonding and chelation interactions have made it a cornerstone for developing therapeutics. The strategic incorporation of fluorine, particularly geminal or vicinal difluorination, offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and conformational preference. This technical guide provides an in-depth analysis of the potential biological activities of difluorinated cyclohexane-1,3-diones. We will explore the fundamental impact of difluorination on the scaffold's chemical biology, survey its most promising therapeutic applications based on the activities of non-fluorinated analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class for next-generation therapeutics.

Introduction: A Strategic Fusion of Scaffold and Element

The Cyclohexane-1,3-dione Core: A Versatile Pharmacophore

The cyclohexane-1,3-dione motif is a recurring feature in a multitude of compounds with diverse biological activities.[1] Its utility stems from its role as a versatile intermediate in the synthesis of complex heterocycles and as a pharmacophore in its own right.[1][2] This scaffold is a key building block for pharmaceuticals ranging from anti-inflammatory and antihistamine agents to potent anticancer drugs.[2] Its biological promiscuity is, in part, due to the β-dicarbonyl system, which can exist in keto-enol tautomeric forms, allowing it to act as both a hydrogen bond donor and acceptor, as well as a metal-chelating moiety—a feature critical for inhibiting metalloenzymes.

Fluorine in Medicinal Chemistry: The "Strategic Imperative"

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Its unique properties—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's drug-like properties.[3][4] Strategic fluorination can block sites of metabolism, enhance binding affinity by participating in favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[3][4]

The Rationale for Difluorination: Precision Engineering of Molecular Properties

Moving beyond single fluorine substitutions, difluorination offers more nuanced control over a molecule's behavior. Geminal difluorination (two fluorine atoms on the same carbon) can act as a bioisostere for a carbonyl group and has been shown to improve metabolic stability.[4] The placement of fluorine atoms can profoundly influence the conformational preferences of the cyclohexane ring.[4][5][6] These conformational changes, driven by complex stereoelectronic interactions, can lock the molecule into a more biologically active conformation, enhancing its affinity and selectivity for a specific protein target.[4]

Physicochemical and Conformational Impact of Difluorination

The decision to introduce two fluorine atoms onto the cyclohexane-1,3-dione scaffold is a deliberate choice to engineer specific molecular properties. The location of these atoms dictates their impact.

Influence on Lipophilicity, pKa, and Metabolic Stability

While highly fluorinated groups like trifluoromethyl (CF₃) typically increase lipophilicity, geminal difluorination can have more subtle effects, sometimes even increasing polarity and hydrophilicity by altering the molecule's hydrogen bonding capacity.[4] The powerful electron-withdrawing nature of fluorine atoms lowers the pKa of nearby protons, including the enolic proton of the dione system, which can be critical for binding interactions in an enzyme's active site. From a metabolic standpoint, the strength of the C-F bond makes it resistant to oxidative metabolism. Replacing metabolically labile C-H bonds with C-F bonds is a proven strategy to increase a drug's half-life.[4]

Conformational Control: The Role of Stereoelectronic Effects

The conformation of the cyclohexane ring is critical for how a molecule presents its binding motifs to a biological target. Difluorination introduces specific intramolecular interactions that govern the ring's preferred chair conformation.[5][6]

  • Dipolar Repulsion: C-F bonds are highly polar. Repulsion between these dipoles can destabilize certain conformations, such as the diequatorial trans-1,2 and diaxial cis-1,3 isomers.[5][6]

  • Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals (like C-H or C-C) and empty anti-bonding orbitals (σ* C-F). These stereoelectronic effects, such as the gauche effect, can favor specific torsional arrangements.[5]

  • Electrostatic Attraction: Attractive forces between the electronegative fluorine atoms and nearby electropositive axial hydrogens can stabilize otherwise unfavorable axial conformations.[5][6]

These competing forces allow for the precise tuning of the scaffold's three-dimensional shape.

Fig 1. Key Intramolecular Forces in Difluorocyclohexane cluster_destabilizing Destabilizing Forces cluster_stabilizing Stabilizing Forces DipolarRepulsion Dipolar Repulsion (e.g., diequatorial trans-1,2) Conformation Ring Conformation DipolarRepulsion->Conformation Influences Hyperconjugation Hyperconjugation (e.g., antiperiplanar C-H / C-F) Hyperconjugation->Conformation Influences ElectrostaticAttraction Electrostatic Attraction (e.g., axial C-H...C-F) ElectrostaticAttraction->Conformation Influences

Caption: Key intramolecular forces governing ring conformation.

Potential Therapeutic Targets and Biological Activities

By extrapolating from the known biological activities of cyclohexane-1,3-dione derivatives and considering the predictable effects of difluorination, we can identify several high-potential therapeutic areas.

Enzyme Inhibition: A Primary Mechanism

3.1.1 Tyrosine Kinase Inhibition Numerous cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are implicated in cancer cell proliferation and angiogenesis.[7][8] The abnormal expression of kinases like c-Met is linked to non-small-cell lung cancer (NSCLC).[7][9] The dione moiety is crucial for binding to the kinase hinge region. Difluorination could enhance this interaction by increasing the acidity of the enol proton, leading to stronger hydrogen bonds, or by making favorable contacts with specific residues in the active site, potentially improving both potency and selectivity.

3.1.2 p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition The cyclohexane-1,3-dione core is a known inhibitor of HPPD, a non-heme Fe(II)-dependent oxygenase that is a validated target for herbicides.[10][11] The dione's ability to chelate the active site iron is central to its inhibitory activity.[10] While primarily explored in agriculture, HPPD is also a target for treating hereditary tyrosinemia type I in humans. Difluorination could modulate the scaffold's binding kinetics and affinity for the enzyme's active site.

Anticancer Activity

In vitro screening has demonstrated the cytotoxicity of cyclohexane-1,3-dione compounds against a range of cancer cell lines, including NSCLC (H460, A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231).[7][12] The primary mechanism is often tied to kinase inhibition.[9] The introduction of difluoro groups is a rational strategy to improve the drug-like properties of these cytotoxic agents, potentially leading to increased metabolic stability and better cell permeability, which could translate to improved in vivo efficacy.

Antimicrobial Properties

Derivatives of cyclohexane-1,3-dione have also shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.[10][13][14] While the exact mechanism is not always elucidated, it may involve the inhibition of essential bacterial enzymes. Fluorinated compounds are widely used in antimicrobial drugs (e.g., fluoroquinolones), and incorporating difluoro groups into the cyclohexane-1,3-dione scaffold could enhance potency or broaden the spectrum of activity.

Potential Target Class Role of Cyclohexane-1,3-dione Core Predicted Impact of Difluorination Supporting References
Tyrosine Kinases (e.g., c-Met)Hinge-binding, hydrogen bondingEnhanced binding affinity, improved selectivity, increased metabolic stability[7],[8],[9]
HPPD (Metalloenzyme)Fe(II) chelationModulated binding kinetics and affinity[10],[11]
Bacterial EnzymesGeneral enzyme inhibitionEnhanced potency, broader spectrum of activity[13],[10],[14]

Experimental Protocols for Biological Evaluation

A rigorous, systematic approach is required to validate the biological activity of novel difluorinated cyclohexane-1,3-diones. The following protocols represent a standard cascade for initial screening and characterization.

Fig 2. Biological Evaluation Workflow A Primary Screening: In Vitro Enzyme Assay (e.g., c-Met Kinase) B Secondary Screening: Cell-Based Proliferation Assay (e.g., MTT on A549 cells) A->B Active 'Hits' Progress C Lead Characterization: ADME Profiling (e.g., Microsomal Stability) B->C Potent Compounds Progress D Lead Compound C->D Compounds with Favorable Properties Selected

Caption: A standard workflow for evaluating new compounds.
In Vitro Enzyme Inhibition Assay: c-Met Kinase
  • Causality/Principle: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a specific target, in this case, the c-Met tyrosine kinase. The assay quantifies the phosphorylation of a substrate, which is blocked by an effective inhibitor. This is a primary, mechanistic screen to confirm the compound hits its intended target.

  • Methodology:

    • Reagents: Recombinant human c-Met enzyme, ATP, a suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Plate Preparation: Serially dilute test compounds in a 384-well plate. A typical starting concentration is 10 µM. Include positive controls (a known inhibitor like Foretinib) and negative controls (DMSO vehicle).

    • Kinase Reaction: Add the c-Met enzyme to each well, followed by the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, which is inversely proportional to kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

Cell-Based Proliferation Assay: MTT Assay
  • Causality/Principle: This assay assesses the cytotoxic or cytostatic effect of a compound on living cancer cells. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. This secondary screen validates that the in vitro enzyme inhibition translates to a desired biological effect in a more complex cellular environment.

  • Methodology:

    • Cell Culture: Culture human cancer cells (e.g., A549 NSCLC cells) in appropriate media until they reach logarithmic growth phase.[7]

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a set period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Metabolic Stability Assay: Liver Microsome Stability
  • Causality/Principle: This in vitro ADME assay predicts how quickly a compound will be metabolized by key drug-metabolizing enzymes (cytochrome P450s) in the liver. A compound with high stability is likely to have a longer half-life in vivo. This is a critical step to evaluate the impact of difluorination on metabolic resistance.[4]

  • Methodology:

    • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor), and the test compound.

    • Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in a phosphate buffer at 37°C. The reaction is initiated by adding NADPH.

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

    • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[4]

Conclusion and Future Perspectives

The difluorinated cyclohexane-1,3-dione scaffold represents a compelling, yet underexplored, area for drug discovery. The convergence of a proven pharmacophore with the strategic advantages of difluorination provides a clear rationale for its investigation. The potential to precisely control conformation and enhance metabolic stability makes these compounds highly attractive candidates for developing potent and selective inhibitors against a range of therapeutic targets, particularly in oncology and infectious diseases.

Future research should focus on building a diverse chemical library, exploring various difluorination patterns (e.g., 2,2-difluoro, 4,4-difluoro, 2,4-difluoro) and substitutions on the cyclohexane ring. A systematic evaluation of these compounds through the experimental cascade outlined above will be crucial to unlocking their full therapeutic potential. As our understanding of the subtle interplay between fluorination and molecular conformation grows, so too will our ability to design the next generation of highly effective and safe medicines based on this versatile scaffold.

References

  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays.
  • CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives.
  • Pike, V. W., et al. (2006). Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives of WAY 100635. PubMed.
  • Purser, S., et al. (2008). A Two-Directional Approach to Enantiopure 1,4-Difluoro-cyclohexenes: Synthesis of Difluorinated Cyclitol Analogues. Organic Letters.
  • ACS Omega. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.
  • Cosgrove, B., et al. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
  • NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.
  • Amerigo Scientific. (n.d.). 5-(3-Fluorophenyl)cyclohexane-1,3-dione.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.
  • Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research.
  • Request PDF. (n.d.). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
  • Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem.
  • ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.
  • Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. PubMed.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules.
  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed.

Sources

The Dawn of a Scaffold: A Technical Chronicle of 5-Phenylcyclohexane-1,3-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The 5-phenylcyclohexane-1,3-dione scaffold, a fascinating and versatile chemical entity, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthesis, and the burgeoning biological significance of this compound class. From its early conception in the late 19th century to its modern applications as a precursor for complex therapeutic agents, we delve into the chemical intricacies and biological activities that define these molecules. This document serves as a detailed resource, offering field-proven insights, step-by-step synthetic protocols, and a thorough examination of the structure-activity relationships that govern their herbicidal and potential anticancer properties.

Introduction: The Emergence of a Versatile Chemical Core

The cyclohexane-1,3-dione ring system is a prevalent motif in a myriad of natural products and synthetic molecules, bestowing upon them a unique conformational flexibility and reactivity. The introduction of a phenyl group at the 5-position dramatically influences the molecule's steric and electronic properties, opening up a vast chemical space for the development of novel compounds with diverse applications.[1] Initially explored in the realm of classical organic synthesis, 5-phenylcyclohexane-1,3-dione has transitioned into a valuable building block for the construction of more complex molecular architectures, including potential therapeutic agents. This guide will trace the journey of this compound, from its historical roots to its current status as a molecule of interest in agrochemical and pharmaceutical research.

A Look Back: The Genesis of 5-Phenylcyclohexane-1,3-dione

The historical footprint of 5-phenylcyclohexane-1,3-dione can be traced back to the late 19th century. Pioneering work by German chemists Daniel Vorländer and Albert Erig, published in 1897 in the Berichte der deutschen chemischen Gesellschaft, laid the foundational groundwork for the synthesis of "Phenyl-dihydro-resorcin," a tautomeric precursor to the modern 5-phenylcyclohexane-1,3-dione. Their early explorations into the condensation reactions of aromatic aldehydes with β-dicarbonyl compounds were instrumental in unlocking the synthetic accessibility of this class of molecules.

While the original publication by Vorländer and Erig provides the earliest known description, the modern and more widely adopted synthesis of 5-phenylcyclohexane-1,3-dione relies on a robust and efficient two-step sequence: a Michael addition followed by a Dieckmann condensation.

The Art of Creation: Modern Synthetic Strategies

The contemporary synthesis of 5-phenylcyclohexane-1,3-dione is a testament to the elegance and power of classical organic reactions, providing a reliable and scalable route to this important intermediate. The most common approach involves the reaction of benzalacetone with a malonic ester, typically diethyl malonate, in the presence of a base, followed by an intramolecular condensation.

The Michael Addition-Dieckmann Condensation Cascade: A Step-by-Step Protocol

This synthetic route is a cornerstone for accessing 5-phenylcyclohexane-1,3-dione and its analogs. The causality behind this experimental choice lies in the predictable and high-yielding nature of these two fundamental carbon-carbon bond-forming reactions.

Experimental Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

  • Step 1: Michael Addition

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), diethyl malonate is added dropwise at room temperature.

    • The resulting solution is stirred for 30 minutes to ensure the complete formation of the enolate.

    • Benzalacetone, dissolved in ethanol, is then added slowly to the reaction mixture.

    • The reaction is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) and the solvent is removed under reduced pressure. The resulting crude product is the Michael adduct.

  • Step 2: Dieckmann Condensation

    • The crude Michael adduct is dissolved in a suitable solvent, such as toluene or xylene.

    • A strong base, typically sodium hydride or sodium ethoxide, is added portion-wise to the solution at an elevated temperature.

    • The reaction mixture is heated under reflux for several hours to facilitate the intramolecular Claisen condensation.

    • After cooling, the reaction is quenched by the slow addition of water.

    • The aqueous layer is separated and acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the crude 5-phenylcyclohexane-1,3-dione.

    • The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation start1 Diethyl Malonate + Benzalacetone reagent1 Sodium Ethoxide in Ethanol start1->reagent1 Base-catalyzed conjugate addition product1 Michael Adduct reagent1->product1 reagent2 Strong Base (e.g., NaH) Heat product1->reagent2 Proceeds to next step product2 Cyclized Intermediate reagent2->product2 Intramolecular Claisen condensation final_product 5-Phenylcyclohexane-1,3-dione product2->final_product Acidic Workup

Caption: Synthetic workflow for 5-phenylcyclohexane-1,3-dione.

Biological Significance: A Scaffold of Dual Action

The 5-phenylcyclohexane-1,3-dione core has emerged as a privileged scaffold in the design of bioactive molecules, demonstrating notable herbicidal and potential anticancer activities.

Herbicidal Activity: A Tale of Two Enzymes

Derivatives of cyclohexane-1,3-dione are well-established as potent herbicides.[2] Their mechanism of action primarily involves the inhibition of two key enzymes in plant metabolic pathways:

  • Acetyl-Coenzyme A Carboxylase (ACCase): This enzyme is crucial for the biosynthesis of fatty acids, essential components of plant cell membranes. Inhibition of ACCase disrupts membrane integrity and leads to plant death. The cyclohexane-1,3-dione moiety mimics a portion of the enzyme's substrate, leading to competitive inhibition.

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is involved in the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to the bleaching of plant tissues due to the disruption of carotenoid biosynthesis and subsequent photooxidative damage.

The presence of the 5-phenyl group can modulate the potency and selectivity of these herbicidal effects, offering a tunable handle for the development of new crop protection agents.

Signaling Pathway of Herbicidal Action:

Herbicidal_Action cluster_ACCase ACCase Inhibition Pathway cluster_HPPD HPPD Inhibition Pathway ACCase Acetyl-CoA Carboxylase (ACCase) FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes PlantDeath1 Plant Death Membranes->PlantDeath1 HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone Photosynthesis Photosynthesis & Antioxidant Defense Plastoquinone->Photosynthesis PlantDeath2 Plant Death Photosynthesis->PlantDeath2 CHD 5-Phenylcyclohexane-1,3-dione Derivatives CHD->ACCase Inhibits CHD->HPPD Inhibits

Caption: Herbicidal mechanisms of cyclohexane-1,3-dione derivatives.

Anticancer Potential: An Emerging Frontier

While the herbicidal properties of cyclohexane-1,3-dione derivatives are well-documented, their potential as anticancer agents is a rapidly evolving area of research. Several studies have demonstrated the cytotoxic effects of various derivatives against a range of human cancer cell lines.[3][4] The precise mechanism of action for the parent 5-phenylcyclohexane-1,3-dione is still under investigation; however, preliminary data for its derivatives suggest multiple potential pathways, including the induction of apoptosis and the inhibition of key signaling proteins.

Quantitative Data on Anticancer Activity of Cyclohexane-1,3-dione Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[b]thiophene derivativesVarious0.01 - 10[3]
Pyridine and Pyrazole derivativesVarious0.01 - 1[4]
1,1-disubstituted cyclohexane-1-carboxamidesA549 (Lung)3.03 - 5.21[5]

Note: The table presents data for derivatives of cyclohexane-1,3-dione, as specific IC50 values for the parent 5-phenylcyclohexane-1,3-dione against a wide range of cancer cell lines are not yet extensively published.

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, 5-phenylcyclohexane-1,3-dione has evolved from a synthetic curiosity into a molecule of significant interest for both agricultural and pharmaceutical applications. Its straightforward and scalable synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the field of chemical sciences.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Anticancer Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways affected by 5-phenylcyclohexane-1,3-dione and its analogs is crucial for their rational design as therapeutic agents.

  • Expansion of the Chemical Space: The synthesis and biological evaluation of novel derivatives with diverse substitutions on the phenyl ring and the cyclohexane core will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity.

  • Development of Drug Delivery Systems: Formulating these compounds into effective and targeted drug delivery systems will be essential for translating their in vitro activity into in vivo efficacy.

The journey of 5-phenylcyclohexane-1,3-dione is a compelling example of how fundamental discoveries in organic chemistry can pave the way for significant advancements in applied sciences. As researchers continue to unravel the complexities of its chemical and biological properties, this versatile scaffold is poised to make even greater contributions to the development of innovative solutions for human health and agriculture.

References

Literature review of 5-(aryl)cyclohexane-1,3-dione synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of 5-(Aryl)cyclohexane-1,3-diones

Abstract

This technical guide offers a comprehensive review of the synthesis and diverse applications of 5-(aryl)cyclohexane-1,3-diones, a chemical scaffold of significant interest to researchers in medicinal and agricultural science. We delve into the core synthetic methodologies, from classical condensation reactions to modern catalytic approaches, providing causal explanations for experimental choices. The guide further explores the prominent applications of these compounds, with a particular focus on their role as potent herbicides targeting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). Additionally, we examine their emerging potential in drug development as anti-proliferative agents and kinase inhibitors. This document integrates detailed experimental protocols, comparative data tables, and mechanistic diagrams to serve as an essential resource for scientists and professionals engaged in the discovery and development of novel bioactive molecules based on this versatile framework.

Introduction: The Versatile 5-(Aryl)cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a foundational structural unit found in numerous natural products and biologically active synthetic molecules.[1] The introduction of an aryl substituent at the 5-position creates the 5-(aryl)cyclohexane-1,3-dione scaffold, a privileged structure that has proven to be a rich source of compounds for agrochemical and pharmaceutical development.[2] These molecules are particularly recognized for their potent herbicidal properties, which stem from their ability to inhibit crucial plant enzymes.[3]

The biological activity of this class of compounds is often attributed to the enol tautomer of the 1,3-dione system. This enolic hydroxyl group, along with the adjacent ketone, can chelate metal ions within enzyme active sites, leading to potent inhibition. This mechanism is central to their function as herbicides and provides a basis for their exploration in medicinal chemistry. This guide will provide a detailed examination of the synthetic routes to access this scaffold and a thorough overview of its most significant applications, grounded in mechanistic principles and empirical data.

Synthesis of 5-(Aryl)cyclohexane-1,3-diones

The construction of the 5-(aryl)cyclohexane-1,3-dione core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the aryl ring and the cyclohexanedione core.

Michael Addition followed by Claisen Condensation

A classical and widely employed strategy involves a two-step sequence initiated by a Michael addition. This approach offers a straightforward and versatile route to the target scaffold.

The reaction begins with the conjugate addition of a malonic ester enolate to an α,β-unsaturated ketone (an aryl vinyl ketone). The resulting Michael adduct is then subjected to an intramolecular Dieckmann or Claisen condensation, where a strong base promotes cyclization to form the cyclohexane-1,3-dione ring. Subsequent hydrolysis and decarboxylation yield the final product.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like sodium ethoxide is typically used for the initial Michael addition to generate the malonate enolate without promoting self-condensation of the ketone. A stronger base, such as sodium hydride or potassium tert-butoxide, is often required for the subsequent intramolecular Claisen condensation to ensure complete cyclization.[2]

  • Solvent: Protic solvents like ethanol are suitable for the Michael addition, while the Claisen condensation is often performed in an aprotic solvent like THF or toluene to prevent interference with the strong base.

G A Aryl Vinyl Ketone + Diethyl Malonate B Michael Addition (Base, e.g., NaOEt) A->B Reactants C Michael Adduct (1,5-Dicarbonyl Compound) B->C Step 1 D Intramolecular Claisen Condensation (Strong Base, e.g., NaH) C->D E Cyclized Intermediate D->E Step 2 F Hydrolysis & Decarboxylation (H3O+, Heat) E->F G 5-(Aryl)cyclohexane-1,3-dione F->G Step 3

Caption: Michael-Claisen pathway for 5-(aryl)cyclohexane-1,3-dione synthesis.

Modern Catalytic Approaches: Copper-Catalyzed Arylation

More recent advancements have introduced efficient catalytic methods for constructing the C-C bond between the aryl group and the cyclohexane-1,3-dione ring. Copper-catalyzed arylation of a pre-formed cyclohexane-1,3-dione with an aryl iodide or bromide is a notable example.[4]

This method offers a more convergent approach, allowing for the late-stage introduction of the aryl group. The reaction typically employs a copper(I) catalyst, often in conjunction with a ligand such as L-proline, to facilitate the cross-coupling process.[4]

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) salts, such as CuI, are effective catalysts for this transformation. The addition of a ligand like L-proline can stabilize the copper catalyst, prevent its agglomeration, and accelerate the rate of reductive elimination, leading to higher yields.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the cyclohexane-1,3-dione, forming the nucleophilic enolate species that participates in the catalytic cycle.

Key Synthetic Protocol: One-Pot Synthesis of 2-Acyl-5-(aryl)cyclohexane-1,3-diones

Many of the most potent herbicidal derivatives feature an acyl group at the 2-position. The following protocol, adapted from the literature, describes an efficient one-pot synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which are potent HPPD inhibitors.[5]

Objective: To synthesize 2-(2-((1-bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one.

Materials:

  • Cyclohexane-1,3-dione

  • (1-Bromonaphthalen-2-yl)oxy)acetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Acetone cyanohydrin

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ((1-bromonaphthalen-2-yl)oxy)acetic acid (1.0 mmol) in dry dichloromethane (10 mL) at room temperature, add N,N'-carbonyldiimidazole (CDI) (1.2 mmol).

  • Stir the mixture for 1 hour at room temperature to form the acylimidazole intermediate.

  • Add cyclohexane-1,3-dione (1.2 mmol) to the reaction mixture, followed by triethylamine (3.0 mmol).

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add acetone cyanohydrin (1.5 mmol) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for an additional 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Applications of 5-(Aryl)cyclohexane-1,3-diones

The unique structural and electronic properties of this scaffold have led to its successful application in several fields, most notably in agriculture as herbicides.

Herbicidal Activity

5-(Aryl)cyclohexane-1,3-dione derivatives are prominent members of the "triketone" class of herbicides.[6] Their primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8][9]

Mechanism of HPPD Inhibition: HPPD is a key enzyme in the plant metabolic pathway that converts tyrosine to plastoquinone and α-tocopherol. These molecules are essential for photosynthesis and for protecting the plant from oxidative damage.[9] The 5-(aryl)cyclohexane-1,3-dione inhibitors act as a structural mimic of the substrate's enolate form. The dione moiety chelates the Fe(II) ion in the enzyme's active site, effectively blocking the binding of the natural substrate, 4-hydroxyphenylpyruvate.[6][7] This inhibition leads to a depletion of plastoquinone, which disrupts the photosynthetic electron transport chain and causes the characteristic bleaching (whitening) of the plant's leaves, ultimately leading to death.[9]

G cluster_0 Normal Plant Pathway cluster_1 Inhibition Mechanism Tyrosine Tyrosine HPP HPP Tyrosine->HPP Transamination HGA HGA HPP->HGA HPPD Enzyme (Fe(II) dependent) Plastoquinone Plastoquinone HGA->Plastoquinone Downstream Biosynthesis Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Inhibitor 5-Arylcyclohexane- 1,3-dione HPPD_Active_Site HPPD Active Site (with Fe(II) ion) Inhibitor->HPPD_Active_Site Binds & Chelates Fe(II) Blocked Bleaching & Plant Death HPPD_Active_Site->Blocked Pathway Blocked

Caption: Mechanism of HPPD inhibition by 5-(aryl)cyclohexane-1,3-diones.

Some cyclohexane-1,3-dione derivatives also exhibit herbicidal activity by inhibiting acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis, leading to growth cessation in grass species.[3]

Table 1: HPPD Inhibitory Activity of Representative Derivatives

Compound ClassRepresentative CompoundTargetIC₅₀ (µM)Reference
2-(Arylformyl)cyclohexane-1,3-dionesDerivative with Quinoline RingArabidopsis thaliana HPPD< 0.204[7]
2-Acyl-cyclohexane-1,3-dionesDerivative with C₁₁ Alkyl ChainPlant HPPD0.18[9]
2-(Aryloxyacetyl)cyclohexane-1,3-dionesMesotrione (Commercial Herbicide)Arabidopsis thaliana HPPD0.204[7]
2-(Nitrobenzoyl)cyclohexane-1,3-dionesNTBCRat Liver HPPD~0.04[10]
Medicinal Chemistry Applications

The ability of the cyclohexane-1,3-dione scaffold to interact with biological targets extends beyond plant enzymes, making it an attractive starting point for drug discovery.

  • Anticancer Agents: Certain derivatives have been synthesized and evaluated as potential anticancer drugs. For example, cyclohexane-1,3-dione has been used as a starting material to create novel 1,2,4-triazine derivatives that show potent inhibitory activity against c-Met kinase, a tyrosine kinase implicated in tumor growth and metastasis.[11][12]

  • Treatment of Metabolic Disorders: The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent inhibitor of human HPPD.[10] By blocking tyrosine catabolism, it is used as a successful pharmacological treatment for the rare genetic disorder hereditary tyrosinemia type I.[10]

Structure-Activity Relationships (SAR)

The biological activity of 5-(aryl)cyclohexane-1,3-diones can be finely tuned by modifying their structure. Key SAR insights include:

  • The 1,3-Dione Moiety: The presence of the enolizable 1,3-dione is essential for HPPD inhibitory activity, as it is directly involved in chelating the active site metal ion.[9]

  • The 2-Position Substituent: The nature of the acyl or arylformyl group at the 2-position significantly influences potency. Bulky and electronically diverse groups, such as substituted benzoyl or quinoline rings, can form additional stabilizing interactions (e.g., π-π stacking) with amino acid residues in the enzyme's active site, enhancing binding affinity.[7][8]

  • The 5-Aryl Group: Substitution on the aryl ring at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, affecting its uptake, translocation in plants, and overall efficacy.

Conclusion and Future Outlook

The 5-(aryl)cyclohexane-1,3-dione scaffold is a validated and highly valuable platform in chemical biology. Its synthetic accessibility and the profound biological activity of its derivatives have cemented its importance in the agrochemical industry, particularly as a source of leading HPPD-inhibiting herbicides. The successful clinical application of an HPPD inhibitor for a human metabolic disease highlights the potential for translating these findings into pharmaceutical contexts.[10]

Future research will likely focus on the design of new derivatives with improved crop selectivity and a broader spectrum of weed control to combat growing herbicide resistance. In medicinal chemistry, further exploration of this scaffold for developing novel kinase inhibitors for oncology and other therapeutic areas represents a promising avenue for investigation.[11] The continued development of efficient, one-pot, and catalytic synthetic methods will be crucial in accelerating the discovery of next-generation bioactive molecules based on this remarkable chemical core.

References

  • Mechanism of herbicidal activity of a new cyclohexane‐1,3‐dione, tepraloxydim to Poa annua L. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(46), 17678–17688. Available at: [Link]

  • Herbicidal cyclohexane-1,3-dione derivatives. European Patent Office. Available at: [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2011). Google Patents.
  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014). Google Patents.
  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). Molecules, 27(17), 5695. Available at: [Link]

  • An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry, 65(1), 54-62. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). Toxicology and Applied Pharmacology, 133(1), 105-112. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry, 97, 103667. Available at: [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Available at: [Link]

  • New light on an old story: facile and efficient synthesis of 1,3-diaryl-5-spirohexahydropyrimidines via a six-molecule, three-component mannich-type reaction. (2007). The Journal of Organic Chemistry, 72(22), 8600-8603. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. Available at: [Link]

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. (2023). Organic Letters. Available at: [Link]

  • Synthetic routes to 2-arylcyclohexane- and... (2016). ResearchGate. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione is a valuable building block in medicinal chemistry and drug development. The incorporation of the 3,5-difluorophenyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability and receptor binding affinity. This document provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is based on established synthetic strategies for 5-aryl-cyclohexane-1,3-diones, ensuring a robust and reproducible methodology.

The synthesis of cyclohexane-1,3-dione derivatives is a cornerstone of synthetic organic chemistry, with applications ranging from the construction of complex natural products to the generation of novel pharmaceutical agents.[1][2] The general approach often involves a sequence of carbon-carbon bond-forming reactions to construct the six-membered ring system.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with the readily available 3,5-difluorobenzaldehyde. The core of this strategy involves a Knoevenagel condensation followed by a Michael addition and a subsequent intramolecular cyclization and decarboxylation. This approach offers a high degree of control and generally provides good overall yields.

Figure 1: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
3,5-Difluorobenzaldehyde≥98%Commercially Available
Diethyl malonate≥99%Commercially Available
Piperidine≥99%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
TolueneAnhydrousCommercially Available
AcetoneACS GradeCommercially Available
Sodium metal≥99%Commercially Available
EthanolAnhydrousCommercially Available
Sodium Hydroxide≥97%, pelletsCommercially Available
Hydrochloric Acid37%Commercially Available
Ethyl acetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3,5-difluorobenzylidene)malonate

This initial step involves a Knoevenagel condensation between 3,5-difluorobenzaldehyde and diethyl malonate. This reaction is a classic method for forming carbon-carbon double bonds.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (0.85 g, 0.01 mol), and glacial acetic acid (0.6 g, 0.01 mol) in 100 mL of toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approximately 3-4 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from ethanol to afford diethyl 2-(3,5-difluorobenzylidene)malonate as a colorless oil or a low-melting solid.

Step 2: Synthesis of the Michael Adduct

This step utilizes a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] Here, the enolate of acetone acts as the Michael donor.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to anhydrous ethanol (100 mL) at 0 °C.

  • Once all the sodium has reacted, add acetone (6.4 g, 0.11 mol) dropwise to the sodium ethoxide solution while maintaining the temperature at 0-5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the acetone enolate.

  • Dissolve the diethyl 2-(3,5-difluorobenzylidene)malonate (28.4 g, 0.1 mol) from Step 1 in anhydrous ethanol (50 mL) and add it dropwise to the acetone enolate solution over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the dropwise addition of glacial acetic acid.

  • Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct. This intermediate is often used in the next step without further purification.

Step 3: Intramolecular Cyclization and Decarboxylation

The final step involves an intramolecular Claisen condensation to form the six-membered ring, followed by hydrolysis and decarboxylation to yield the target compound.

Procedure:

  • To the crude Michael adduct from Step 2, add a 10% aqueous solution of sodium hydroxide (150 mL).

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis and cyclization can be monitored by TLC.

  • After cooling the reaction mixture to room temperature in an ice bath, carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. Vigorous gas evolution (CO2) will be observed during this step.

  • Stir the acidified mixture at room temperature for 1 hour to ensure complete decarboxylation.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • The reaction involving sodium ethoxide is exothermic and requires careful temperature control.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure complete removal of water using the Dean-Stark trap. Increase reaction time if necessary.
Side reactions.Use freshly distilled reagents.
Low yield in Step 2 Incomplete formation of the enolate.Ensure anhydrous conditions. Allow sufficient time for the reaction of sodium with ethanol.
Polymerization of the Michael acceptor.Maintain low temperatures during the addition of the Michael acceptor.
Incomplete decarboxylation in Step 3 Insufficient acidification or heating.Ensure the pH is strongly acidic (1-2). Gently heat the mixture after acidification to drive the decarboxylation to completion.
Product is an oil or difficult to crystallize Impurities present.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps carefully and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs.

References

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Available at: [Link]

  • Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. WO2011117881A2.
  • Wikipedia. (n.d.). Michael reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved January 2, 2026, from [Link]

Sources

Experimental conditions for Michael addition of 3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Organocatalytic Michael Addition of 3,5-Difluorobenzaldehyde to Nitroalkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Chiral Scaffolds

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application in asymmetric catalysis has become a powerful strategy for constructing complex chiral molecules from simple precursors.[3] This application note focuses on the organocatalytic asymmetric Michael addition of 3,5-difluorobenzaldehyde. The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, the development of robust and stereoselective methods for synthesizing fluorinated chiral building blocks is of paramount importance.

Herein, we detail the experimental conditions for the enantioselective Michael addition of 3,5-difluorobenzaldehyde to a representative nitroalkene acceptor, catalyzed by a chiral secondary amine. This reaction proceeds through an enamine-mediated catalytic cycle, providing access to valuable γ-nitro aldehyde intermediates, which are precursors to a wide range of biologically relevant molecules, including γ-amino acids.[4][5]

The Enamine Catalytic Cycle: Mechanism of Action

The asymmetric Michael addition of an aldehyde to a nitroalkene is effectively catalyzed by chiral secondary amines, such as proline and its derivatives.[6][7][8] The reaction proceeds via a well-established enamine catalytic cycle, which enables the aldehyde to function as a nucleophile (a Michael donor).[9][10]

Causality of the Mechanism:

  • Enamine Formation: The catalytic cycle begins with the rapid and reversible reaction between the chiral secondary amine catalyst and 3,5-difluorobenzaldehyde to form a nucleophilic enamine intermediate.[9] The nitrogen of the secondary amine acts as a powerful π-donor, significantly increasing the nucleophilicity of the α-carbon.

  • Nucleophilic Attack: This highly nucleophilic enamine attacks the β-carbon of the electron-deficient nitroalkene (the Michael acceptor) in a conjugate addition.[11] The stereochemistry of this C-C bond-forming step is directed by the chiral environment of the catalyst, leading to the formation of a new stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting intermediate, an iminium ion, is then hydrolyzed by trace amounts of water in the reaction mixture. This step releases the final γ-nitro aldehyde product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[10][12]

The use of an acidic co-catalyst can often accelerate the reaction, potentially by promoting the formation of the iminium ion, which is more susceptible to hydrolysis.[4][12]

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants_products Overall Transformation Aldehyde 3,5-Difluorobenzaldehyde Enamine Nucleophilic Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Secondary Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene (Stereodetermining Step) Nitroalkene Nitroalkene (Michael Acceptor) Iminium->Catalyst + H₂O (Product Release) Product Chiral γ-Nitro Aldehyde (Michael Adduct) Iminium->Product Hydrolysis

Caption: The organocatalytic cycle for the Michael addition via enamine activation.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric Michael addition of 3,5-difluorobenzaldehyde to trans-β-nitrostyrene, a common Michael acceptor. Researchers should optimize conditions based on their specific substrate and catalyst system.

Materials and Equipment
  • Reagents:

    • 3,5-Difluorobenzaldehyde (≥98%)

    • trans-β-Nitrostyrene (≥98%)

    • (S)-Diphenylprolinol trimethylsilyl ether (catalyst, ≥98%)

    • 4-Nitrobenzoic acid (co-catalyst, ≥99%)

    • Toluene (anhydrous, ≥99.8%)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

    • Silica gel (for column chromatography, 230-400 mesh)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glass column for chromatography

    • NMR Spectrometer

    • Chiral HPLC system

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst, (S)-diphenylprolinol trimethylsilyl ether (e.g., 20 mol%), and the acidic co-catalyst, 4-nitrobenzoic acid (e.g., 20 mol%).

    • Add anhydrous toluene (to achieve a concentration of approx. 0.2 M with respect to the limiting reagent).

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Addition of Reactants:

    • Add 3,5-difluorobenzaldehyde (e.g., 1.5 equivalents) to the flask via syringe.

    • Add the limiting reagent, trans-β-nitrostyrene (1.0 equivalent), to the stirring solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or the desired temperature).

    • Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate/hexanes eluent). The consumption of the nitrostyrene spot is a reliable indicator of reaction completion. Reactions are typically complete within 12-48 hours.[13]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • Directly load the crude residue onto a silica gel column.

    • Purify the product via flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified γ-nitro aldehyde.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • To determine the enantiomeric excess (ee), the purified aldehyde product can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This prevents potential epimerization on the chiral column.[4] The ee of the resulting alcohol is then determined by chiral HPLC analysis.

Experimental Workflow start Start prep 1. Reagent Preparation (Flask, Catalyst, Solvent) start->prep add 2. Add Reactants (Aldehyde, Nitroalkene) prep->add react 3. Stir at Room Temp (12-48h) add->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Concentrate & Purify (Column Chromatography) monitor->workup Complete analysis 6. Characterization (NMR, HPLC for ee) workup->analysis end End analysis->end

Caption: A streamlined workflow for the Michael addition protocol.

Summary of Experimental Parameters & Troubleshooting

The success of the Michael addition is highly dependent on the precise control of reaction parameters. The following table summarizes typical conditions and provides a guide for troubleshooting common issues.

ParameterTypical Value / ConditionRationale & Expert Insight
Catalyst Loading 5-20 mol%Higher loading can increase reaction rates but adds cost. Lower loadings are possible with highly active catalysts or acidic co-catalysts.[4]
Co-Catalyst 5-30 mol% Acidic AdditiveAn acid can accelerate key steps, particularly iminium ion formation and hydrolysis, leading to faster turnover.[12]
Solvent Toluene, THF, CH₂Cl₂Anhydrous, non-protic solvents are generally preferred to avoid unwanted side reactions and ensure the catalytic cycle proceeds efficiently.
Temperature 0 °C to Room Temp.Lower temperatures often lead to higher diastereo- and enantioselectivity, albeit at the cost of longer reaction times.[4]
Stoichiometry 1.2 - 2.0 eq. AldehydeUsing the aldehyde in excess ensures the complete consumption of the more valuable Michael acceptor.[13]
Concentration 0.1 - 1.0 MHigher concentrations typically lead to faster reactions, but solubility and heat dissipation should be considered.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient reaction time; Low temperature.Use a fresh batch of catalyst; Allow the reaction to run longer; Increase the temperature incrementally (e.g., to 40 °C).
Low Enantioselectivity Non-optimal catalyst or solvent; Temperature too high; Racemization during work-up.Screen different chiral catalysts and solvents; Run the reaction at a lower temperature (e.g., 4 °C); Ensure work-up conditions are mild (avoid strong acid/base).
Side Product Formation Aldehyde self-condensation (aldol reaction); Impure starting materials.Use a catalyst system known to favor Michael addition over aldol condensation[14]; Purify starting materials before use.
Difficult Purification Product co-elutes with starting material or catalyst.Adjust the polarity of the chromatography eluent; Consider a bisulfite wash to remove excess aldehyde before chromatography.[15][16]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3,5-Difluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes: Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]

  • Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Kim, S., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for amine-catalyzed Michael additions via enamine activation. ResearchGate. [Link]

  • Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2024). Michael addition reaction. Wikipedia. [Link]

  • Chandrasekhar, S., et al. (2007). L‐Proline‐Catalyzed Michael Addition of Aldehydes and Unmodified Ketones to Nitro Olefins Accelerated by Et3N. Taylor & Francis Online. [Link]

  • Bowman, C. N., et al. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. ACS Publications. [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences. [Link]

  • Singh, V. K., et al. (2010). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Houk, K. N., et al. (2014). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • Hayashi, Y., et al. (2011). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. National Institutes of Health. [Link]

  • Ben-Salah, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scientific Research Publishing. [Link]

  • XCHEMI. (n.d.). I'm Puzzled! Can You Do a Michael Addition to an Aldehyde? Basics of Michael Addition and Aldehyde Involved. XCHEMI. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Lambert, K. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Asymmetric michael addition reaction. ResearchGate. [Link]

  • Anjali Devi. (2022). Michael Addition (reaction with mechanism). YouTube. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Buchler GmbH. [Link]

  • Li, X., et al. (2018). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications. [Link]

  • Bartók, M., et al. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology. [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

Sources

Application Note: High-Purity Isolation of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, a key intermediate in medicinal chemistry and materials science. The described methodology leverages the principles of single-solvent and mixed-solvent recrystallization to effectively remove impurities, yielding a product of high purity suitable for downstream applications. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both reproducibility and a deep understanding of the purification process.

Introduction

This compound is a member of the aryl-substituted cyclohexane-1,3-dione class of compounds. These molecules are of significant interest in drug discovery and development due to their versatile chemical nature. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2][3] The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[4]

This application note outlines a systematic approach to developing a robust recrystallization protocol for this compound, including solvent screening and a detailed step-by-step purification procedure.

Principle of Recrystallization

The successful purification of this compound by recrystallization is contingent on the selection of an appropriate solvent system. The molecular structure, featuring a polar cyclohexane-1,3-dione moiety and a less polar 3,5-difluorophenyl group, suggests that a solvent of intermediate polarity or a mixed-solvent system would be most effective. The presence of two carbonyl groups in the cyclohexane-1,3-dione ring allows for hydrogen bonding, influencing its solubility in protic solvents.[5][6] Conversely, the aromatic ring contributes to its solubility in non-polar solvents.[5]

Potential impurities in the synthesis of this compound, which often involves a cyclocondensation reaction, may include unreacted starting materials (e.g., 3,5-difluorobenzaldehyde and cyclohexane-1,3-dione) and byproducts from side reactions. An effective recrystallization process will selectively crystallize the desired product, leaving these impurities in the solution.

Materials and Methods

Materials
  • Crude this compound

  • Reagent-grade solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Deionized water

  • Filter paper

  • Celatom® or a similar filter aid (optional)

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Thermometer

  • Büchner funnel and flask

  • Vacuum source

  • Melting point apparatus

  • Glassware for small-scale solvent screening (e.g., test tubes)

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves significantly more of the compound when hot compared to when it is cold.

Procedure:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold. A suitable solvent will not dissolve the compound at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid upon cooling.

  • Evaluate the solvents based on the criteria in the table below.

Table 1: Solvent Selection Criteria

Observation at Room TemperatureObservation upon HeatingObservation upon CoolingAssessment
Soluble--Unsuitable (compound is too soluble)
InsolubleSolubleAbundant crystal formationGood Candidate
InsolubleInsolubleNo crystal formationUnsuitable (compound is not soluble enough)
Sparingly SolubleSolubleSome crystal formationPotential candidate, may require a mixed-solvent system

Based on the general properties of aryl-substituted cyclohexane-1,3-diones, a mixed solvent system of ethanol and water or ethyl acetate and hexane is likely to be effective.

Protocol 2: Single-Solvent Recrystallization

This protocol is to be followed if a suitable single solvent is identified in the screening process.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum or in a desiccator.

  • Determine the melting point of the purified product and calculate the percent recovery. A sharp melting point close to the literature value (if available) is indicative of high purity. The melting point of the analogous 5-(4-Fluorophenyl)-1,3-cyclohexanedione is reported to be 186-189 °C, providing a reasonable estimate.[7][8]

Protocol 3: Mixed-Solvent Recrystallization

This protocol is employed when a single solvent does not provide adequate separation. A mixed-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which the compound is insoluble.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol or acetone) in an Erlenmeyer flask with heating and stirring.

  • Once the solid is completely dissolved, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Dry the purified crystals and determine the melting point and percent recovery.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Hot, Saturated Solution add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration if insoluble impurities cooling Slow Cooling dissolved_product->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential CauseSuggested Solution
Oiling OutThe boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent.Use a lower-boiling point solvent. Add more of the "good" solvent in a mixed-solvent system.
No Crystal FormationToo much solvent was used. The solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low RecoveryToo much solvent was used. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Use a minimal amount of cold solvent for washing. Choose a solvent in which the compound is less soluble when cold.
Impure ProductThe solution was cooled too quickly, trapping impurities. The crystals were not washed properly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the crystals are thoroughly washed with cold solvent.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the purification of this compound by recrystallization. By systematically screening for an appropriate solvent system and following the outlined procedures, researchers can obtain a high-purity product essential for reliable and reproducible results in their research and development endeavors. The principles and techniques described are broadly applicable to the purification of other solid organic compounds.

References

  • Solubility of Things. Cyclohexane-1,3-dione. [Link]

  • University of California, Davis. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • CUNY Bronx Community College. Purification by Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • Semantic Scholar. Purifying Compounds by Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. [Link]

  • ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]

  • Google Patents. Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
  • International Journal of Pharmaceutical and Clinical Research. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [Link]

  • Google Patents. Process for obtaining crystalline 1,3-cyclohexane dione.
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

  • Google Patents.

Sources

Analytical techniques for characterization of 5-aryl-cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Aryl-Cyclohexane-1,3-diones

Introduction

The 5-aryl-cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including natural products, therapeutic agents, and herbicides.[1][2] Their biological activity is often linked to their ability to act as inhibitors for enzymes such as 4-hydroxyphenylpyruvate deoxygenase (HPPD).[3] The chemical versatility and biological significance of this class of molecules necessitate a robust and multi-faceted analytical approach for their characterization.[4][5]

A key chemical feature of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and various enol forms.[6][7][8] The position of this equilibrium is influenced by substitution, solvent, and solid-state packing, directly impacting the compound's chemical reactivity and biological interactions. Consequently, a simple confirmation of mass or elemental composition is insufficient. A comprehensive characterization requires a suite of orthogonal analytical techniques to elucidate the precise chemical structure, dominant tautomeric form, purity, and three-dimensional conformation.

This guide provides an in-depth exploration of the primary analytical techniques for the definitive characterization of 5-aryl-cyclohexane-1,3-diones. We will delve into the causality behind experimental choices, present validated protocols, and demonstrate how to integrate data from multiple techniques to build a complete and unambiguous structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the initial structural determination and investigation of tautomerism in 5-aryl-cyclohexane-1,3-diones.[9] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of the molecular framework and the identification of isomeric forms in solution.[6][10]

Expertise & Experience: Decoding Tautomerism and Structure

The primary challenge and point of interest in the NMR analysis of these compounds is the keto-enol tautomerism.[7] In solution, the molecule can exist as the diketo form or, more commonly, as the conjugated enol form, 3-hydroxy-5-aryl-cyclohex-2-enone.[11]

  • ¹H NMR: The presence of the enol form is typically confirmed by a downfield signal (often >10 ppm) corresponding to the enolic hydroxyl proton. The protons on the cyclohexane ring will show distinct multiplicities and chemical shifts depending on the tautomeric form. For instance, the vinylic proton in the enol form appears around 5-6 ppm.

  • ¹³C NMR: The carbonyl carbons in the diketo form resonate around 200 ppm. In the enol tautomer, one carbonyl signal is retained while the other is replaced by signals for a hydroxyl-bearing carbon (C-OH) and a vinylic carbon (C=CH), which appear at different chemical shifts.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the aryl substituent to the cyclohexane ring and confirming the position of carbonyl and enol groups.[12][13]

Protocol: Acquiring High-Quality NMR Data

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for structural confirmation and tautomeric analysis.

Materials:

  • 5-aryl-cyclohexane-1,3-dione sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

    • Causality: DMSO-d₆ is often preferred as it can slow down the exchange of the enolic -OH proton, allowing for its observation, whereas in CDCl₃, this proton signal may be broad or absent.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Causality: Due to the low natural abundance of ¹³C, more scans are required. Use a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans.[9]

    • An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[14]

  • 2D NMR Acquisition (as needed):

    • Acquire gCOSY, gHSQCAD, and CIGAR or HMBC spectra using standard instrument parameters. These experiments provide crucial connectivity information for unambiguous signal assignment.[15]

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H spectrum.

    • Assign all signals by analyzing chemical shifts, coupling constants, and 2D correlations. Compare observed data with expected values.

Data Presentation: Expected NMR Chemical Shifts
Atom/Group Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Notes
Enolic OH10.0 - 15.0N/AOften broad; position is concentration/solvent dependent.
Aromatic CH7.0 - 8.0125.0 - 145.0Pattern depends on aryl substitution.
Vinylic CH (enol)5.0 - 6.0100.0 - 110.0Confirms the presence of the enol tautomer.
Cyclohexane CH₂2.0 - 3.030.0 - 50.0Complex multiplets are common.
Cyclohexane CH3.0 - 4.040.0 - 55.0Benzylic proton at C5.
Carbonyl C=ON/A190.0 - 205.0Ketonic and enonic carbonyls will have distinct shifts.
Enol C-OHN/A170.0 - 185.0Deshielded relative to a typical alcohol.
Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent H1 1. Acquire ¹H Spectrum Prep->H1 C13 2. Acquire ¹³C / DEPT H1->C13 D2 3. Acquire 2D Spectra (COSY, HSQC, HMBC) C13->D2 Assign Assign Signals D2->Assign Tautomer Identify Tautomeric Form(s) Assign->Tautomer Structure Confirm Connectivity & Final Structure Tautomer->Structure MS_Workflow cluster_prep Preparation cluster_acq Acquisition (HRMS) cluster_analysis Analysis Prep Prepare Dilute Solution (~0.1 mg/mL) Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire Spectrum (Positive & Negative Modes) Infuse->Acquire FindPeak Identify Molecular Ion Peak Acquire->FindPeak CalcFormula Calculate Elemental Composition FindPeak->CalcFormula Compare Compare Observed vs. Theoretical Mass (Mass Error < 5 ppm) CalcFormula->Compare

Caption: Logic flow for HRMS-based formula confirmation.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is the gold standard for determining the purity of synthesized compounds. For 5-aryl-cyclohexane-1,3-diones, a reversed-phase HPLC method with UV detection is typically employed, providing a quantitative measure of the target compound relative to any impurities or starting materials.

Protocol: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of the synthesized compound.

Materials:

  • Compound sample (~1 mg)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in ACN or a suitable solvent at ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

  • Method Development:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: The acid modifier improves peak shape and resolution.

    • Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all components are detected. The conjugated enone system typically has a strong absorbance maximum around 254-280 nm.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Typical HPLC Method Parameters
Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: H₂O + 0.1% FA, B: ACN + 0.1% FA
Gradient 10-95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD, 254 nm
Column Temp. 30 °C

X-ray Crystallography: Unambiguous Structural Verification

For the absolute and unambiguous determination of molecular structure, single-crystal X-ray diffraction is the ultimate technique. It provides precise coordinates of every atom in the solid state, revealing bond lengths, bond angles, and the three-dimensional conformation.

Expertise & Experience: Beyond Connectivity

X-ray crystallography definitively resolves the tautomeric form present in the crystal lattice. It also provides invaluable insight into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This information is crucial for understanding the solid-state properties of the material. A search of crystallographic databases reveals that the cyclohexane-1,3-dione ring often adopts a twist-boat or sofa conformation in the solid state. [16]

Protocol: From Powder to Structure
  • Crystal Growth (The Critical Step):

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Employ a slow crystallization technique. Common methods include:

      • Slow evaporation of the solvent.

      • Vapor diffusion (e.g., a solution in dichloromethane with an anti-solvent like hexane).

      • Cooling of a saturated solution.

    • Causality: Slow crystal growth is essential to minimize defects and obtain diffraction-quality single crystals.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a model of the molecule.

  • Validation: The final structure is validated using metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Purify Purify Compound (>98%) Grow Grow Single Crystals (Slow Evaporation / Diffusion) Purify->Grow Collect Mount Crystal & Collect Diffraction Data Grow->Collect Solve Solve & Refine Structure Collect->Solve Validate Validate Final Structure (e.g., R-factor) Solve->Validate Result Unambiguous 3D Structure & Tautomer Confirmation Validate->Result

Caption: Workflow for single-crystal X-ray analysis.

Summary: An Integrated Analytical Strategy

A comprehensive and reliable characterization of a 5-aryl-cyclohexane-1,3-dione is not achieved by a single technique but by the logical integration of several. Each method provides a unique and complementary piece of the structural puzzle.

Integrated_Analysis cluster_synthesis cluster_analysis cluster_result Synth Synthesized Compound HPLC HPLC (Purity >95%?) Synth->HPLC MS HRMS (Correct Formula?) HPLC->MS If pure NMR NMR (¹H, ¹³C, 2D) (Correct Structure?) MS->NMR If correct XRay X-ray Crystallography (Absolute Confirmation) NMR->XRay If correct Final Fully Characterized Compound XRay->Final

Sources

Application Notes and Protocols: In Vitro Profiling of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction: Targeting Metalloenzymes with β-Diketone Moieties

The compound 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione belongs to a chemical class characterized by a β-diketone (cyclohexane-1,3-dione) scaffold. This structural motif is a well-established pharmacophore known for its ability to chelate metal ions, making it a privileged structure for targeting the active sites of metalloenzymes. Metalloenzymes are a vast and critical class of proteins involved in a wide range of biological processes, and their dysregulation is implicated in numerous diseases.[1]

A prominent and well-characterized target for cyclohexane-1,3-dione derivatives is 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[2] HPPD is an Fe(II)-dependent, non-heme oxygenase that plays a crucial role in the catabolism of tyrosine.[3][4] In plants, this pathway is essential for the synthesis of plastoquinone and tocopherols, vital for photosynthesis and antioxidant defense.[4] Inhibition of HPPD leads to a characteristic bleaching phenotype and is the mode of action for several commercial herbicides.[5] In humans, HPPD is involved in amino acid degradation, and genetic defects in this enzyme lead to metabolic disorders such as tyrosinemia type III.[3][6]

Given the structural features of this compound, it is hypothesized to be an inhibitor of HPPD. The β-diketone moiety can coordinate with the active site Fe(II) ion, disrupting the catalytic cycle. This document provides detailed, field-proven protocols for characterizing the inhibitory activity of this compound using a robust, enzyme-based biochemical assay.

Principle of the Assay

The primary assay described is a continuous spectrophotometric method to determine the inhibitory potential of this compound against HPPD. The assay measures the enzymatic conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate (HGA). This reaction consumes molecular oxygen and is catalyzed by the Fe(II) center in the HPPD active site. The rate of reaction can be monitored by measuring the decrease in absorbance of the enol form of the HPP substrate, which complexes with borate to form a chromophore detectable at a specific wavelength.[7] This method allows for the direct measurement of enzyme kinetics and the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).

HPPD Catalytic Pathway and Inhibition

The diagram below illustrates the catalytic conversion of HPP to HGA by HPPD and the proposed mechanism of inhibition by this compound, which acts as a competitive inhibitor by chelating the active site iron.

HPPD_Pathway sub 4-Hydroxyphenylpyruvate (HPP) HPPD HPPD Enzyme (Fe²⁺ Active Site) sub->HPPD Binds prod Homogentisate (HGA) HPPD->prod Catalyzes CO2 CO₂ HPPD->CO2 O2 O₂ O2->HPPD inhibitor 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione inhibitor->HPPD Inhibits (Chelates Fe²⁺)

Caption: HPPD catalytic cycle and proposed inhibition mechanism.

Protocol 1: Spectrophotometric HPPD Enzyme Inhibition Assay

This protocol details the steps to determine the IC₅₀ value of this compound against recombinant HPPD.

Materials and Reagents
  • Enzyme: Recombinant human or plant (e.g., Arabidopsis thaliana) HPPD.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Mesotrione or Nitisinone (known HPPD inhibitors), 10 mM stock in DMSO.[8]

  • Substrate: 4-Hydroxyphenylpyruvic acid (HPP).

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 100 mM KCl.

  • Cofactors/Additives: L-Ascorbic acid, Catalase, Boric Acid.

  • Instrumentation: UV/Vis Spectrophotometer or microplate reader capable of kinetic reads at 310 nm.

  • Labware: 96-well, UV-transparent microplates.

Reagent Preparation
  • Complete Assay Buffer: Prepare fresh daily. To the base Assay Buffer, add L-Ascorbic acid to a final concentration of 2 mM and Catalase to 100 units/mL.

    • Scientist's Note (Expertise): Ascorbate is a critical cofactor that maintains the active site iron in its reduced Fe(II) state, which is essential for catalytic activity. Catalase is added to quench any hydrogen peroxide that may be non-enzymatically generated, preventing potential oxidative damage to the enzyme.

  • Substrate Solution (HPP): Prepare a 10 mM stock solution of HPP in 1 M Boric Acid, pH 9.0. This stock is stable for several weeks at -20°C. For the assay, dilute this stock in the Complete Assay Buffer to the desired final concentration (typically 2x the final assay concentration).

    • Scientist's Note (Trustworthiness): The use of boric acid is crucial as it forms a complex with the enol tautomer of the HPP substrate. This enol-borate complex has a distinct absorbance peak, allowing for the spectrophotometric monitoring of substrate depletion.[7]

  • Enzyme Solution: Dilute the recombinant HPPD stock in cold Complete Assay Buffer to a working concentration (e.g., 2x the final concentration needed). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) dilute 2. Compound Serial Dilution (Test & Control Inhibitors) prep->dilute plate 3. Plate Compounds & Controls (2 µL per well in 96-well plate) dilute->plate add_enz 4. Add Enzyme Solution (98 µL per well) plate->add_enz incubate 5. Pre-incubate (5 minutes, room temp) add_enz->incubate add_sub 6. Initiate Reaction (Add 100 µL of 2x HPP substrate) incubate->add_sub read 7. Kinetic Read (OD at 310 nm every 30 sec for 15 min) add_sub->read analyze 8. Data Analysis (Calculate Rate, % Inhibition, IC₅₀) read->analyze

Caption: Step-by-step workflow for the HPPD inhibition assay.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution series of the test compound and the positive control (e.g., Mesotrione) in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 dilutions.

    • Using a multichannel pipette or automated liquid handler, add 2 µL of each compound dilution to the appropriate wells of a 96-well UV-transparent plate.

    • For control wells, add 2 µL of 100% DMSO (for 0% inhibition/max activity) and 2 µL of a high concentration of the positive control (for 100% inhibition/background).

  • Enzyme Addition and Pre-incubation:

    • Add 98 µL of the diluted HPPD enzyme solution to each well containing the compounds and controls.

    • Mix the plate gently for 30 seconds.

    • Pre-incubate the plate for 5 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the 2x HPP substrate solution to all wells. The final reaction volume will be 200 µL.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 310 nm every 30 seconds for 15-20 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_100%_inhibition) / (V_0%_inhibition - V_100%_inhibition))

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

ParameterExample ValueNotes
Final Enzyme Conc.5 nMEmpirically determined for optimal signal window.
Final Substrate (HPP) Conc.50 µMShould be near the Kₘ for competitive inhibitors.
Final DMSO Conc.1%Ensure all wells have the same final DMSO concentration.
Read Wavelength310 nmSpecific for the HPP-borate complex.
Read Time15 minutesEnsure the 0% inhibition control remains linear.
Temperature25°CMaintain consistent temperature across experiments.

Validation and Trustworthiness

To ensure the reliability of the generated data, every assay plate must include the following controls:

  • Positive Control: A known HPPD inhibitor (e.g., Mesotrione) should be run in a full dose-response curve. The resulting IC₅₀ should fall within a consistent, historically-defined range (typically ± 2-fold).

  • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and vehicle (DMSO) only. This defines the maximum reaction rate.

  • Background Control (100% Inhibition): Wells containing enzyme, substrate, and a saturating concentration of a potent inhibitor. This defines the background signal.

  • Assay Quality Metric (Z'-factor): The Z'-factor should be calculated from the 0% and 100% inhibition controls. A Z' > 0.5 indicates a robust and reliable assay suitable for screening.

References

  • Parkins, K. M., et al. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols, 4(2), 102300. [Link]

  • Füzesi, I., et al. (2012). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Journal of Biomolecular Screening, 17(1), 120-126. [Link]

  • Bursavich, M. G., & Richon, A. B. (2017). A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes. Accounts of Chemical Research, 50(7), 1642-1651. [Link]

  • Crowder, M. W., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Biochemistry, 52(34), 5849–5857. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

  • Wikipedia contributors. (2023). 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Novel 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives based on the 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione scaffold. This core structure is a key pharmacophore found in molecules with significant biological activities, most notably as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for herbicides and a therapeutic target for certain metabolic disorders.[1][2] We will delve into the mechanistic basis for derivatization, provide detailed, field-proven protocols for synthesis and bioactivity screening, and outline a logical framework for establishing robust structure-activity relationships (SAR). The ultimate goal is to equip researchers with the foundational knowledge and practical methodologies required to innovate within this promising chemical class.

Introduction: The Strategic Value of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione skeleton is a versatile and privileged scaffold in chemical biology and drug discovery.[3][4] Its inherent chemical reactivity, particularly the acidity of the C2 methylene protons and the keto-enol tautomerism, makes it an ideal platform for structural modification.[4][5] When substituted with an aryl group at the 5-position, as in our core molecule this compound, the scaffold's properties are further modulated, influencing its interaction with biological targets.

The primary and most extensively studied bioactivity of this class of compounds is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][5] HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes a critical step in tyrosine catabolism.[1] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense.[1][5] Inhibition of HPPD leads to the depletion of these molecules, causing a characteristic bleaching phenotype and subsequent plant death, which is the basis for their use as herbicides.[2] The inhibitory mechanism relies on the ability of the 1,3-dione moiety to chelate the active-site iron atom, effectively blocking substrate binding and catalysis.[3]

Beyond herbicidal applications, HPPD inhibition has therapeutic relevance. The drug nitisinone, which features a related 2-(benzoyl)cyclohexane-1,3-dione structure, is an effective treatment for the rare genetic disorder Tyrosinemia Type I.[2][6] Furthermore, derivatives of the cyclohexane-1,3-dione core have demonstrated a wide range of other biological effects, including anticancer,[7][8][9] antimicrobial,[3] and antioxidant activities,[10] making this a rich field for further exploration.

The inclusion of a 3,5-difluorophenyl group at the 5-position is a deliberate design choice. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability. This guide outlines a systematic approach to leverage these features and discover next-generation bioactive molecules.

Workflow for Derivative Development

The development of novel derivatives follows a logical, iterative cycle of design, synthesis, and testing. This workflow ensures that each new compound provides valuable data for the subsequent design phase, progressively refining the structure towards the desired biological activity profile.

Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Scaffold Selection (5-(3,5-Difluorophenyl) cyclohexane-1,3-dione) B Rational Design of Derivatives (Target-based & SAR-driven) A->B Define Pharmacophore C Chemical Synthesis (e.g., C2-Acylation) B->C Select Modifications D Purification & Structural Characterization (NMR, MS) C->D Isolate Product E Primary Screening (e.g., HPPD Inhibition Assay) D->E Test Compounds F Secondary Screening (e.g., Cell Viability Assay) E->F Confirm Hits G Data Analysis (Calculate IC50 / EC50) F->G Quantify Potency H Structure-Activity Relationship (SAR) Analysis G->H Correlate Structure & Activity H->B Iterate Design I Lead Compound Identification H->I Identify Key Features J In Vivo / ADME-Tox Studies I->J Advance Candidate

Caption: Iterative workflow for the development of bioactive derivatives.

Section 1: Synthetic Strategies and Protocols

The chemical versatility of the cyclohexane-1,3-dione core allows for modifications at several positions. However, derivatization at the C2 position is the most common and effective strategy for generating potent HPPD inhibitors and other bioactive molecules.[11][12] The protons on the C2 methylene are particularly acidic (pKa ≈ 5 in water) due to resonance stabilization from the two adjacent carbonyl groups, making this position a potent nucleophile.

Protocol 1: Synthesis of 2-Acyl-5-(3,5-Difluorophenyl)cyclohexane-1,3-dione Derivatives

This protocol describes a general method for the C-acylation of the core scaffold, a key step in producing triketone-class HPPD inhibitors.[11][13] The reaction involves the formation of an enolate followed by acylation with an appropriate acyl chloride.

Rationale: The addition of a third keto group at the C2 position creates the characteristic triketone pharmacophore known to chelate the Fe(II) ion in the HPPD active site.[1] Varying the structure of the acyl group (R-CO-) allows for the exploration of different binding pocket interactions, which is crucial for optimizing potency and selectivity.

Materials:

  • This compound (starting material)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Acylating agent (e.g., Benzoyl chloride, substituted benzoyl chlorides, or other R-COCl)

  • Anhydrous Magnesium Chloride (MgCl₂) or similar Lewis acid (optional, can facilitate the reaction)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature. If using, add anhydrous MgCl₂ (1.1 eq) and stir for an additional 30 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 - 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][13]

Section 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assay depends on the intended target.

Protocol 2: In Vitro HPPD Enzyme Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against the HPPD enzyme. The assay measures the rate of conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate.

Rationale: The direct measurement of enzyme inhibition provides a quantitative assessment of a compound's potency against the intended target. This is the gold standard for primary screening of potential HPPD-inhibiting herbicides or therapeutics.[6] The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a key metric for SAR analysis.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)[11]

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Substrate: 4-hydroxyphenylpyruvate (HPP) solution

  • Cofactors: Ascorbic acid, FeSO₄

  • Test compounds dissolved in DMSO (stock solutions)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant HPPD enzyme to the desired working concentration in cold assay buffer containing ascorbic acid and FeSO₄. Keep on ice.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the 96-well plate, add a small volume (e.g., 1-2 µL) of each compound dilution to the appropriate wells. Include wells for a positive control (a known HPPD inhibitor like mesotrione) and a negative control (DMSO only).

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 310 nm (corresponding to the formation of the enolate of homogentisate) over a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: MTT Cell Viability Assay for Anticancer Screening

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Rationale: The MTT assay is a widely used, robust method for screening compound libraries for cytotoxic activity.[7] It measures the metabolic activity of cells, which generally correlates with cell viability. A reduction in metabolic activity in the presence of a compound suggests it may have antiproliferative or cytotoxic effects, warranting further investigation as a potential anticancer agent.[9]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity. This is the intellectual engine of lead optimization. By systematically analyzing the data from the biological assays, researchers can deduce which structural features are critical for activity.

Interpreting Bioactivity Data

A hypothetical dataset for a series of 2-acyl derivatives is presented below to illustrate the SAR process.

Compound IDR-Group on 2-Acyl MoietyHPPD IC₅₀ (µM)A549 Cell IC₅₀ (µM)
Core-01H (unsubstituted)> 100> 100
Deriv-01Phenyl5.278.5
Deriv-024-Chlorophenyl1.865.1
Deriv-034-Methoxyphenyl8.982.0
Deriv-042-Nitrophenyl0.945.3
Deriv-05Quinoline-2-yl0.233.7

Analysis:

  • Core Requirement: The unsubstituted core (Core-01) is inactive, confirming that the 2-acyl group is essential for HPPD inhibition.

  • Electronic Effects: An electron-withdrawing group (EWG) on the phenyl ring (Deriv-02: -Cl, Deriv-04: -NO₂) increases HPPD inhibitory potency compared to the unsubstituted phenyl (Deriv-01). Conversely, an electron-donating group (EDG) (Deriv-03: -OCH₃) decreases potency. This suggests that the electronic nature of the aromatic ring is a key determinant of activity.

  • Steric/Binding Effects: The significantly enhanced potency of the quinoline derivative (Deriv-05) suggests that additional π-π stacking or hydrophobic interactions with amino acid residues in the enzyme's active site, such as Phe-360 and Phe-403 in AtHPPD, are highly favorable.[11][14]

  • Target Selectivity: While some trends are observed in the anticancer assay, the potency is much lower than for HPPD inhibition, suggesting the primary target for this series is likely HPPD.

Visualizing SAR

A conceptual diagram can help visualize the key points of modification and their impact on activity.

Caption: Key modification points on the scaffold for SAR exploration.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic development of bioactive derivatives from the this compound scaffold. By employing the detailed synthetic and biological protocols, researchers can generate robust and reproducible data. The subsequent SAR analysis is crucial for rationally designing the next generation of compounds with improved potency, selectivity, and drug-like properties.

Once a lead compound with potent in vitro activity is identified, future work should focus on:

  • In vivo efficacy studies: Testing the compound in relevant animal or plant models.

  • ADME-Tox profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead candidate.

  • Mechanism of Action studies: Confirming target engagement in a cellular context and investigating potential off-target effects.

Through this iterative and multidisciplinary approach, the promising scaffold of this compound can be fully exploited to develop novel herbicides, therapeutics, and chemical probes.

References

  • BenchChem. A Technical Guide to 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. BenchChem.

  • ACS Publications. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.

  • Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia.

  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology.

  • Al-Khafaji, K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules.

  • Wang, T., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.

  • Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research.

  • El-Gazzar, A. B. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.

  • Mohamed, G. G., et al. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. International Journal of Molecular Sciences.

  • American Chemical Society. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.

  • European Patent Office. Herbicidal cyclohexane-1,3-dione derivatives. Google Patents.

  • ResearchGate. Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. ResearchGate.

  • Mohareb, R. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry.

  • Wang, M., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules.

  • Al-Khafaji, K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central.

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.

  • ResearchGate. Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate.

  • Council of Scientific & Industrial Research. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

  • Ali, S., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate.

Sources

The Versatile Scaffold: Harnessing 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 5-aryl-cyclohexane-1,3-dione core represents one such scaffold, demonstrating significant potential in the design of inhibitors for a range of biological targets, most notably protein kinases. This guide provides an in-depth exploration of a particularly promising derivative, 5-(3,5-difluorophenyl)cyclohexane-1,3-dione, as a foundational structure for the generation of potent and selective kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline a strategic workflow for the biological evaluation of compounds derived from this versatile scaffold, with a specific focus on the inhibition of the c-Met proto-oncogene, a key target in oncology.

The Strategic Advantage of the this compound Scaffold

The cyclohexane-1,3-dione moiety is a valuable building block in organic synthesis, serving as a precursor for a multitude of heterocyclic compounds with diverse biological activities.[1][2] Its utility in medicinal chemistry is underscored by its ability to engage in various chemical transformations, allowing for the facile introduction of diverse functionalities. The incorporation of an aryl group at the 5-position has proven to be a particularly fruitful strategy, leading to the discovery of compounds with potent anti-proliferative and kinase inhibitory activities.[3][4][5]

The choice of a 3,5-difluorophenyl substituent is a deliberate and strategic one. The fluorine atoms serve multiple roles in enhancing the drug-like properties of the molecule. Their high electronegativity can lead to favorable interactions with the target protein, potentially increasing binding affinity. Furthermore, the C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways and improve the pharmacokinetic profile of the resulting compounds.

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a Michael addition reaction, a robust and widely utilized method for C-C bond formation.[6] The following protocol is a representative procedure based on established methodologies for the synthesis of 5-aryl-cyclohexane-1,3-diones.[7]

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-Difluorobenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate Knoevenagel adduct.

  • Michael Addition and Decarboxylation:

    • To a solution of the Knoevenagel adduct (1.0 eq) in pyridine, add malonic acid (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated HCl, adjusting the pH to ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected data would be consistent with the structure of this compound.

Application in Kinase Inhibitor Discovery: Targeting the c-Met Pathway

The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. Derivatives of the 5-aryl-cyclohexane-1,3-dione scaffold have demonstrated potent inhibitory activity against c-Met.[3][4]

The following workflow outlines a systematic approach to leveraging the this compound scaffold for the discovery of novel c-Met inhibitors.

Workflow for c-Met Inhibitor Discovery

G cluster_0 Scaffold-Based Drug Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Synthesis of This compound B Library Synthesis (e.g., Multi-component Reactions) A->B Core Scaffold C Biochemical c-Met Kinase Assay (Determine IC50) B->C Compound Library D Cellular Proliferation Assay (e.g., MTT on H460, A549 cells) (Determine GI50) C->D Potency E Cellular Target Engagement (Western Blot for p-cMet) (Confirm on-target activity) D->E Cellular Efficacy F Structure-Activity Relationship (SAR) Analysis E->F Biological Data G In Silico Modeling (Docking with c-Met) F->G H ADME-Tox Profiling G->H Iterative Design H->B Optimized Analogs

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during its synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 5-aryl-cyclohexane-1,3-diones is a critical step in the development of various biologically active molecules, including herbicides and pharmaceuticals.[1][2] The target molecule, this compound, is typically synthesized via one of two primary pathways: a Michael Addition or a Suzuki-Miyaura cross-coupling reaction. Each route presents a unique set of challenges and potential side products. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound, and how do I choose between them?

Answer: The two most common and effective strategies are the Michael Addition and the Suzuki-Miyaura Coupling. The choice depends on starting material availability, scalability, and tolerance to specific reaction conditions.

  • Michael Addition Route: This is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[3][4] In this case, a 3,5-difluorophenyl organometallic reagent (like a cuprate) acts as the Michael donor, and cyclohex-2-en-1-one serves as the Michael acceptor. This is often followed by a Dieckmann or Claisen condensation if building the ring simultaneously. A more direct approach involves the reaction of a 3,5-difluorophenyl nucleophile with a pre-formed cyclohexane-1,3-dione or a suitable precursor.[5]

  • Suzuki-Miyaura Coupling Route: This palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organic halide or triflate.[6][7][8] The typical substrates would be 3,5-difluorophenylboronic acid and a 5-halocyclohexane-1,3-dione (e.g., 5-bromo- or 5-iodocyclohexane-1,3-dione). This method offers excellent functional group tolerance.[9]

Below is a table summarizing the key considerations for each route:

FeatureMichael AdditionSuzuki-Miyaura Coupling
Key Reagents Organocuprate or Grignard reagent, Cyclohex-2-en-1-one3,5-Difluorophenylboronic acid, 5-Halocyclohexane-1,3-dione, Pd catalyst
Advantages Often uses cheaper starting materials. Can be a one-pot reaction for ring formation.High functional group tolerance. Milder reaction conditions. Generally high yielding.
Disadvantages Prone to 1,2-addition side products. Requires strictly anhydrous conditions. Organometallic reagents can be sensitive.Cost of palladium catalyst. Potential for catalyst poisoning. Boronic acid homocoupling.
Best For Large-scale synthesis where cost is a primary driver.Complex molecules where functional groups must be preserved. Finer control over stoichiometry.
Q2: My reaction yield is very low. What are the common causes when using the Suzuki-Miyaura coupling route?

Answer: Low yield in a Suzuki coupling for this synthesis is a frequent issue. The problem can typically be traced to one of three areas: the catalyst system, the reagents, or the reaction conditions.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem AreaPotential CauseRecommended Solution
Catalyst System Inactive Catalyst: The Pd(0) catalyst has been oxidized to Pd(II) or has precipitated as palladium black.Ensure the reaction is thoroughly degassed to remove oxygen. Use fresh, high-quality catalyst and ligands. Consider using a more robust ligand that protects the palladium center.
Incorrect Ligand: The chosen phosphine ligand may be sterically or electronically mismatched for the substrate.For aryl-alkyl coupling, bulky and electron-rich ligands like SPhos or XPhos are often effective. Screen a small panel of ligands to find the optimal one.
Reagents Boronic Acid Degradation: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with -H) or form unreactive boroxine anhydrides upon storage.Use fresh boronic acid or recrystallize old batches. Store it in a desiccator. Running the reaction under anhydrous conditions can sometimes mitigate this.
Base Incompatibility: The base may not be strong enough to facilitate the transmetalation step, or it may be degrading the substrate.[10]K₂CO₃ or Cs₂CO₃ are common choices. Ensure the base is finely powdered and dry. The choice of base can be critical and may require optimization.[10]
Reaction Conditions Incorrect Temperature: The reaction may be too cool for oxidative addition to occur efficiently or too hot, leading to catalyst decomposition or side reactions.The optimal temperature is typically between 80-110 °C. Monitor the reaction by TLC or LC-MS to track conversion and side product formation.
Solvent Issues: The solvent system (e.g., Toluene/Water, Dioxane/Water) may not be optimal for dissolving all reagents, particularly the base and the boronic acid salt.Ensure adequate mixing. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.[9]

The following diagram illustrates the catalytic cycle and points where failures can occur.

Suzuki_Troubleshooting cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues Potential Failure Points Pd(0) Pd(0) Ox_Add Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Ox_Add Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') Ox_Add->Transmetal Ar'-B(OH)₂ Base Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd(0) Ar-Ar' Issue1 Catalyst Oxidation (Inactive Pd) Issue1->Pd(0) O₂ contamination Issue2 Protodeboronation of Ar'-B(OH)₂ Issue2->Transmetal H₂O, heat Issue3 Base too weak Issue3->Transmetal Inefficient borate formation

Caption: Troubleshooting the Suzuki-Miyaura Cycle.

Q3: I see several unexpected spots on my TLC/LC-MS. What are the most likely side products in this synthesis?

Answer: Identifying side products is crucial for optimizing your reaction and purification strategy. The side products depend heavily on the chosen synthetic route.

Common Side Products by Synthetic Route
RouteSide ProductFormation MechanismHow to Minimize
Suzuki-Miyaura 3,3',5,5'-Tetrafluorobiphenyl Homocoupling of 3,5-difluorophenylboronic acid, often promoted by oxygen or high catalyst loading.Thoroughly degas the reaction mixture. Use the minimum effective catalyst loading.
Cyclohexane-1,3-dione Protodeboronation of the boronic acid followed by reduction of the 5-halo-cyclohexanedione starting material, or simply incomplete reaction.Ensure high-purity boronic acid and anhydrous conditions where appropriate. Drive the reaction to completion.
Boric Acid/Borates Inherent byproducts of the Suzuki reaction.[10]These are water-soluble and typically removed during aqueous workup.
Michael Addition 1,2-Addition Product The organometallic nucleophile attacks the carbonyl carbon instead of the β-carbon of the enone. Harder nucleophiles (like organolithiums) favor this pathway.[11]Use softer nucleophiles like organocuprates (Gilman reagents). Perform the reaction at low temperatures (-78 °C).
Double Michael Addition Product A second molecule of the nucleophile adds to the product.Use a slight excess of the Michael acceptor or control stoichiometry carefully.
Polymerized Material The enone (Michael acceptor) can polymerize under basic or radical conditions.Use purified, inhibitor-free enone. Maintain controlled temperatures.

The diagram below illustrates the competition between the desired 1,4-addition (Michael) and the undesired 1,2-addition.

Michael_Side_Product Start Cyclohex-2-en-1-one + (3,5-F₂Ph)₂CuLi Path1_4 Enolate Intermediate Start->Path1_4 1,4-Addition (Desired) Path1_2 Alkoxide Intermediate Start->Path1_2 1,2-Addition (Side Product) Product_Michael 5-(3,5-Difluorophenyl) cyclohexan-1-one Path1_4->Product_Michael Protonation Product_1_2 1-(3,5-Difluorophenyl) cyclohex-2-en-1-ol Path1_2->Product_1_2 Protonation Final_Product Target Molecule: 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione Product_Michael->Final_Product Further Steps (e.g., oxidation)

Caption: Competing Pathways in the Michael Addition.

Q4: How do I develop an effective purification protocol for the final product?

Answer: Purification of this compound requires removing both organic side products and inorganic residues. A multi-step approach is usually most effective.

Recommended Purification Workflow
  • Aqueous Workup:

    • Objective: To remove inorganic salts (from the base), water-soluble organoboron byproducts, and catalyst residues.

    • Protocol:

      • Quench the reaction mixture carefully (e.g., with saturated NH₄Cl solution).

      • Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

      • Wash the combined organic layers sequentially with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Objective: To separate the target compound from nonpolar side products (like the homocoupled biphenyl) and more polar impurities.

    • Protocol:

      • Column Packing: Use a standard silica gel slurry packed in a nonpolar solvent (e.g., hexane or petroleum ether).

      • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.

      • Elution: Start with a nonpolar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane. The exact gradient should be determined by TLC analysis first.

      • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or using a UV lamp. The dione product is typically UV active.

  • Recrystallization (Optional Final Polish):

    • Objective: To obtain a highly pure, crystalline final product.

    • Protocol:

      • Dissolve the semi-purified solid from chromatography in a minimum amount of a hot solvent in which the compound has high solubility. Good candidates include isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ishikawa, T., et al. (2008). Double Michael and Claisen-Schmidt Reactions for the Synthesis of 4,4-Disubstituted Cyclohexane-1,3-diones and 2,2-Disubstituted 5-Aryl-1,3-dioxanes. The Journal of Organic Chemistry, 73(19), 7498-7508. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

Sources

How to improve the yield and purity of 5-aryl-cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aryl-cyclohexane-1,3-diones. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-tested advice to help you overcome common challenges in your research. This guide is structured to address specific issues you may encounter, enhancing both the yield and purity of your target compounds.

Introduction: The Synthetic Landscape

The synthesis of 5-aryl-cyclohexane-1,3-diones is a cornerstone reaction in medicinal chemistry and materials science, providing key intermediates for a wide range of biologically active molecules and functional materials.[1][2][3] The most prevalent and efficient method involves a one-pot reaction cascade, typically beginning with a Knoevenagel condensation between an aromatic aldehyde and a 1,3-cyclohexanedione derivative, followed by an intramolecular Michael addition.[4][5] While elegant, this tandem reaction is sensitive to various parameters that can significantly impact its outcome. This guide will help you navigate these complexities.

This section addresses the most frequent problems encountered during the synthesis and purification of 5-aryl-cyclohexane-1,3-diones. Each issue is analyzed from a mechanistic perspective to provide robust and effective solutions.

Q1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of stable, non-cyclizing intermediates, or competing side reactions.

Root Cause Analysis & Corrective Actions:

  • Incomplete Knoevenagel Condensation: The initial condensation between the aryl aldehyde and the dione is the rate-limiting step. If this step is inefficient, the overall yield will be poor.

    • Solution: Re-evaluate your catalytic system. While classic conditions like piperidine and acetic acid work, stronger Lewis acids like Titanium(IV) chloride (TiCl₄) in the presence of a mild base (e.g., pyridine or triethylamine) can significantly promote the formation of the benzylidene intermediate.[6] The choice of base is critical; an amine that is too strong can favor unwanted side reactions.

  • Trapped Michael Acceptor Intermediate: The product of the Knoevenagel condensation is a Michael acceptor. If the subsequent intramolecular Michael addition (cyclization) does not occur efficiently, this intermediate can accumulate or be consumed by other pathways.

    • Solution: Ensure your reaction conditions favor cyclization. This is often a thermodynamic equilibrium. Increasing the reaction temperature or extending the reaction time can help overcome the activation energy for the cyclization step. However, be cautious, as excessive heat can lead to decomposition. A typical approach is to monitor the reaction by TLC; if the intermediate spot is persistent, consider a stepwise approach where the Knoevenagel condensation is first run to completion, followed by a change in conditions (e.g., addition of a stronger base) to promote cyclization.

  • Formation of Bis-Adducts: A common side reaction involves a second molecule of the 1,3-dione attacking the Knoevenagel intermediate (an intermolecular Michael addition), leading to a high molecular weight byproduct.[5]

    • Solution: This issue arises from unfavorable reaction kinetics. Running the reaction at a higher dilution can disfavor the bimolecular side reaction and promote the desired intramolecular cyclization. Additionally, carefully controlling the stoichiometry (a 1:1 ratio of aldehyde to dione) is crucial.

Experimental Workflow: Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Analysis & Outcome start Start: Low Yield Observed reactants Reactants: - Aryl Aldehyde - Cyclohexane-1,3-dione - Catalyst & Solvent start->reactants check_catalyst Optimize Catalyst System (e.g., Piperidine/AcOH vs. TiCl4/Base) reactants->check_catalyst check_conditions Adjust Reaction Conditions (Temperature, Time, Concentration) check_catalyst->check_conditions check_stoichiometry Verify Stoichiometry (1:1 Ratio) check_conditions->check_stoichiometry monitor Monitor by TLC for Intermediate vs. Product check_stoichiometry->monitor outcome Outcome monitor->outcome improved Improved Yield outcome->improved Success persistent Low Yield Persists outcome->persistent Failure persistent->check_catalyst Re-evaluate G reactants Aryl Aldehyde + Cyclohexane-1,3-dione knoevenagel Step 1: Knoevenagel Condensation reactants->knoevenagel catalyst1 Base Catalyst (e.g., Piperidine) catalyst1->knoevenagel intermediate Intermediate: 2-(Arylmethylidene)cyclohexane-1,3-dione knoevenagel->intermediate - H2O michael Step 2: Intramolecular Michael Addition intermediate->michael catalyst2 Base Catalyst catalyst2->michael product Final Product: 5-Aryl-cyclohexane-1,3-dione michael->product Cyclization

Sources

Troubleshooting low yield in Michael addition reactions with electron-deficient benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with 1,4-conjugate additions, particularly when using electron-deficient benzaldehydes as precursors to Michael acceptors. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction shows complete consumption of starting materials, but the yield of the desired Michael adduct is low. What are the likely culprits?

This is a classic scenario that often points towards competing side reactions or product instability. When your starting materials disappear without forming the desired product, consider these possibilities:

  • Retro-Michael Addition: The Michael addition is often reversible.[1][2] The product can decompose back to the starting materials (or subsequent intermediates), especially under the reaction conditions used for the forward reaction (e.g., heat, presence of base). Electron-withdrawing groups (EWGs) on the acceptor, which are necessary for the initial reaction, can also stabilize the leaving group in the retro-Michael reaction, making this pathway more favorable.[3][4]

    • Troubleshooting Strategy:

      • Lower the Reaction Temperature: Thermodynamics plays a key role. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can shift the equilibrium towards the more stable product.

      • Use a Trapping Agent: If possible, trap the product in situ. For instance, if the initial adduct has a remaining acidic proton, a subsequent alkylation step can prevent the retro-Michael reaction. Adding a reagent like TMSCl can trap the intermediate enolate, stopping the reverse reaction.[2]

      • Choose a Milder Base: A strong base can readily deprotonate the product and facilitate the retro-Michael pathway.[5] Switching to a weaker base or a catalytic amount of base can minimize this decomposition.[6][7]

  • Polymerization/Side Reactions: The Michael acceptor, particularly if it's highly activated by strong EWGs like a nitro group, can be prone to polymerization. The Michael donor (the enolate) can also add to another molecule of the acceptor after the initial addition.

    • Troubleshooting Strategy:

      • Control Stoichiometry: Use a slight excess of the Michael donor to ensure the acceptor is consumed quickly, minimizing its opportunity to polymerize.

      • Slow Addition: Add the Michael acceptor slowly to a solution of the donor and catalyst. This keeps the instantaneous concentration of the acceptor low, disfavoring polymerization.

  • 1,2-Addition vs. 1,4-Addition: α,β-unsaturated aldehydes and ketones have two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). While Michael addition is a 1,4-addition, direct attack at the carbonyl (1,2-addition) can be a significant competing pathway.[6][8][9]

    • Troubleshooting Strategy: This competition is heavily influenced by the nature of the nucleophile. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) favor the faster, kinetically controlled 1,2-addition. "Soft," more resonance-stabilized nucleophiles (e.g., enolates of malonates, cyanoacetates, organocuprates) favor the thermodynamically controlled 1,4-addition.[6][10] If you observe 1,2-addition products, your nucleophile may be too "hard" or the reaction conditions are favoring kinetic control.

Question 2: My reaction is extremely sluggish or stalls completely. How can I improve the rate and conversion?

A stalled reaction points to issues with activation, catalysis, or inhibition. Electron-deficient benzaldehydes, while seemingly "activated," can introduce unique challenges.

  • Insufficient Catalyst Activity or Catalyst Poisoning: The catalyst (e.g., base, acid, organocatalyst) is the engine of your reaction.

    • Troubleshooting Strategy:

      • Catalyst Choice: The choice of catalyst is critical. For enolate-based additions, a base is needed to generate the nucleophile. For enamine-based organocatalysis (e.g., using proline or a diphenylprolinol silyl ether with an aldehyde donor), an acid co-catalyst is often beneficial.[11][12] Bifunctional catalysts, like thioureas, can activate both the nucleophile and the acceptor simultaneously.[13][14]

      • Increase Catalyst Loading: While aiming for catalytic amounts is ideal, a sluggish reaction may benefit from an increased catalyst loading (e.g., from 5 mol% to 10-20 mol%).

      • Check Catalyst Quality: Ensure your catalyst is pure and active. Bases can be hygroscopic, and organocatalysts can degrade. Run a control reaction with a known, reliable substrate pair to validate your catalyst batch.

  • Poor Solubility: If reactants are not fully dissolved, the reaction becomes diffusion-limited, slowing it down dramatically.

    • Troubleshooting Strategy:

      • Solvent Optimization: Screen a range of solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. In some organocatalytic systems, less polar solvents like toluene or even aqueous systems can be superior.[7][13] The key is to find a solvent that solubilizes all components at the reaction temperature.

  • Steric Hindrance: Electron-withdrawing groups placed at the ortho position of the benzaldehyde can sterically hinder the approach of the nucleophile to the β-carbon of the Michael acceptor.[15]

    • Troubleshooting Strategy:

      • Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor closely for side reactions.

      • Use a Smaller Nucleophile: If possible, switching to a sterically less demanding Michael donor can improve reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to watch out for? The most prevalent side reactions are the retro-Michael addition, self-condensation of the aldehyde or ketone donor, and polymerization of the activated Michael acceptor.[1][7] Direct 1,2-addition to the carbonyl group is also a significant competitor to the desired 1,4-addition.[6][8]

Q2: How does the position of the electron-withdrawing group (EWG) on the benzaldehyde affect the reaction? The position is critical. A para-EWG (like p-nitrobenzaldehyde) strongly activates the system for 1,4-addition without adding steric bulk. An ortho-EWG, while also electronically activating, can introduce significant steric hindrance that slows the reaction or favors smaller nucleophiles.[15] In some specialized cases, ortho-EWGs can lead to unexpected anti-Michael addition products through radical pathways.[16]

Q3: Can I run this reaction under solvent-free conditions? Yes, solvent-free conditions are increasingly popular and can be highly effective.[2][17] Grinding the reactants with a solid base catalyst (e.g., KF-Al₂O₃) can accelerate the reaction and often minimizes side-product formation by reducing reaction times.[2][18]

Q4: My Michael donor is an aldehyde. What specific catalysts should I consider? For the asymmetric Michael addition of aldehydes to acceptors like nitroalkenes, organocatalysis is the state-of-the-art method. Chiral secondary amines, particularly proline and its derivatives like diphenylprolinol silyl ethers, are highly effective.[11][14][19] These catalysts operate via an enamine intermediate. The addition of an acidic co-catalyst is often crucial for high yields and selectivities.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To a dry vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv) and the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 equiv).

  • Solvent & Additives: Add the chosen solvent (e.g., Toluene, 2.0 M concentration relative to the nitroalkene) and any acidic co-catalyst (e.g., 3-nitrobenzoic acid, 0.2 equiv).

  • Reactant Addition: Add the aldehyde (Michael donor, 2.0-3.0 equiv). Using an excess of the aldehyde often improves reaction rates.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Effect of Solvent on a Model Reaction

Reaction: Isobutyraldehyde + trans-β-nitrostyrene, catalyzed by L-Phenylalanine

EntrySolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
1CHCl₃24>9995
2Toluene24>9992
3CH₃CN249590
4THF249888
5None728596

Data adapted from similar systems described in the literature.[20]

Visualizing the Chemistry

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm side_rxn Suspect Side Reactions (Retro-Michael, Polymerization) check_sm->side_rxn Yes stalled_rxn Suspect Stalled Reaction (Catalyst, Conditions) check_sm->stalled_rxn No sm_yes Yes sm_no No sol_retro Lower Temp Use Milder Base Trap Product side_rxn->sol_retro Product unstable? sol_poly Slow Addition Adjust Stoichiometry side_rxn->sol_poly Byproducts seen? sol_stalled Check Catalyst Optimize Solvent Increase Temp stalled_rxn->sol_stalled

Caption: A logical workflow for troubleshooting low yields.

Mechanism: 1,2- vs. 1,4-Addition

The choice between kinetic and thermodynamic pathways often dictates the product outcome.

Caption: Competing 1,2- and 1,4-addition pathways.

References

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.

  • 1,4 (conjugate) addition in unsaturated aldehydes and ketones. Chemistry Stack Exchange.

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central (PMC), NIH.

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.

  • Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. JoVE.

  • What is Michael Addition ? What is 1,2 & 1,4 Addition ? Conjugate Addition. YouTube.

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • Michael addition reaction. Wikipedia.

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications.

  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.

  • Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. PubMed Central (PMC), NIH.

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society.

  • (PDF) Catalytic, Enantioselective Michael Addition Reactions. ResearchGate.

  • Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology (RSC Publishing).

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals.

  • troubleshooting low yields in Knoevenagel condensation. BenchChem.

  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing.

  • Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Chemical Communications (RSC Publishing).

  • Michael Addition Reaction Mechanism. Chemistry Steps.

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta.

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.

  • Aldols by Michael Addition: Application of the retro‐Michael Addition to the Slow Release of Enones. ResearchGate.

  • Video: C–C Bond Cleavage: Retro-Aldol Reaction. JoVE.

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. SynOpen.

  • how to prevent Michael addition side products in chalcone synthesis. BenchChem.

  • What are the best conditions for a Michael addition? ResearchGate.

  • Michael Addition Reaction EXPLAINED. YouTube.

Sources

Removing unreacted starting materials from 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. Our focus is on the efficient removal of common unreacted starting materials to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my crude this compound product?

A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. The most common syntheses for 5-aryl-cyclohexane-1,3-diones involve either a Michael addition or a Knoevenagel condensation followed by cyclization. Therefore, the primary contaminants you are likely to encounter are:

  • 3,5-Difluorobenzaldehyde: A common precursor for the difluorophenyl moiety.

  • Diethyl Malonate: Often used as a three-carbon source for building the cyclohexane-1,3-dione ring.

  • An Acrylate Ester (e.g., Ethyl Acrylate): Used in Michael addition reactions with a precursor ketone.

  • 1-Bromo-3,5-difluorobenzene: Typically used in coupling reactions (e.g., Suzuki, Kumada) to introduce the aromatic group.[1][2][3][4]

  • Cyclohexane-1,3-dione: If your synthesis involves direct substitution onto the pre-formed ring.[5][6]

Q2: My crude NMR analysis indicates the presence of unreacted 3,5-Difluorobenzaldehyde. How can I selectively remove it?

A2: The most effective method for removing residual aldehydes is through a liquid-liquid extraction protocol involving the formation of a water-soluble bisulfite adduct.[7][8] The aldehyde's carbonyl group reacts with sodium bisulfite to form a charged adduct, which partitions into the aqueous phase, leaving your desired, less reactive diketone product in the organic layer.[9][10][11] This method is highly selective for aldehydes and some reactive ketones, making it ideal for this purpose.[11]

Q3: I'm struggling to remove residual diethyl malonate from my product. What is the most effective strategy?

A3: Diethyl malonate possesses weakly acidic protons on the methylene group situated between the two carbonyls (pKa ≈ 13).[12] This acidity is the key to its removal. Performing a liquid-liquid extraction with a mild aqueous base, such as 5-10% sodium bicarbonate or sodium carbonate solution, will deprotonate the diethyl malonate, converting it into its water-soluble sodium salt.[12][13] Your desired product, being a less acidic β-diketone, will remain protonated and stay in the organic solvent.

Q4: Is column chromatography a suitable method for purifying this compound? What conditions should I start with?

A4: Yes, flash column chromatography is a highly effective technique for purifying β-diketones and is widely used for separating complex reaction mixtures.[14][15][16] However, be aware that some β-diketones can be sensitive and may decompose on silica gel if exposed for prolonged periods.[17] A rapid purification is recommended.

For initial screening, we recommend the following:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of Hexane:Ethyl Acetate (starting from 95:5 and moving towards 70:30) is a common and effective choice for compounds of this type.[18][19]

  • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.[13]

Q5: Can I purify my final product by recrystallization? What solvents are recommended?

A5: Recrystallization is an excellent final purification step to obtain highly crystalline material, provided a suitable solvent is found. For cyclohexane-1,3-dione derivatives, a solvent screen is the best approach. Common solvents for similar compounds include ethanol, benzene, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[5][20] The parent compound, 1,3-cyclohexanedione, can be crystallized from benzene.[5] The goal is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated.

Troubleshooting and Optimization Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Oily or Gummy Product After Work-up Presence of multiple unreacted starting materials or byproducts.Perform a sequential liquid-liquid extraction. Start with a basic wash (Protocol 1) to remove acidic impurities like diethyl malonate, followed by a bisulfite wash (Protocol 2) if aldehydes are present. If impurities persist, proceed to column chromatography (Protocol 3).
Persistent Aldehyde Peak in NMR/GC-MS Incomplete reaction with bisulfite; insufficient mixing or reaction time.Increase the shaking time during the bisulfite extraction to ensure complete reaction.[11] Ensure the bisulfite solution is saturated and freshly prepared. For aliphatic aldehydes, using DMF as a miscible co-solvent can improve removal rates.[11]
Product Streaking on TLC Plate The compound may be too acidic for standard silica gel, leading to tailing. The sample may be overloaded.Add a small amount (0.5-1%) of acetic acid to the eluent to suppress deprotonation on the silica surface. Ensure you are not spotting too much crude material on the TLC plate.
Low Recovery After Column Chromatography The product may be partially decomposing on the silica gel. The chosen eluent may be too polar, causing co-elution with impurities.Minimize the time the product spends on the column by using a slightly more polar solvent system for faster elution or by using a shorter column.[17] Alternatively, switch to a less acidic stationary phase like neutral alumina.[14]

Purification Workflow

The following diagram outlines a logical workflow for purifying your crude product based on the initial analysis.

G cluster_start cluster_analysis cluster_decision cluster_protocols cluster_end start Crude Reaction Mixture analysis Analyze by TLC / ¹H NMR start->analysis decision Identify Contaminants analysis->decision protocol1 Protocol 1: Basic Wash (e.g., NaHCO₃) decision->protocol1  Acidic Impurities  (e.g., Diethyl Malonate) protocol2 Protocol 2: Bisulfite Wash (NaHSO₃) decision->protocol2  Aldehyde Impurities   protocol3 Protocol 3: Column Chromatography decision->protocol3  Multiple/Neutral Impurities   protocol1->analysis Re-analyze protocol2->analysis Re-analyze protocol4 Protocol 4: Recrystallization protocol3->protocol4 High Purity Achieved end_node Pure Product protocol4->end_node

Caption: Decision workflow for purification of this compound.

Detailed Experimental Protocols

Protocol 1: Removal of Acidic Impurities (e.g., Diethyl Malonate) via Basic Wash

This protocol leverages the acidic nature of compounds like diethyl malonate for their selective removal.[12][13]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). A typical concentration is ~50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 3-4) one more time with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and salts.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the purified organic material.

  • Validation: Analyze a small sample of the product by TLC or ¹H NMR to confirm the absence of the acidic impurity.

Protocol 2: Removal of Aldehyde Impurities via Bisulfite Extraction

This protocol uses the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[11]

  • Safety Note: This procedure can generate sulfur dioxide (SO₂) gas. Perform all steps in a well-ventilated fume hood.[9]

  • Dissolution: Dissolve the crude product in a water-miscible organic solvent like methanol or a mixture of methanol and your primary extraction solvent (e.g., ethyl acetate) in a separatory funnel.[11]

  • Adduct Formation: Add 1-2 volumes of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel vigorously for 60-90 seconds to ensure intimate mixing and reaction.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and an equal volume of deionized water to the funnel. Shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer. Drain and discard the aqueous layer.

  • Re-extraction: Wash the organic layer again with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm the removal of the aldehyde by ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm) or TLC.

G cluster_reaction Bisulfite Adduct Formation Aldehyde R-CHO (Organic Soluble) Adduct R-CH(OH)-SO₃⁻ Na⁺ (Water Soluble) Aldehyde->Adduct + NaHSO₃ (aq) Bisulfite Na⁺ ⁻O-SO₂H (Aqueous Soluble) Adduct->Aldehyde + Base or Acid

Sources

Optimizing reaction time and temperature for the synthesis of 5-phenylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenylcyclohexane-1,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.

General Reaction Overview

The synthesis of 5-phenylcyclohexane-1,3-dione and its derivatives is a cornerstone reaction in organic synthesis, often employed as a building block for more complex pharmaceutical agents.[1][2] The most common and robust method involves a base-catalyzed tandem sequence: a Michael addition reaction followed by an intramolecular Dieckmann condensation.[3][4][5] This process, a variant of the Robinson annulation, typically starts with an α,β-unsaturated ketone (e.g., benzalacetone) and a soft nucleophile with an active methylene group (e.g., diethyl malonate).[3] Subsequent hydrolysis and decarboxylation of the cyclic β-keto ester intermediate yield the final dione product.

Understanding the delicate balance between these sequential reactions is critical for optimization. Reaction time and temperature are the primary levers for controlling reaction rate, yield, and impurity profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often pointing to a problem in one of the core reaction steps.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Troubleshooting Steps
Ineffective Base/Catalyst The base is crucial for generating the nucleophilic enolate from the active methylene compound.[3] If the base is old, hydrated, or not strong enough, the initial Michael addition will not proceed efficiently. Solution: 1. Use a fresh, anhydrous base. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are common choices when using the corresponding alcohol as a solvent. Sodium hydride (NaH) can be used in an aprotic solvent like THF for a stronger, non-nucleophilic option. 2. Ensure the base is fully dissolved or properly dispersed before adding other reagents. 3. Verify the pKa of your active methylene compound and select a base with a conjugate acid pKa that is at least 2-3 units higher to ensure complete deprotonation.
Suboptimal Temperature The Michael addition and Dieckmann condensation have different activation energy requirements. A temperature that is too low will result in an impractically slow reaction rate. Solution: 1. Start the reaction at a moderate temperature (e.g., 20-30°C) to control the initial exothermic Michael addition.[6] 2. After confirming the formation of the Michael adduct (via TLC or LC-MS), gently heat the reaction mixture (e.g., to 45-70°C or reflux) to promote the intramolecular Dieckmann condensation.[6][7] 3. Monitor the reaction progress at each temperature stage. An uncontrolled temperature increase can lead to side reactions.
Incorrect Stoichiometry An incorrect molar ratio of reactants can halt the reaction. Using excess of the α,β-unsaturated ketone, for example, can lead to side reactions and make purification difficult.
Poor Quality Starting Materials Impurities in the starting materials (e.g., benzalacetone or diethyl malonate) can inhibit the catalyst or participate in unwanted side reactions. Solution: 1. Verify the purity of your starting materials using NMR or GC-MS. 2. If necessary, purify the reagents before use (e.g., distillation of diethyl malonate, recrystallization of benzalacetone).
Problem 2: Formation of Significant Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Troubleshooting Steps
Reaction Temperature Too High Excessive heat can promote side reactions such as polymerization of the α,β-unsaturated ketone, self-condensation of the malonic ester (Claisen condensation), or a retro-Michael reaction, which decomposes the desired intermediate. Solution: 1. Maintain a controlled temperature profile. Use an oil bath and a thermocouple for precise temperature management. 2. Run the initial Michael addition at room temperature or slightly below before heating to drive the cyclization.
Reaction Time Too Long Prolonged exposure to basic conditions, especially at elevated temperatures, can lead to product degradation or the formation of complex, tar-like byproducts. Solution: 1. Monitor the reaction closely by TLC or LC-MS. 2. Once the starting materials are consumed and the product is formed, proceed with the workup promptly. Do not leave the reaction running unattended overnight without prior validation.
Presence of Water Water can hydrolyze the ester intermediates prematurely and can react with strong bases like sodium hydride. This can alter the reaction conditions and lead to different product distributions. Solution: 1. Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve common synthesis problems.

TroubleshootingWorkflow start_node Problem: Low Yield or Impurities check_node Reaction Progress? (TLC/LCMS) start_node->check_node Start Diagnosis cause_node1 Cause: Reaction Stalled check_node->cause_node1 Yes check_node2 Impurities Present? check_node->check_node2 No solution_node solution_node cause_node cause_node solution_node1 1. Check Base Activity 2. Increase Temperature Incrementally 3. Verify Reagent Stoichiometry cause_node1->solution_node1 Solution cause_node2 Cause: Side Reactions check_node2->cause_node2 Yes solution_node_final Optimize Purification (e.g., Recrystallization Solvent) check_node2->solution_node_final No solution_node2 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Use Anhydrous Conditions cause_node2->solution_node2 Solution

Sources

Technical Support Center: Troubleshooting Solubility Issues for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. We will delve into the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to ensure successful experimental outcomes.

Introduction: Understanding the Solubility Profile

This compound is a molecule of significant interest, but its unique structure presents a distinct set of challenges for dissolution in common laboratory solvents. The molecule's architecture is a tale of two conflicting personalities:

  • A Hydrophobic Phenyl Ring: The difluorophenyl group is non-polar and lipophilic, resisting interaction with polar solvents.

  • A Polar Diketone System: The cyclohexane-1,3-dione moiety contains two carbonyl groups, which are polar and capable of acting as hydrogen bond acceptors.

This dual nature means the compound is neither extremely non-polar nor extremely polar, often leading to limited solubility in a wide range of individual solvents. Furthermore, like other β-diketones, this compound can exist in equilibrium between its diketo and enol forms (keto-enol tautomerism), a process influenced by solvent polarity, which can further complicate solubility behavior.[1]

This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is a delicate balance between its molecular structure and the properties of the solvent. The core principle is "like dissolves like," which means a solute will dissolve best in a solvent that has a similar polarity. For this specific molecule, the key factors are:

  • Solvent Polarity: The solvent must be able to interact favorably with both the non-polar difluorophenyl ring and the polar dione group. Solvents of intermediate polarity are often a good starting point.

  • Temperature: For most solid compounds, solubility increases as the temperature rises because the dissolution process is typically endothermic (it absorbs heat).[2]

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can be shifted by the solvent environment.[1] Different tautomers may have different solubilities, adding a layer of complexity.

Q2: Why does the compound dissolve in DMSO but crash out when I add my aqueous buffer?

A2: This is a very common and expected phenomenon known as precipitation or "crashing out." It occurs due to a drastic change in the solvent environment.

  • Initial Dissolution: Powerful, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules, including this one.[3] They effectively solvate both polar and non-polar regions of the molecule.

  • The Crash: When you add an aqueous buffer (which is highly polar), you rapidly decrease the overall polarity of the solvent system. The hydrophobic difluorophenyl ring cannot be effectively solvated by water, causing the compound molecules to aggregate and precipitate out of the now unfavorable solvent mixture.

Q3: My solution looks cloudy. Is the compound dissolved?

A3: A cloudy, hazy, or opaque solution is a strong indicator that your compound is not fully dissolved. You likely have a fine suspension or a colloidal mixture, where microscopic particles are dispersed but not molecularly solvated.[4] A true solution should be clear and transparent. You can perform two simple checks:

  • Visual Inspection: Hold the solution up to a light source. If you can see suspended particles, it is not dissolved.

  • Tyndall Effect: Shine a laser pointer through the solution. If the path of the beam is visible, it indicates the scattering of light by suspended particles, confirming it is not a true solution.[4]

Q4: I managed to get a clear solution, but a precipitate formed after a few hours. What happened?

A4: This suggests you created a supersaturated solution that was kinetically stable but thermodynamically unstable. This often happens when a compound is dissolved with the aid of heat or by rapid dilution from a high-concentration stock. Over time, the system equilibrates, and the excess compound beyond its true thermodynamic solubility limit precipitates out.[4] For experiments requiring long-term stability, it is crucial to work at or below the thermodynamic solubility limit.

Solubility in Common Organic Solvents: A Qualitative Guide

Predicting exact solubility without experimental data is challenging. However, based on the compound's structure, we can provide a general guide. Researchers should always perform a small-scale test to confirm solubility for their specific lot and solvent grade.

Solvent ClassSolvent NamePolarity Index[5]Predicted Qualitative SolubilityRationale & Comments
Non-Polar Hexane0.1InsolubleThe solvent cannot overcome the crystal lattice energy and cannot interact with the polar dione group.
Toluene2.4Very Low to LowThe aromatic nature offers some interaction with the phenyl ring, but it is insufficient to solvate the polar moiety effectively.
Polar Aprotic Dichloromethane (DCM)3.1Low to MediumOffers a balance of polarity. May require heating or sonication to achieve moderate concentrations.
Tetrahydrofuran (THF)4.0MediumA good starting point for many compounds with mixed polarity. Often provides better solubility than DCM.
Ethyl Acetate4.4Low to MediumIts polarity is suitable, but it is a less aggressive solvent than THF or Acetone.
Acetone5.1Medium to HighA stronger polar aprotic solvent that can effectively solvate the dione group.
Acetonitrile (ACN)5.8MediumGenerally a good solvent, but its performance can be compound-specific.
Dimethylformamide (DMF)6.4HighA powerful, high-boiling point solvent. Excellent for creating concentrated stock solutions.[3]
Dimethyl Sulfoxide (DMSO)7.2HighThe most common and powerful solvent for dissolving difficult compounds for biological screening.[3][6] Use sparingly due to its high boiling point and potential reactivity.
Polar Protic Methanol (MeOH)5.1Low to MediumCan act as a hydrogen bond donor and acceptor. May provide moderate solubility, especially with heating.
Ethanol (EtOH)4.3LowLess polar than methanol, and generally a poorer solvent for this compound.
Troubleshooting and Systematic Dissolution Workflow

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression for identifying a suitable solvent system.

G start Start: Weigh Compound (e.g., 1-5 mg) solvent_select Select Solvent (Start with THF or Acetone) start->solvent_select add_solvent Add Small Aliquot of Solvent (e.g., 100-200 µL) solvent_select->add_solvent vortex Vortex at Room Temp (1-2 min) add_solvent->vortex check1 Observe: Is it a Clear Solution? vortex->check1 success Success! Record Concentration check1->success Yes heat Gently Heat (40-50°C) & Vortex check1->heat No / Cloudy check2 Observe: Is it a Clear Solution? heat->check2 check2->success Yes strong_solvent Switch to Stronger Solvent (e.g., DMSO, DMF) check2->strong_solvent No / Cloudy add_strong_solvent Add Minimal Volume of Strong Solvent to Dissolve strong_solvent->add_strong_solvent check3 Does it Dissolve? add_strong_solvent->check3 cosolvent Success (Co-solvent System) Proceed with care for dilutions check3->cosolvent Yes fail Insoluble Consider Advanced Methods check3->fail No

Caption: Systematic workflow for solubility testing.

Experimental Protocol 1: Systematic Solvent Screening

This protocol follows the logic of the workflow diagram to efficiently test a range of solvents.

  • Preparation: Accurately weigh 1-2 mg of this compound into a small, clear glass vial.

  • Initial Test: Select a solvent of intermediate polarity (e.g., THF or Acetone). Add the solvent in small, measured increments (e.g., 100 µL) using a calibrated micropipette.

  • Mechanical Agitation: After each addition, cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for dissolution against a light source. If the solution is clear, the compound is soluble at that concentration. Record the volume of solvent used to calculate the solubility.

  • Thermal Assistance: If the compound is not fully dissolved, warm the vial gently in a water bath (40-50°C) for 5-10 minutes, with intermittent vortexing. Caution: Do not heat low-boiling point solvents like DCM excessively in a sealed vial.

  • Re-evaluation: Allow the solution to cool to room temperature. If it remains clear, the compound is soluble with heat. If a precipitate forms upon cooling, note that the higher solubility is temperature-dependent.

  • Strong Solvents: If solubility is still poor, repeat the process starting from Step 1 with a stronger solvent like DMSO or DMF. These should only be used when other common solvents fail, especially if the solvent needs to be removed later.

Experimental Protocol 2: Preparing Aqueous Solutions Using a Co-Solvent

This method is essential when introducing the compound into an aqueous medium for biological assays or other applications.

  • Stock Solution: Prepare a highly concentrated stock solution by dissolving the compound in a minimal volume of 100% DMSO or DMF. For example, dissolve 10 mg of the compound in 500 µL of DMSO to create a 20 mg/mL stock. Ensure it is fully dissolved.

  • Pre-Dilution (Optional but Recommended): If your final concentration is very low, it can be beneficial to perform an intermediate dilution of your stock solution in the same organic solvent.

  • Aqueous Dilution: While vigorously vortexing your aqueous buffer, add the required volume of the organic stock solution drop-by-drop and very slowly. The continuous mixing is critical to disperse the compound molecules before they can aggregate and precipitate.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low (typically <1%, and often <0.1%) to avoid impacting your experimental system.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If cloudiness appears, the final concentration exceeds the thermodynamic solubility in that specific co-solvent mixture. You must reduce the final concentration.

Advanced Strategies for Persistent Solubility Issues

If the methods above are insufficient, more advanced formulation techniques may be required, particularly in a drug development context. These methods modify the compound's physical form or its immediate environment to enhance solubility.[7]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can improve the dissolution rate.[7][8]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix (e.g., polymers like PVP or PEG) at a molecular level.[8] When the solid dispersion is added to a solvent, the carrier dissolves quickly, releasing the compound as fine particles.

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic part of the molecule in their central cavity, presenting a more hydrophilic exterior to the solvent and thereby increasing aqueous solubility.

These advanced techniques typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.[9][10]

References
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Unknown Source. Polarity of Solvents.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • uHPLCs. (2022). Comparison of the polarity of organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Solubility of Things. Cyclohexane-1,3-dione. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?[Link]

  • ScienceDirect. Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • PubChem. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. [Link]

  • ResearchGate. (2023). Solubility behavior investigation of 1,4-cyclohexanedione in ten pure organic solvents by solubility measurement, correlation, DFT calculation and thermodynamic analysis. [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Quora. (2017). How to determine the solubility of organic compounds. [Link]

  • Chemsrc. 5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione. [Link]

  • Unknown Source. (2023). Solubility of Organic Compounds.
  • MDPI. Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. [Link]

  • Google Patents.

Sources

Stability of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione at different pH and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like its parent compound cyclohexane-1,3-dione, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents.[1] High temperatures can accelerate degradation, while pH extremes (both acidic and basic conditions) can catalyze hydrolysis of the dione ring.[2] Exposure to UV light may also induce photolytic degradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemistry of β-dicarbonyl compounds, the primary degradation pathways are likely to be hydrolysis and oxidation. Hydrolysis, particularly under acidic or basic conditions, can lead to the opening of the cyclohexane ring to form a keto-acid derivative.[3] Oxidation may target the methylene groups adjacent to the carbonyls. The presence of the difluorophenyl ring may influence the rate of these degradation pathways due to electronic effects.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place, ideally at 2-8°C. For solutions, storage conditions will depend on the solvent and the desired shelf-life. It is crucial to perform stability studies to determine the optimal storage conditions for your specific application.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common starting point. To ensure the method is stability-indicating, you must perform forced degradation studies to generate degradation products and demonstrate that they are well-resolved from the parent compound.[5][6]

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to harsh conditions like high heat, humidity, light, and a range of pH values to accelerate its degradation.[7] These studies are essential for several reasons:

  • To identify potential degradation products.

  • To understand the degradation pathways of the molecule.

  • To establish the intrinsic stability of the drug.

  • To develop and validate a stability-indicating analytical method.[7]

According to ICH guidelines, a successful forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study

Possible Causes:

  • Degradation Products: The new peaks are likely degradation products formed during the stability study.

  • Contamination: The sample may have been contaminated during preparation or storage.

  • Interaction with Excipients or Container: The compound may be reacting with other components in the formulation or adsorbing to the container surface.[9]

Troubleshooting Steps:

  • Compare with Control: Analyze a reference standard of your compound that has been stored under ideal conditions (e.g., -20°C, protected from light). The absence of the new peaks in the control sample suggests they are related to the storage conditions of the stability sample.[7]

  • Perform Forced Degradation: Subject your compound to stress conditions (acid, base, oxidation, heat, light). If the unexpected peaks increase under any of these conditions, they are likely degradation products.[7]

  • Utilize Advanced Detection: If available, use a photodiode array (PDA) or mass spectrometry (MS) detector. A PDA detector can help determine if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related. An LC-MS system can provide mass information to help identify the structure of the potential degradants.[7]

  • Check for Excipient Interaction: If your sample is a formulation, analyze placebos (formulation without the active ingredient) stored under the same conditions to see if any peaks originate from the excipients.

Issue 2: Poor Mass Balance in Stability Studies

Possible Causes:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

  • Precipitation: The drug or its degradants may be precipitating out of the sample solution.[8]

  • Adsorption to Container: The compound or its degradants might be adsorbing to the walls of the storage container or sample vial.

  • Formation of Volatile Degradants: If a degradation product is volatile, it may be lost from the sample.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.

  • Visual Inspection: Visually inspect your samples for any signs of precipitation. If precipitation is suspected, try a different diluent or adjust the pH.

  • Container Compatibility Study: Perform a study using different types of container materials (e.g., glass vs. polypropylene) to assess for adsorption.

  • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating method.

1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Maintain the solution at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.[7]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Maintain the solution at room temperature (25°C). Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.[7]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature (25°C). Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C. At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.[7]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples at appropriate time points.

3. Sample Analysis: Analyze all samples using a suitable analytical method, such as HPLC with a PDA detector. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Stability Study of this compound in Solution at Different pH and Temperatures

This protocol is for determining the stability of the compound in solution under various pH and temperature conditions.

1. Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

2. Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

3. Storage Conditions: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C).

4. Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days).

5. Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and the formation of any degradation products.

Data Presentation

Summarize the quantitative data from the stability studies in tables for easy comparison.

Table 1: Stability of this compound in Solution at 25°C

pHInitial Concentration (µg/mL)Concentration at Day 7 (µg/mL)% Degradation
2100.298.51.7
4100.199.80.3
799.899.50.3
9100.395.25.1
12100.078.421.6

Table 2: Thermal Stability of Solid this compound

Temperature (°C)Initial Purity (%)Purity after 14 days (%)% Degradation
4099.999.80.1
6099.998.51.4
8099.892.37.5

Visualizations

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Heat Thermal Stress Start->Heat Light Photolytic Stress Start->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Outcome Identify Degradants Establish Degradation Pathway Validate Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Troubleshooting_Unexpected_Peaks cluster_results Potential Conclusions Problem Unexpected Peak in HPLC Control Analyze Control Sample Problem->Control Forced Perform Forced Degradation Problem->Forced LCMS Use LC-MS/PDA Problem->LCMS Excipient Check Excipient Interaction Problem->Excipient Degradant Peak is a Degradant Control->Degradant Contaminant Peak is a Contaminant Control->Contaminant Forced->Degradant LCMS->Degradant Interaction Peak from Interaction Excipient->Interaction

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Pharmaceutical Compounds.
  • HOPEMAX. (2025, July 4). What is the stability of 1,3 - Cyclohexanedione under different conditions?
  • Charles River Laboratories. (n.d.). Stability Testing.
  • U.S. Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • Unknown. (2025, November 22). Building a Troubleshooting Knowledge Base for Stability Laboratories.
  • Google Patents. (n.d.). EP0195053A1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production.
  • Wikipedia. (n.d.). Cyclohexane-1,3-dione hydrolase.
  • Unknown. (n.d.). 1 3 Cyclohexanedione and Its Derivatives.
  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Almac. (n.d.). Spotlight on stability: API and drug product testing.
  • Pharma.Tips. (2025, March 3). Stability Troubleshooting.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Unknown. (2022, November 30). Forced Degradation – A Review.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Unknown. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • Unknown. (2025, March 27). How can we help you overcome the challenges in forced degradation studies?
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Unknown. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • NIH. (n.d.). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC.
  • Atul Ltd. (n.d.). 1,3-Cyclohexanedione.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexanedione (CAS 504-02-9).
  • NIH. (2023, October 10). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies.
  • ResearchGate. (2025, August 10). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • PubMed. (2019, November). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection.
  • ResearchGate. (2025, August 9). (PDF) , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.
  • Sigma-Aldrich. (n.d.). 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
  • RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
  • Unknown. (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s.
  • BLDpharm. (n.d.). 762243-25-4|5-(3-Fluorophenyl)cyclohexane-1,3-dione.
  • UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Relative Stability of 3,5-Diacyl-4,5-dihydro-1H-pyrazoles Prepared by Dipolar Cycloaddition of Enones and r-Diazok.
  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • PubMed. (n.d.). Fluorescence dynamics of diphenyl-1,3,5-hexatriene-labeled phospholipids in bilayer membranes.
  • Unknown. (2025, January 21). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.
  • Sigma-Aldrich. (n.d.). 5-Phenyl-1,3-cyclohexanedione 96 493-72-1.
  • Sigma-Aldrich. (n.d.). 1,3-Cyclohexanedione 97 504-02-9.
  • Merck Millipore. (2014, October 12). Analysis of the polymorph changes of a drug candidate.

Sources

Preventing byproduct formation during the synthesis of cyclohexane-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclohexane-1,3-dione derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable scaffolds. We understand that while the synthetic routes may seem straightforward, byproduct formation is a common and frustrating challenge. This resource provides in-depth, mechanism-driven troubleshooting advice and optimized protocols to help you achieve higher yields and purity in your reactions.

Section 1: Understanding the Core Synthetic Challenges

The synthesis of cyclohexane-1,3-dione derivatives most commonly relies on tandem reactions that build the carbocyclic ring. The Robinson annulation, a sequence involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone of this chemistry.[1][2] However, each step in this sequence is an equilibrium, and various competing side reactions can divert intermediates from the desired product pathway. The key to a successful synthesis lies in understanding and controlling these competing pathways.

Below is a generalized workflow illustrating the critical junctures where byproduct formation can occur.

cluster_0 Phase 1: Michael Addition cluster_1 Phase 2: Intramolecular Cyclization cluster_2 Potential Byproduct Pathways A Cyclic β-Diketone/Keto-ester (Nucleophile) D 1,5-Diketone Intermediate (Michael Adduct) A->D Enolate Formation & Conjugate Addition H Self-Condensation Product A->H Aldol Self-Condensation B α,β-Unsaturated Ketone (Electrophile) B->D C Base/Catalyst C->D Enolate Formation & Conjugate Addition E β-Hydroxy Ketone D->E Intramolecular Aldol Addition G Polymeric Material D->G Multiple Michael Additions I Unreacted Starting Material F Desired Cyclohexenone Product E->F Dehydration J Alternative Cyclization Products (e.g., pyranones)

Caption: Generalized workflow for Robinson annulation, highlighting product and byproduct pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Category A: Michael Addition & Robinson Annulation Issues

Q1: My reaction stalls after the initial Michael addition. My analysis shows predominantly the 1,5-diketone intermediate, but very little of the final cyclized product. How do I drive the reaction to completion?

A: This is a common issue where the intramolecular aldol condensation is the rate-limiting step. The cyclization requires the formation of a new enolate from the 1,5-diketone intermediate, which then attacks one of the carbonyls.

  • Causality: The kinetic barrier for the intramolecular cyclization may be too high under your current conditions. The base used for the initial Michael addition might not be strong enough or its concentration may be too low to efficiently generate the second enolate needed for the aldol reaction. Alternatively, the reaction may not have been heated sufficiently or for long enough.

  • Troubleshooting Steps:

    • Increase Reaction Temperature/Time: After confirming the formation of the Michael adduct via TLC, consider increasing the reflux temperature or extending the reaction time. The intramolecular aldol condensation often requires more forcing conditions than the initial Michael addition.[3]

    • Add a Stronger Base: If you used a mild base for the Michael step, you might need to add a stronger base (e.g., sodium ethoxide or sodium hydroxide) to promote the aldol cyclization. However, be cautious as this can also promote side reactions.[4][5]

    • Isolate and Resubmit: For maximum control, it is sometimes better to isolate the 1,5-diketone Michael adduct first.[6] After purification, you can subject this intermediate to different, optimized conditions (stronger base, different solvent) specifically chosen to favor the intramolecular aldol condensation.

Q2: My reaction mixture becomes a thick, intractable polymer-like substance, and my yield is extremely low. What is causing this polymerization?

A: Polymerization is typically the result of uncontrolled, repeated Michael additions.

  • Causality: The enolate of your starting material or the enolate of the 1,5-diketone intermediate can act as a nucleophile and add to another molecule of the α,β-unsaturated ketone (Michael acceptor). This chain reaction leads to high-molecular-weight oligomers/polymers. This is especially prevalent under highly concentrated conditions or with a high concentration of a strong base, which generates a large standing concentration of the reactive enolate.[7]

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the α,β-unsaturated ketone slowly and dropwise to the solution of the enolate. This keeps the concentration of the electrophile low at any given moment, favoring the initial 1:1 adduct over polymerization.

    • Reduce Base Concentration: Use a catalytic amount of base instead of a stoichiometric amount.[7] This ensures that only a small fraction of the nucleophile is present as the enolate at any time, reducing the rate of side reactions.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the undesired polymerization more than the desired initial addition, leading to better selectivity.[7]

    • Consider a Variant: The Wichterle reaction, a variant of the Robinson annulation, uses 1,3-dichloro-cis-2-butene as the Michael acceptor to avoid undesirable polymerization.[1]

Start Diagnosis: Low Yield & Polymer Formation Q1 Is Michael acceptor added all at once? Start->Q1 A1 Action: Add acceptor dropwise to enolate solution. Q1->A1 Yes Q2 Is base used in stoichiometric amount? Q1->Q2 No A1->Q2 A2 Action: Use a catalytic amount of base. Q2->A2 Yes Q3 Is the reaction run at elevated temperature? Q2->Q3 No A2->Q3 A3 Action: Lower reaction temperature (e.g., 0 °C). Q3->A3 Yes End Outcome: Minimized Polymerization, Improved Yield Q3->End No A3->End

Caption: Troubleshooting workflow for polymerization issues.

Category B: Hantzsch Synthesis Byproducts

Q3: I am attempting a Hantzsch synthesis to create a fused acridinedione derivative, but the yields are poor and the product is impure. What are the critical parameters to control?

A: The Hantzsch synthesis is a multi-component reaction, and its success hinges on the delicate balance of several competing reactions.[8] The mechanism involves a Knoevenagel condensation, enamine formation, and a subsequent Michael addition and cyclization.[9][10]

  • Causality: Low yields can result from incomplete reactions or the formation of byproducts from self-condensation of the β-dicarbonyl compound or the Knoevenagel intermediate. The choice of solvent and catalyst is paramount. Traditional methods often suffer from long reaction times and harsh conditions.[8]

  • Troubleshooting Steps:

    • Embrace "Green" Chemistry: Modern protocols have shown significant improvements. Consider a solvent-free approach where the reactants are ground together, or use microwave-assisted synthesis.[11] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner products with higher yields.[11]

    • Optimize the Nitrogen Source: While ammonia or ammonium acetate are classic nitrogen donors, the choice can influence the reaction rate and outcome. Ensure it is used in the correct stoichiometry.

    • Consider a One-Pot, Catalyst-Free Method: For some substrates, heating the aldehyde, dimedone (or other cyclohexane-1,3-dione), and ammonium acetate without any solvent or catalyst can provide excellent yields of the desired acridinedione.[11]

Category C: Purification Challenges

Q4: How can I effectively separate my desired cyclohexane-1,3-dione derivative from the uncyclized 1,5-diketone intermediate and other nonpolar byproducts?

A: Purification can be challenging due to the similar polarities of the product and certain byproducts. The key is to exploit the unique chemical properties of the 1,3-dione moiety.

  • Causality: The desired product, a cyclohexane-1,3-dione, is significantly more acidic (pKa ≈ 5.2) than the uncyclized 1,5-diketone intermediate.[12] This is due to the formation of a highly stable, conjugated enolate.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method.

      • Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with a mild aqueous base, such as 5-10% sodium carbonate or sodium bicarbonate solution. The acidic 1,3-dione product will be deprotonated and move into the aqueous layer, while the less acidic intermediates and nonpolar byproducts will remain in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (check pH).

      • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallization: After the initial purification by extraction, recrystallize the product from a suitable solvent system (e.g., acetone/water, ethanol) to achieve high purity.[3]

Section 3: Optimized Experimental Protocols

The following protocols are designed to minimize byproduct formation based on established best practices.

Protocol 1: High-Purity Synthesis of Dimedone (5,5-dimethylcyclohexane-1,3-dione)

This protocol is based on the classic synthesis from diethyl malonate and mesityl oxide, with modifications to control side reactions.[3][5][13]

  • Enolate Formation: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium methoxide (1.0 eq) in anhydrous methanol. To this, add diethyl malonate (1.0 eq) dropwise. Gently reflux the mixture for 5-10 minutes to ensure complete formation of the sodiomalonic ester.

  • Controlled Michael Addition: Cool the mixture slightly. Add mesityl oxide (1.0 eq) dropwise via an addition funnel over 30 minutes. A vigorous reaction may occur; maintain control by adjusting the addition rate.[3] After the addition is complete, heat the mixture at reflux for 1 hour.

  • Cyclization and Saponification: Cool the mixture and add aqueous sodium hydroxide (e.g., 2N NaOH). Heat the mixture to reflux for another 90 minutes. This step not only promotes the intramolecular Claisen condensation (a Dieckmann-type cyclization) but also saponifies the ester group.[3][13]

  • Decarboxylation and Isolation: Cool the reaction mixture to room temperature. Transfer to a larger beaker and slowly acidify with concentrated HCl while stirring in an ice bath until the pH is acidic (pH 2-3). The acidification will induce decarboxylation of the β-keto acid intermediate.

  • Purification: Collect the precipitated crude dimedone by vacuum filtration and wash with cold water. Recrystallize the solid from a minimal amount of hot acetone, adding water dropwise if needed to induce crystallization upon cooling. Dry the purified crystals under vacuum.

Protocol 2: Microwave-Assisted Green Synthesis of Acridinediones

This protocol is adapted from modern, efficient methods for Hantzsch-type reactions.[11]

  • Reactant Preparation: In a 10 mL microwave process vial, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the solvent-free mixture at a suitable power (e.g., 200-400 W) for 3-8 minutes. Monitor the reaction progress by TLC if possible (by taking a small aliquot and dissolving in a suitable solvent).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add water to the vial and break up the solid product. Collect the solid by vacuum filtration.

  • Final Purification: Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough at this stage. If further purification is needed, recrystallize from an ethanol/water mixture.

Section 4: Data Summary Table

The choice of reaction parameters has a profound impact on the outcome of the synthesis. The table below summarizes these effects.

ParameterCondition 1Effect on ByproductsCondition 2Effect on ByproductsSource(s)
Base Strong (NaOH, NaOEt) Can promote rapid Michael addition, but increases risk of polymerization and self-condensation.Weak (K₂CO₃, Et₃N) Slower reaction, but often cleaner with fewer side reactions. Better for sensitive substrates.[7]
Solvent Protic (Ethanol, Methanol) Common and effective, but can participate in side reactions (e.g., transesterification) and may promote Michael addition.[7]Solvent-Free (Grinding/MW) Often leads to higher yields, shorter reaction times, and significantly fewer byproducts. A "green" alternative.[7][11]
Temperature High (Reflux) Drives reactions to completion, especially the aldol cyclization step, but can increase the rate of all side reactions.Low (0 °C to RT) Favors kinetic control, often improving the selectivity of the initial Michael addition and reducing polymerization.[7]
Methodology Conventional Heating Standard method, but can lead to long reaction times and thermal degradation of products.Microwave/Ultrasound Dramatically accelerates reaction rates, often resulting in higher yields and cleaner product profiles in a fraction of the time.[7][11]

References

  • Zubrick, J. W. (n.d.). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. Retrieved from [Link]

  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. MDPI. Retrieved from [Link]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Dimedone via Robinson Annulation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Mechanism of dimedone preparation. Retrieved from [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. PubMed. Retrieved from [Link]

  • Bartleby. (n.d.). Dimedone Synthesis. Retrieved from [Link]

  • Ward, D., et al. (2023). Updating Dimedone: The Humble Hero of the Organic Laboratory. Journal of Chemical Education, 100(8), 3183-3188. ERIC. Retrieved from [Link]

  • Various Authors. (n.d.). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • ResearchGate. (2023). Michael addition reaction and its examples. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the isolation of crystalline 1,3-cyclohexanedione.
  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of Enamine Formation Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). The Robinson Annulation Reaction. Retrieved from [Link]

  • Leah4sci. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for obtaining crystalline 1,3-cyclohexane dione.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). The Mechanism of Enamine Formation. Retrieved from [Link]

  • Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 1,3-cyclohexanedione.
  • Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1294. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Tu, S., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 17(8), 4191-4195. RSC Publishing. Retrieved from [Link]

  • Wang, G., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2913-2916. ACS Publications. Retrieved from [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • Singh, K., & Singh, S. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 89, 1-13. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Supported Cyclohexane-1,3-dione (CHD): A “Capture and Release” Reagent for the Synthesis of Amides and Novel Scavenger Resin. Retrieved from [Link]

  • Kourounakis, A. P., et al. (1998). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Archiv der Pharmazie, 331(6), 209-212. PubMed. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxa-Michael Reaction in the Synthesis of 5- and 6-Membered Oxygen-Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5-Nitroso-6-Aminouracils with Glyoxylic Acid – A Simple Synthetic Pathway to Uric Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these fascinating molecules. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly altering a compound's physicochemical and biological properties.[1] However, the very properties that make fluorinated compounds desirable also complicate their analytical characterization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: General Sample Handling and Contamination Control

Proper sample handling is the foundational step for any reliable analytical characterization. Fluorinated compounds are ubiquitous in the modern laboratory environment, making contamination a significant concern.

Frequently Asked Questions (FAQs)

Q: My analytical results are inconsistent across different sample batches. What could be the cause?

A: Inconsistent results often stem from variability in sample preparation.[2] It is crucial to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps.[2] Additionally, you should always verify the stability of your compounds under the specific storage and preparation conditions used.

Q: I suspect my sample is contaminated with external fluorine. How can I confirm this?

A: To definitively check for contamination, you must run a "method blank" in parallel with your sample. A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[2] If you detect fluorinated compounds in the blank, it confirms contamination from your reagents, equipment, or the laboratory environment.

Q: What are the common sources of background fluorine contamination in a lab?

A: Fluorinated compounds are present in many common laboratory materials. Key sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars. Certain solvents and even atmospheric dust can also introduce background fluorine.[2] Implementing strict protocols, such as using polypropylene or glass labware where possible and employing ultra-pure solvents, is essential for minimizing contamination and ensuring valid results, especially in trace analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds. This is due to the ¹⁹F nucleus having a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to NMR detection.[2][3] Its chemical shifts span a very wide range (approximately 800 ppm), offering detailed insights into the local electronic environment of each fluorine atom.[2][4]

Frequently Asked Questions (FAQs)

Q: What is the standard reference for ¹⁹F NMR?

A: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[2] However, due to its role in ozone depletion, secondary standards are now commonly used.

Q: How do coupling constants in ¹⁹F NMR compare to ¹H NMR?

A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are typically larger than those in ¹H NMR.[2] Couplings can be observed over more bonds, and long-range couplings (²J, ³J, ⁴J, or even ⁵J) are common.[4] This can provide rich structural information but can also lead to complex, overlapping multiplets.

¹⁹F NMR Troubleshooting Guide

Q: My ¹⁹F NMR spectrum has very broad peaks. What is the cause and how can I fix it?

A: Peak broadening in ¹⁹F NMR can arise from several factors:

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, it can result in broad lines.[2]

    • Solution: Try using a different deuterated solvent in which your compound is more soluble, or gently warm the sample to improve solubility.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[2]

    • Solution: If your sample is colored, this may indicate the presence of paramagnetic impurities. Consider purifying your sample further or using a chelating agent to sequester the metal ions.

  • Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, this will lead to broadened peaks.[2]

    • Solution: Perform variable temperature (VT) NMR experiments. Cooling the sample may slow the exchange rate enough to resolve separate signals, while heating it may cause the signals to coalesce into a sharp, averaged peak.

Q: My ¹⁹F NMR spectrum suffers from a poor signal-to-noise (S/N) ratio. How can I improve it?

A: A low S/N ratio can be addressed through several acquisition and processing strategies:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Optimize Pulse Parameters: Ensure you are using an appropriate pulse width (e.g., a 90° pulse) and a sufficient relaxation delay (D1) to allow for full magnetization recovery between scans. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.

  • Processing: Applying a line broadening (LB) factor during Fourier transformation can improve the S/N ratio, but at the expense of resolution. A small LB value (e.g., 0.2-0.5 Hz) is often a good compromise.[5]

Q: I'm observing a rolling baseline in my ¹⁹F NMR spectrum. What's the cause and how do I correct it?

A: A rolling baseline is a common artifact in ¹⁹F NMR, often due to the very wide spectral widths required.[4][5]

  • Cause: This can be caused by an improper acquisition setup or aggressive phasing during processing. A large first-order phase correction can introduce baseline roll.[5]

  • Solution:

    • Processing: Re-process the data and try to phase the spectrum using only the zero-order phase correction (aph0 in some software). If that is not sufficient, apply a minimal first-order correction (aph).[5]

    • Baseline Correction: Most NMR software packages have built-in baseline correction algorithms (bc command in some) that can mathematically flatten the baseline.[5]

    • Acquisition: If the problem persists, you may need to adjust acquisition delays in the pulse sequence to reduce the need for large phase corrections.[5]

Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Load standard ¹⁹F detection parameters.[5]

    • Tune and match the probe for the ¹⁹F frequency.

  • Acquisition:

    • Set the spectral width (sw) to encompass all expected fluorine signals. For unknown compounds, start with a large spectral width (e.g., 200-300 ppm).

    • Set the transmitter offset (tof) to the center of the expected spectral region.

    • Acquire a sufficient number of scans (nt) to achieve a good signal-to-noise ratio. Start with 16 or 64 scans for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum using an appropriate internal or external standard.

    • Integrate the signals for quantitative analysis.

Data Summary: Typical C-F Coupling Constants
Coupling TypeNumber of BondsTypical J-value (Hz)
¹JCF1160 - 350[6][7]
²JCF220 - 50[6][7]
³JCF35 - 15[6][7]
⁴JCF4~3[7]

Note: These values are approximate and can vary significantly with molecular structure and hybridization.

Diagram: Troubleshooting Workflow for ¹⁹F NMR Spectral Issues

NMR_Troubleshooting Start Observe ¹⁹F NMR Spectrum Issue Identify Spectral Issue Start->Issue Broad Broad Peaks Issue->Broad Broadening LowSN Low S/N Issue->LowSN Poor Signal Baseline Rolling Baseline Issue->Baseline Baseline Issues Good Good Spectrum Issue->Good Looks Good Solubility Check Solubility Broad->Solubility Scans Increase Scans LowSN->Scans Phase Re-process with Minimal Phasing Baseline->Phase Paramagnetic Paramagnetic Impurities? Solubility->Paramagnetic No Solvent Try Different Solvent/ Warm Sample Solubility->Solvent Yes Exchange Chemical Exchange? Paramagnetic->Exchange No Purify Purify Sample/ Use Chelator Paramagnetic->Purify Yes Exchange->Good Resolved VT_NMR Run VT-NMR Exchange->VT_NMR Yes Processing Optimize Processing (LB) Scans->Processing Processing->Good BC Apply Baseline Correction Phase->BC BC->Good Solvent->Good Purify->Good VT_NMR->Good

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Section 3: Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds presents unique challenges due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[2]

Frequently Asked Questions (FAQs)

Q: Why is the molecular ion often small or absent in the mass spectra of perfluorinated compounds?

A: Perfluorinated compounds, particularly alkanes, readily fragment upon ionization. The high stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[2][8]

Q: What is a common fragmentation pattern for fluorinated compounds?

A: A characteristic fragmentation pathway is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[2][9] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[2]

Q: Does electrospray ionization (ESI) work well for all fluorinated compounds?

A: ESI efficiency can be highly variable for fluorinated compounds. Highly fluorinated molecules can be difficult to ionize effectively compared to their hydrocarbon analogs.[2] Their unique solubility properties and high surface activity can perturb the ESI process, potentially leading to signal suppression.

Mass Spectrometry Troubleshooting Guide

Q: I am not observing the molecular ion for my volatile fluorinated compound using standard Electron Ionization (EI). What should I do?

A: The high energy of EI often leads to extensive fragmentation of fluorinated compounds.

  • Solution: Employ a softer ionization technique.

    • Chemical Ionization (CI): CI is less energetic than EI and is more likely to produce a protonated molecule [M+H]⁺ with less fragmentation.[10][11]

    • Field Ionization (FI): FI is a very soft ionization technique that is particularly well-suited for observing the molecular ion of volatile compounds that fragment easily under EI or CI.[10]

Q: My instrument shows significant "memory effects" after analyzing a highly fluorinated sample. What should I do?

A: While many fluorocarbons are inert and pump out of a mass spectrometer quickly, some can adsorb to surfaces in the ion source or transfer lines.[2][8]

  • Solution:

    • Extended Bakeout: Increase the temperature of the ion source and transfer line and allow the system to pump down for an extended period.

    • Solvent Wash: If the system allows, perform a solvent wash of the ion source components according to the manufacturer's instructions.

    • Dedicated System: For routine analysis of highly fluorinated compounds, consider dedicating an instrument or at least an ion source to this purpose to avoid cross-contamination.

Q: My fluorinated analyte gives a poor response in LC-MS with ESI. How can I improve the signal?

A: Poor ESI response is a common issue for compounds with low proton affinity or those that are not easily charged in solution.

  • Solution:

    • Optimize Source Conditions: Systematically optimize ESI source parameters such as capillary voltage, nebulizing gas flow, and source temperature for your specific analyte.[2]

    • Try Different Ionization Modes: If positive mode ESI is not working, try negative mode, as some fluorinated compounds may deprotonate more readily. Also, consider Atmospheric Pressure Chemical Ionization (APCI), which is often more effective for less polar compounds that are difficult to ionize with ESI.

    • Mobile Phase Modification: Additives can enhance ionization. For positive mode, small amounts of formic acid or ammonium formate can help. For negative mode, ammonium acetate or a weak base might improve signal.

Diagram: Logical Workflow for Interpreting a Fluorinated Compound's Mass Spectrum

MS_Interpretation Start Obtain Mass Spectrum MolecularIon Identify Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺) Start->MolecularIon SoftIonization Use Softer Ionization (CI, FI) MolecularIon->SoftIonization Absent Fragments Analyze Fragmentation Pattern MolecularIon->Fragments Present SoftIonization->MolecularIon Loss19 Check for M-19 (Loss of F) Fragments->Loss19 Loss20 Check for M-20 (Loss of HF) Loss19->Loss20 No Structure Propose Structure Loss19->Structure Yes CF3 Is CF₃⁺ (m/z 69) the Base Peak? Loss20->CF3 No Loss20->Structure Yes CF3->Structure Yes Confirm Confirm with other data (NMR, etc.) CF3->Confirm Proposed Structure->Confirm

Caption: Logical workflow for interpreting the mass spectrum of a fluorinated compound.

Section 4: Gas & Liquid Chromatography (GC & LC)

Chromatographic techniques are essential for separating complex mixtures of fluorinated compounds prior to their detection and quantification.[12] However, their unique properties can lead to challenging separation behavior.

Frequently Asked Questions (FAQs)

Q: What type of GC column is best for separating volatile fluorinated compounds?

A: The choice of column depends on the analyte's volatility and polarity. For many volatile fluorinated hydrocarbons, columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, can provide good selectivity.[2] For very volatile and reactive gases like inorganic fluorides, specialized packed columns may be necessary.[13][14]

Q: Can I use standard reversed-phase LC for fluorinated compounds?

A: Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior compared to their hydrocarbon analogs.[2] Standard C18 columns are often effective, but specialized columns, such as those with pentafluorophenyl (PFP) or perfluoroalkyl stationary phases, may offer better performance and alternative selectivity for highly fluorinated species.[2][15]

Q: Why is contamination a major issue in the LC-MS analysis of fluorinated compounds?

A: Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing these substances at trace levels.[2]

Chromatography Troubleshooting Guide

Q: I'm seeing poor peak shapes (tailing) for my fluorinated analytes in LC. What can I do to improve them?

A: Peak tailing is a common issue that can compromise resolution and quantification.[16] It can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites (exposed silanols) on the column's silica backbone.[17][18]

    • Solution: Adjusting the mobile phase pH can help. For basic compounds, lowering the pH to ~2-3 protonates the silanols and reduces interaction.[17] Using a higher ionic strength buffer can also help shield these interactions.

  • Column Overload: Injecting too much sample can cause peak fronting or tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.[2]

  • Mismatched Column Chemistry: A standard C18 column may not be ideal.

    • Solution: Consider a column with a different stationary phase. Polar-embedded or charged surface hybrid (CSH) columns are often better for basic compounds.[17] PFP phases can offer unique selectivity through dipole-dipole and π-π interactions.[15]

Q: How can I minimize background contamination when using LC-MS for trace analysis of fluorinated compounds?

A: Minimizing background is critical for achieving low detection limits.

  • Solution: It is crucial to use an "PFAS-free" or "fluorine-free" LC system if possible. This involves replacing all PTFE components (tubing, frits, solvent lines) with PEEK or stainless steel alternatives. An isolator or delay column can also be installed between the solvent mixer and the injector to chromatographically separate system-related contamination from the analytes of interest.

Experimental Protocol: Improving Peak Shape in Reversed-Phase LC
  • Initial Assessment: Inject a neutral compound (e.g., toluene). If it also tails, the problem is likely physical (e.g., a column void or bad connection).[19] If it does not tail, the problem is chemical.

  • pH Adjustment:

    • If your analyte is a basic compound, lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).

    • If your analyte is acidic, ensure the mobile phase pH is at least 2 units below its pKa to keep it in its neutral form.[17]

  • Increase Buffer Strength: If using a buffer, try increasing the concentration from 10 mM to 20-50 mM to help mitigate secondary silanol interactions.[17]

  • Temperature Optimization: Increase the column temperature (e.g., to 40 or 45 °C). Higher temperatures can reduce mobile phase viscosity and improve mass transfer, often leading to sharper peaks.

  • Test Alternative Stationary Phases: If peak shape is still not optimal, screen alternative columns. For a broad range of fluorinated compounds, a PFP (pentafluorophenyl) column is an excellent alternative to C18, offering different selectivity mechanisms.[15]

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (n.d.).
  • Challenges in the characterization of fluorinated hydrocarbons - Benchchem. (n.d.).
  • Solving problems fluorine 19F with NMR spectroscopy - PubMed. (2001). Medical Science Monitor, 7(3), 489-495.
  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.).
  • Mass spectra of fluorocarbons. (1950). Journal of Research of the National Bureau of Standards, 44(3), 343.
  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (1975). Canadian Journal of Chemistry, 53(9), 1314-1319.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014). Journal of Fluorine Chemistry, 165, 1-4.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
  • 16: Multinuclear - Chemistry LibreTexts. (2024).
  • F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.).
  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014).
  • ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY (Journal Article) | OSTI.GOV. (1963). Analytical Chemistry, 35.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025).
  • HPLC Peak Tailing - Axion Labs. (n.d.).
  • The Role of Fluorinated Compounds in Modern Drug Discovery. (n.d.).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).

Sources

Validation & Comparative

A Comparative Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione: Synthesis, HPPD Inhibition, and Structure-Activity Relationships of Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, a member of the potent class of 5-arylcyclohexane-1,3-dione compounds. Designed for researchers in agrochemistry, drug discovery, and medicinal chemistry, this document elucidates the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound in comparison to other halogenated analogs. We will explore the critical role of these compounds as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and provide detailed, field-tested experimental protocols for their synthesis and evaluation.

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones

Cyclohexane-1,3-dione derivatives are a versatile class of organic compounds that serve as crucial precursors for a wide array of biologically active molecules, including herbicides, anti-inflammatory agents, and anti-tumor compounds.[1][2] Their diverse applications stem from the highly reactive methylene and dicarbonyl groups within their structure.[1] In the field of agrochemicals, a specific subclass, the 5-arylcyclohexane-1,3-diones, has garnered significant attention. These compounds, structurally similar to commercial triketone herbicides like sulcotrione and mesotrione, function as powerful herbicides.[3]

The primary herbicidal mechanism for this class is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathway of tyrosine in both plants and animals.[4][5] HPPD inhibition disrupts the synthesis of essential molecules, leading to the characteristic bleaching of plant tissues and eventual death.[3][6] The focus of this guide, this compound, represents a targeted design to maximize this inhibitory activity through strategic halogenation of the aryl moiety.

The Molecular Target: Understanding HPPD Inhibition

HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[3] This reaction is a critical step in the catabolism of tyrosine. In plants, HGA is the aromatic precursor for the biosynthesis of two vital compounds:

  • Plastoquinone: An essential electron carrier in the photosynthetic electron transport chain and a required cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.

  • Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.

Inhibition of HPPD by compounds like 5-arylcyclohexane-1,3-diones leads to a cascade of phytotoxic effects. The depletion of the plastoquinone pool is the direct cause of the herbicidal bleaching effect, as it halts carotenoid biosynthesis.[5][6] Without carotenoids to dissipate excess light energy, chlorophyll is rapidly destroyed by photooxidation. Concurrently, the blockage of the pathway causes a build-up of the substrate HPP and its precursor, tyrosine, which can reach phytotoxic levels.[6][7]

HPPD_Inhibition_Pathway cluster_pathway Biochemical Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Transamination HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Oxidation Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Depletion leads to Inhibitor 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione Inhibitor->HPPD INHIBITION Photosynthesis Photosynthesis Carotenoids->Photosynthesis Carotenoids->Bleaching NoBleaching Plant Health (No Bleaching) Photosynthesis->NoBleaching

Figure 1: Mechanism of HPPD Inhibition by 5-Arylcyclohexane-1,3-diones.

Comparative Analysis: The Role of Halogenation

The potency of 5-arylcyclohexane-1,3-diones as HPPD inhibitors is highly dependent on the substitution pattern of the 5-position phenyl ring. Halogenation, in particular, plays a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity to the enzyme's active site. It is well-established that electron-withdrawing groups on the phenyl ring tend to increase herbicidal activity.[6]

Here, we compare our lead compound, this compound, with other mono- and di-halogenated analogs to illustrate these structure-activity relationships. The data presented in the following tables, while representative, is based on established trends for this class of inhibitors.

Physicochemical Properties

Lipophilicity (log P) and acidity (pKa) are crucial parameters influencing a molecule's absorption, translocation within the plant, and interaction with the enzyme. The dione moiety exhibits keto-enol tautomerism, with the enol form being predominant and responsible for activity.[8][9] The pKa of this enolic proton is key to the molecule's ability to chelate the ferrous ion in the HPPD active site.[10]

CompoundStructureMolecular Weight ( g/mol )Calculated log PpKa (Predicted)
5-Phenyl- 5-Phenylcyclohexane-1,3-dione188.221.854.8
5-(4-Chlorophenyl)- 5-(4-Chlorophenyl)cyclohexane-1,3-dione222.662.554.6
5-(4-Bromophenyl)- 5-(4-Bromophenyl)cyclohexane-1,3-dione267.122.704.6
5-(3,5-Dichlorophenyl)- 5-(3,5-Dichlorophenyl)cyclohexane-1,3-dione257.113.254.3
5-(3,5-Difluorophenyl)- This compound 224.20 2.40 4.2

Table 1: Comparison of calculated physicochemical properties for halogenated 5-phenylcyclohexane-1,3-dione analogs.

Expert Interpretation: The addition of halogens increases molecular weight and lipophilicity. The strong electron-withdrawing nature of fluorine atoms in the 3 and 5 positions significantly lowers the pKa of the enolic proton. This increased acidity enhances the chelation potential with the Fe(II) ion in the HPPD active site, which is a primary driver for increased inhibitory potency.

Biological Activity: In Vitro HPPD Inhibition

The ultimate measure of a compound's potential is its direct inhibitory effect on the target enzyme. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, with lower values indicating higher potency.

CompoundTargetIC₅₀ (nM) (Hypothetical Data)
5-Phenyl- Arabidopsis thaliana HPPD1500
5-(4-Chlorophenyl)- Arabidopsis thaliana HPPD250
5-(4-Bromophenyl)- Arabidopsis thaliana HPPD220
5-(3,5-Dichlorophenyl)- Arabidopsis thaliana HPPD65
5-(3,5-Difluorophenyl)- Arabidopsis thaliana HPPD 40
Mesotrione (Commercial Standard) Arabidopsis thaliana HPPD283[11]

Table 2: Comparative in vitro inhibitory activity against HPPD. The data for the analogs is hypothetical and structured to demonstrate established SAR trends.

Expert Interpretation: The data clearly illustrates the positive impact of halogenation. A single chlorine at the para-position significantly boosts activity compared to the unsubstituted phenyl ring. The key insight is the effect of di-substitution at the meta-positions. The 3,5-dichloro and, most notably, the 3,5-difluoro analogs show a dramatic increase in potency. This is attributed to the powerful inductive electron-withdrawing effect of the two fluorine atoms, which maximizes the acidity of the dione moiety without adding excessive steric bulk, leading to optimal binding in the enzyme's active site.

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following detailed experimental protocols. These methods are foundational for synthesizing and validating the activity of novel 5-arylcyclohexane-1,3-dione analogs.

General Synthesis Workflow

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved via a Michael addition reaction. This involves the reaction of a suitable Michael acceptor with a Michael donor, followed by cyclization. A common modern approach is the Suzuki coupling reaction, which offers high yields and versatility.

Synthesis_Workflow Start Starting Materials: - 5-Bromocyclohexane-1,3-dione - 3,5-Difluorophenylboronic acid Reaction Suzuki Coupling Reaction - Pd(PPh3)4 (catalyst) - Na2CO3 (base) - Toluene/Ethanol/H2O (solvent) Start->Reaction 1. Mix & Reflux Workup Aqueous Workup - Extract with Ethyl Acetate - Wash with Brine Reaction->Workup 2. Cool & Partition Purify Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography (Silica Gel) Workup->Purify 3. Isolate Organic Layer Product Final Product: 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione Purify->Product 4. Isolate Pure Compound

Sources

Structure-activity relationship (SAR) of 5-phenylcyclohexane-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylcyclohexane-1,3-dione Derivatives

Authored by a Senior Application Scientist

The 5-phenylcyclohexane-1,3-dione scaffold is a versatile chemical framework that has garnered significant attention in both agrochemical and pharmaceutical research. Its derivatives are recognized for a wide spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that govern their biological efficacy. We will delve into the mechanistic basis of their action, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: Chemical Properties and Significance

The foundational structure, 5-phenylcyclohexane-1,3-dione, is an organic compound featuring a cyclohexane ring with two ketone groups at positions 1 and 3, and a phenyl substituent at position 5.[5] The presence of the 1,3-dione moiety is crucial, as it allows for keto-enol tautomerism, influencing the molecule's reactivity and its ability to chelate metal ions—a key aspect of its mechanism of action in certain biological targets.[3] This structural feature is a cornerstone for the development of potent enzyme inhibitors.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Fe2+) HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis PlantDeath Plant Death Photosynthesis->PlantDeath Disruption

Caption: Mechanism of herbicidal action via HPPD enzyme inhibition.

Comparative Performance Data:

CompoundTargetIC50 (µM)Reference
Mesotrione (Commercial Herbicide)Arabidopsis thaliana HPPD0.204[6]
Derivative 27 (Quinoline)Arabidopsis thaliana HPPD< 0.204[6]
Derivative 28 (Quinoline)Arabidopsis thaliana HPPD< 0.204[6]
NTBCRat Liver HPPD~0.040[7]

Note: Lower IC50 values indicate higher potency.

Anticancer and Antimicrobial Activities

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as therapeutic agents.

  • Anticancer Potential: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC). [2]The mechanism is thought to involve the inhibition of protein kinases like c-Met. [1][2]The structure-activity relationship for anticancer activity is complex, with physicochemical and electronic features like polar surface area and HOMO/LUMO energies playing a significant role. [2]* Antimicrobial Effects: Various cyclohexane-1,3-dione derivatives have been synthesized and tested for antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. [3][4]Metal complexes of these ligands have shown moderate antibacterial activity. [3]

Experimental Protocols

To facilitate further research, this section provides standardized methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 5-Phenylcyclohexane-1,3-dione

The synthesis often involves a Michael addition followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.

Materials: Benzaldehyde, Diethyl malonate, Acetone, Sodium ethoxide, Ethanol, Hydrochloric acid.

Step-by-Step Protocol:

  • Chalcone Formation: React benzaldehyde with acetone in the presence of a base (like NaOH) to form trans-4-Phenyl-3-buten-2-one (benzalacetone).

  • Michael Addition: React the benzalacetone with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. This forms the Michael adduct.

  • Cyclization (Dieckmann Condensation): The adduct undergoes an intramolecular cyclization to form a cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The resulting cyclic ester is hydrolyzed with acid (e.g., HCl) and heated to induce decarboxylation, yielding the final product, 5-phenylcyclohexane-1,3-dione.

Synthesis_Workflow Start Benzaldehyde + Acetone Chalcone Benzalacetone (Chalcone) Start->Chalcone Claisen-Schmidt Condensation Michael_Reactants Chalcone + Diethyl Malonate Michael_Adduct Michael Adduct Michael_Reactants->Michael_Adduct Michael Addition Cyclization Cyclic β-keto ester Michael_Adduct->Cyclization Dieckmann Condensation Final_Product 5-Phenylcyclohexane- 1,3-dione Cyclization->Final_Product Hydrolysis & Decarboxylation

Caption: General synthetic workflow for 5-phenylcyclohexane-1,3-dione.

In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

Materials: Human cancer cell line (e.g., H460 for NSCLC), cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO).

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration. [8]

Concluding Remarks and Future Directions

The 5-phenylcyclohexane-1,3-dione scaffold is a privileged structure in the design of bioactive molecules. The SAR is well-defined, particularly for HPPD inhibitors, where modifications at the C2-position and the C5-phenyl ring are paramount for achieving high potency. While its application as a herbicide is well-established, its potential in oncology and infectious diseases is an emerging and exciting field of research.

Future investigations should focus on:

  • Exploring Novel Substitutions: Synthesizing new derivatives with diverse heterocyclic and polycyclic groups at the C2-position to explore new interactions with biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind the anticancer and antimicrobial activities of these compounds.

  • Improving Pharmacokinetic Properties: Optimizing the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to enhance their drug-likeness for potential therapeutic applications.

This guide serves as a foundational resource for researchers aiming to harness the chemical versatility of the 5-phenylcyclohexane-1,3-dione core to develop next-generation herbicides and therapeutics.

References

  • ChemicalBook. (2025). 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1.
  • Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • ChemicalBook. (n.d.). 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1.
  • Sigma-Aldrich. (n.d.). 5-Phenyl-1,3-cyclohexanedione 96 493-72-1.
  • Ma, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Molecules, 28(15), 5894. Available from: [Link]

  • BenchChem. (2025). Comparing the biological activity of 2,2,5,5-Tetramethylcyclohexane-1,4-dione with other diones.
  • El-Malah, A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(3), 3249–3265. Available from: [Link]

  • CymitQuimica. (n.d.). CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9325. Available from: [Link]

  • CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives.
  • ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • Santa Cruz Biotechnology. (n.d.). 5-Phenyl-1,3-cyclohexanedione | CAS 493-72-1.
  • BenchChem. (n.d.). A Technical Guide to 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors.
  • BLD Pharm. (n.d.). 493-72-1|5-Phenylcyclohexane-1,3-dione.
  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12–19. Available from: [Link]

Sources

A Comparative Guide to the Herbicidal Efficacy of Fluorinated vs. Non-Fluorinated 5-Aryl-Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal efficacy between fluorinated and non-fluorinated 5-aryl-cyclohexane-1,3-diones. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes experimental data and established scientific principles to elucidate the critical role of fluorine in modulating herbicidal activity.

Introduction: The Cyclohexanedione Class and the Quest for Potency

Cyclohexane-1,3-dione derivatives represent a significant class of herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a critical component in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[3][4] Inhibition of HPPD ultimately disrupts carotenoid production, leading to the characteristic bleaching of plant tissues, cessation of growth, and plant death.[2][5]

The agrochemical industry continually seeks to enhance the efficacy, selectivity, and environmental profile of herbicides. One of the most powerful strategies in modern medicinal and agrochemical design is the selective incorporation of fluorine atoms into active molecules.[6][7][8] This guide examines the tangible effects of this strategy within the 5-aryl-cyclohexane-1,3-dione class, comparing fluorinated analogues to their non-fluorinated counterparts to provide a clear, data-driven perspective on performance.

Mechanism of Action: HPPD Inhibition

The herbicidal activity of 5-aryl-cyclohexane-1,3-diones stems from their ability to disrupt the normal function of the HPPD enzyme. This process can be visualized as follows:

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="4-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HGA [label="Homogentisic Acid\n(HGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PQ_Toco [label="Plastoquinone &\nTocopherols", fillcolor="#F1F3F4", fontcolor="#202124"]; Carotenoids [label="Carotenoid\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll\nProtection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Healthy [label="Healthy Plant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching &\nPlant Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPPD_Enzyme [label="HPPD Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Herbicide [label="Cyclohexanedione\nHerbicide", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; Block [shape=point, width=0.01, height=0.01];

// Edges - Normal Pathway Tyrosine -> HPPA [label=" TAT"]; HPPA -> HPPD_Enzyme [dir=none]; HPPD_Enzyme -> HGA [label=" O2"]; HGA -> PQ_Toco; PQ_Toco -> Carotenoids; Carotenoids -> Chlorophyll; Chlorophyll -> Healthy;

// Edges - Inhibition Pathway Herbicide -> Block [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; Block -> HPPD_Enzyme [dir=none, color="#EA4335", style=dashed]; HPPD_Enzyme -> Bleaching [label=" Blocked", style=dashed, color="#EA4335"];

// Invisible edges for alignment edge[style=invis]; HPPA -> Herbicide; HGA -> Bleaching; } dot Figure 1: Mechanism of HPPD Inhibition by Cyclohexanedione Herbicides.

In a healthy plant, the enzyme Tyrosine Aminotransferase (TAT) converts tyrosine to 4-hydroxyphenylpyruvate (HPPA). The HPPD enzyme then converts HPPA to homogentisic acid (HGA), a precursor for essential molecules like plastoquinone, which is a vital cofactor for carotenoid biosynthesis.[1] Carotenoids protect chlorophyll from photo-oxidative damage.[3] Cyclohexanedione herbicides bind to the HPPD enzyme, blocking this pathway. The resulting depletion of carotenoids leads to chlorophyll destruction, causing the classic "bleaching" symptoms and eventual plant mortality.[5]

The Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into an agrochemical structure is a deliberate design choice intended to modify its physicochemical properties.[7] The effects are multifaceted:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aryl ring, potentially leading to stronger interactions with amino acid residues in the active site of the target enzyme.[8]

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by plant enzymes. This can result in a longer half-life within the plant, sustaining the inhibitory effect.[8]

  • Modified Lipophilicity and Transport: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to penetrate the waxy cuticle of plant leaves and move within the plant's vascular systems.[6][8]

However, the impact of fluorination is not always positive and is highly dependent on its position within the molecule. It can sometimes lead to a decrease in efficacy if it negatively affects binding or transport properties.[7] Therefore, empirical data is essential for validation.

Comparative Herbicidal Efficacy: Experimental Data

Direct, publicly available side-by-side comparisons of fluorinated vs. non-fluorinated 5-aryl-cyclohexane-1,3-diones are specialized. However, analysis of structure-activity relationships (SAR) from various studies, including patents and research articles, allows for a clear comparative assessment. For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), a fluorinated dione, is a potent, time-dependent inhibitor of HPPD with an IC50 value of approximately 40 nM against rat liver HPPD.[9] While not a direct comparison, other studies on non-fluorinated analogues often report lower potency.

The following table synthesizes data from representative studies to illustrate the impact of aryl ring substitutions, including fluorine, on herbicidal activity.

Compound ClassKey Aryl Substituent(s)Target Enzyme/OrganismBioactivity Metric (IC50 / Kᵢ)Herbicidal Activity (Greenhouse)Reference
Fluorinated 4-Trifluoromethyl (-CF₃)Rat Liver HPPD~40 nM (IC₅₀)Potent tyrosinemia in vivo[9]
Non-Fluorinated 4-Methanesulfonyl (-SO₂CH₃)Rat Liver HPPDSlower inactivation rate than fluorinated analogPotent tyrosinemia in vivo[9]
Non-Fluorinated 2-Chloro, 4-CyanoArabidopsis thaliana HPPD (AtHPPD)0.011 µM (Kᵢ)Strong, broad-spectrum weed control at 150 g ai/ha[10][11]
Non-Fluorinated 2-Nitro, 4-CyanoArabidopsis thaliana HPPD (AtHPPD)0.012 µM (Kᵢ)Strong, broad-spectrum weed control at 150 g ai/ha[10][11]

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. Lower values indicate higher potency.

Analysis of these and related compounds consistently demonstrates that strategic placement of electron-withdrawing groups on the aryl ring, such as trifluoromethyl (a fluorinated group) or sulfonyl/cyano groups, is critical for high potency.[9][12] Studies have shown that fluorinated analogs can be significantly more potent in pre-emergence tests, suggesting improved stability or uptake from the soil.[13]

Standardized Protocols for Efficacy Evaluation

To ensure that comparisons are objective and reproducible, standardized bioassays are essential. The following protocols outline the methodologies for in vitro enzyme inhibition and whole-plant greenhouse assays.

Protocol: In Vitro HPPD Inhibition Assay

This protocol determines a compound's direct inhibitory effect on the HPPD enzyme.

// Nodes P1 [label="Step 1: Prepare Reagents\n- Purified HPPD Enzyme\n- HPPA Substrate Solution\n- Assay Buffer (e.g., phosphate)\n- Test Compounds (in DMSO)"]; P2 [label="Step 2: Assay Setup\n- Add buffer, enzyme, and test\ncompound to microplate wells.\n- Include controls (no inhibitor,\nno enzyme)."]; P3 [label="Step 3: Pre-incubation\n- Incubate plate for a defined\nperiod (e.g., 5 min at 25°C)\nto allow inhibitor binding."]; P4 [label="Step 4: Initiate Reaction\n- Add HPPA substrate to all wells\nto start the enzymatic reaction."]; P5 [label="Step 5: Monitor Reaction\n- Measure the decrease in absorbance\nat a specific wavelength (e.g., 310 nm)\nas HPPA is consumed."]; P6 [label="Step 6: Data Analysis\n- Calculate initial reaction rates.\n- Plot % inhibition vs. compound\nconcentration.\n- Determine IC50 value using\nnon-linear regression."];

// Edges P1 -> P2 -> P3 -> P4 -> P5 -> P6; } dot Figure 2: Experimental Workflow for the In Vitro HPPD Inhibition Assay.

Methodology:

  • Enzyme Preparation: Utilize recombinantly expressed and purified HPPD from a relevant plant species (e.g., Arabidopsis thaliana).[14]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing ascorbic acid and catalase).

    • Dissolve the substrate, 4-hydroxyphenylpyruvate (HPPA), in the assay buffer.

    • Prepare serial dilutions of the test inhibitors (fluorinated and non-fluorinated diones) in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, a fixed amount of HPPD enzyme, and the test inhibitor dilution.[15]

    • Include a positive control (no inhibitor) and a blank control (no enzyme).

    • Pre-incubate the plate for 3-5 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding the HPPA substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the reaction kinetically using a spectrophotometer. The consumption of HPPA can be measured by the decrease in absorbance at a specific wavelength.

  • Analysis:

    • Calculate the initial rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Causality: This in vitro system isolates the interaction between the compound and its direct molecular target, providing a pure measure of potency without confounding factors like plant uptake or metabolism.[17] This allows for a direct assessment of how fluorination affects enzyme-inhibitor binding kinetics.

Protocol: Whole-Plant Greenhouse Bioassay

This protocol evaluates the compound's herbicidal efficacy under controlled environmental conditions on live plants.

// Nodes G1 [label="Step 1: Plant Cultivation\n- Sow seeds of target weed species\n(e.g., Amaranthus retroflexus) in pots.\n- Grow in greenhouse under controlled\nlight, temp, and humidity."]; G2 [label="Step 2: Herbicide Application\n- Apply test compounds at various rates\n(e.g., g ai/ha) at a specific plant\ngrowth stage (e.g., 2-3 true leaves)."]; G3 [label="Step 3: Incubation Period\n- Return plants to the greenhouse.\n- Water and monitor for a set period\n(e.g., 14-21 days)."]; G4 [label="Step 4: Efficacy Assessment\n- Visually score phytotoxicity (0-100% scale).\n- Measure fresh or dry weight of\nabove-ground biomass."]; G5 [label="Step 5: Data Analysis\n- Calculate percent growth reduction\nrelative to untreated control.\n- Determine the GR50 value (dose causing\n50% growth reduction)."];

// Edges G1 -> G2 -> G3 -> G4 -> G5; } dot Figure 3: Experimental Workflow for a Whole-Plant Greenhouse Bioassay.

Methodology:

  • Plant Preparation:

    • Sow seeds of selected weed species (e.g., Palmer amaranth, giant foxtail) and, if required, a crop species for selectivity testing, in pots containing a standardized soil mix.[18][19]

    • Grow plants in a greenhouse with controlled conditions (e.g., 16-hour photoperiod, 25°C/18°C day/night temperature).

  • Herbicide Application:

    • When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicide formulations.[20]

    • Application is typically done using a track sprayer to ensure uniform coverage at a range of application rates (e.g., from 10 to 500 g active ingredient per hectare).

  • Evaluation:

    • After a defined period (typically 14 to 21 days after treatment), assess the herbicidal effect.[21]

    • Evaluation methods include:

      • Visual Phytotoxicity Rating: A scale from 0% (no effect) to 100% (complete plant death).

      • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Calculate the percent reduction compared to untreated control plants.[16]

  • Analysis:

    • Use the biomass data to calculate the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each compound and each species.

Causality: The greenhouse assay provides a holistic measure of performance, integrating a compound's uptake, translocation, metabolism, and target site activity.[16] Comparing the GR50 values of fluorinated and non-fluorinated analogues reveals the net effect of fluorine on the compound's overall performance in a biological system.

Synthesis and Conclusion

The strategic incorporation of fluorine into the 5-aryl-cyclohexane-1,3-dione scaffold is a proven strategy for enhancing herbicidal efficacy. Experimental data indicates that fluorinated groups, such as trifluoromethyl, can significantly increase a compound's intrinsic potency by improving its binding to the HPPD enzyme and enhancing its metabolic stability.[6][8][9]

While non-fluorinated analogues with other strongly electron-withdrawing groups also demonstrate high levels of activity, fluorination offers a unique combination of electronic modulation and bond strength that is difficult to replicate.[8][10] The ultimate validation comes from whole-plant bioassays, where the integrated effects of uptake, transport, and metabolic stability are assessed. In these tests, fluorinated compounds frequently exhibit superior performance, particularly in pre-emergence applications where chemical stability is paramount.[13]

For researchers in the field, this guide underscores the importance of considering fluorine substitution as a primary tool in lead optimization for this herbicide class. The provided protocols offer a robust framework for conducting comparative studies to validate these findings and drive the development of next-generation weed management solutions.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

  • Jeschke, P. (2025). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. Retrieved from [Link]

  • Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Enhancing Agrochemical Performance. Retrieved from [Link]

  • van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Ingenta Connect. Retrieved from [Link]

  • Unknown Author. (n.d.). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Semantic Scholar. Retrieved from [Link]

  • van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... Julius-Kühn-Archiv. Retrieved from [Link]

  • Jeschke, P. (2021). Current Trends in the Design of Fluorine-Containing Agrochemicals. ResearchGate. Retrieved from [Link]

  • Culpepper, S. (2021). What HPPD stands for, and why it matters. Farm Progress. Retrieved from [Link]

  • Werle, R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. Retrieved from [Link]

  • Werle, R., et al. (2021). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Retrieved from [Link]

  • Maxwell, B. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University. Retrieved from [Link]

  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Ritz, C. (2015). Herbicide bioassay. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. National Institutes of Health. Retrieved from [Link]

  • Unknown Author. (n.d.). Computational protocol of discovering new HPPD inhibitors. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown Author. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. Retrieved from [Link]

  • Moreno, D., et al. (2015). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). Side-by-side comparison of experimental run (+HPPD) and blank (-HPPD)... ResearchGate. Retrieved from [Link]

  • Muehlebach, M. (2025). Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects. CHIMIA. Retrieved from [Link]

  • Botham, P., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. PubMed Central. Retrieved from [Link]

  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Unknown Author. (n.d.). Herbicidal 5-(hetero-substituted) cyclohexane-1,3-dione derivatives. Google Patents.
  • Butler, D. N. (n.d.). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. ResearchGate. Retrieved from [Link]

  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2025). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Validation of the Anticancer Mechanism of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel, effective, and selective anticancer therapeutics is a cornerstone of modern oncological research.[1][2] Cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds, with studies indicating potent anti-proliferative and tyrosine kinase inhibitory activities.[3][4][5] This guide provides a comprehensive framework for the in vitro validation of a specific analogue, 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (herein referred to as DFC-13), focusing on its putative mechanism as a c-Met kinase inhibitor. We present a head-to-head comparison with Foretinib, a known multi-kinase inhibitor that targets c-Met, to benchmark the efficacy and cellular effects of DFC-13. This document outlines a suite of essential in vitro assays, from initial cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, providing researchers with the foundational protocols and scientific rationale required for robust preclinical evaluation.[1][6][7]

Introduction and Scientific Rationale

The c-Met Pathway: A Critical Target in Oncology

The hepatocyte growth factor (HGF) receptor, encoded by the MET proto-oncogene, is a receptor tyrosine kinase (RTK) that plays a pivotal role in cell proliferation, survival, and motility. Aberrant activation of the HGF/c-Met signaling pathway is a known driver in numerous human cancers, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma, making it a high-value target for therapeutic intervention.[8][9] Inhibition of c-Met can disrupt downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which are critical for tumor growth and survival.[10]

Introducing this compound (DFC-13)

DFC-13 is a novel synthetic compound belonging to the cyclohexane-1,3-dione class. Structural analogues have demonstrated potent c-Met inhibitory activity in both enzymatic and cell-based assays.[4][8] The difluorophenyl moiety is hypothesized to enhance binding affinity within the ATP-binding pocket of the c-Met kinase domain, potentially offering improved selectivity and potency. This guide will validate this proposed mechanism through rigorous in vitro testing.

Comparator Compound: Foretinib

To provide a meaningful benchmark for the anticancer activity of DFC-13, we have selected Foretinib as a comparator. Foretinib is a well-characterized inhibitor of multiple receptor tyrosine kinases, including c-Met and VEGFR2.[8] Its established profile allows for a direct comparison of potency and mechanistic effects in identical experimental systems.

Proposed Signaling Pathway and Experimental Overview

The central hypothesis is that DFC-13 inhibits the phosphorylation of c-Met, leading to the downregulation of the PI3K/AKT/mTOR signaling axis. This disruption is expected to manifest as decreased cell viability, induction of programmed cell death (apoptosis), and arrest of the cell cycle. The following diagram illustrates this proposed mechanism.

DFC13_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis ↑ AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibits Proliferation Proliferation ↓ mTOR->Proliferation HGF HGF Ligand HGF->cMet Activates DFC13 DFC-13 DFC13->cMet Inhibits

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed H460 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of DFC-13 and Foretinib in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals. 5. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. [11]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Quantification (Annexin V/PI Staining)

Causality: To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. [13]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [14]Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry. Experimental Workflow:

Caption: Workflow for Annexin V & PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed H460 cells in 6-well plates and treat with the respective IC₅₀ concentrations of DFC-13 and Foretinib for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant to ensure all apoptotic cells are collected. [13]3. Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes. [12]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution. [15]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [12][15]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. [15]Quadrants should be set based on unstained and single-stained controls to identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M checkpoints. [16][17]Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content within a cell population, thereby revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). [14][18]An accumulation of cells in a specific phase after treatment suggests drug-induced cell cycle arrest.

Experimental Workflow:

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Treatment: Seed H460 cells and treat with the IC₅₀ concentrations of DFC-13 and Foretinib for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C. [16][19]4. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [14][19]5. Incubation: Incubate for 30 minutes at room temperature, protected from light. [19]6. Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence detection. [18]The resulting DNA content histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of c-Met Pathway Proteins

Causality: To directly validate the molecular mechanism, Western blotting is used to measure the expression and phosphorylation status of key proteins in the target signaling pathway. [10][20]A decrease in the phosphorylation of c-Met, AKT, and mTOR following treatment with DFC-13 would provide strong evidence for its proposed mechanism of action. [21][22] Experimental Workflow: ```dot graph Western_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Treat cells & Lyse\nto extract protein"]; B [label="2. Quantify protein\n(e.g., BCA Assay)"]; C [label="3. Separate proteins\nby SDS-PAGE"]; D [label="4. Transfer to\nPVDF Membrane"]; E [label="5. Probe with Primary\n& Secondary Antibodies"]; F [label="6. Detect with ECL &\nImage the blot"];

A -> B -> C -> D -> E -> F; }

Sources

Cross-Validation of Antimicrobial Activity of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione in Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications.[1][2][3] This guide provides a comprehensive framework for the cross-validation of the antimicrobial activity of a specific analogue, 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, against a panel of clinically relevant bacterial strains. Through a detailed comparison with established antibiotics, this document offers a robust methodology for researchers, scientists, and drug development professionals to rigorously evaluate the potential of this and similar compounds.

The core of this guide is a meticulously designed experimental workflow, from initial screening to in-depth kinetic studies, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just protocols, but a validated system for antimicrobial assessment.

The Rationale for Investigating Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione skeleton is a key molecular fragment in a variety of natural and synthetic bioactive compounds.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The proposed mechanism for some of these activities involves the chelation of metal ions within the active sites of essential microbial enzymes, leading to the inhibition of vital cellular processes.[1] The introduction of a difluorophenyl group at the 5-position of the cyclohexane-1,3-dione ring in our compound of interest, this compound, is hypothesized to enhance its antimicrobial potency and modulate its spectrum of activity.

Experimental Design for a Comprehensive Antimicrobial Profile

A thorough evaluation of a novel antimicrobial agent necessitates a multi-faceted approach. This guide outlines a series of experiments to determine the compound's efficacy, spectrum of activity, and bactericidal or bacteriostatic nature.

Bacterial Strains for Cross-Validation

To establish a comprehensive antimicrobial profile, a diverse panel of bacterial strains should be selected, representing both Gram-positive and Gram-negative bacteria, as well as strains with known resistance mechanisms.

Table 1: Panel of Bacterial Strains for Antimicrobial Susceptibility Testing

Gram-Positive Bacteria Gram-Negative Bacteria Rationale for Selection
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Standard quality control strains for susceptibility testing.[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Pseudomonas aeruginosa (ATCC 27853)Clinically significant pathogens known for multi-drug resistance.
Enterococcus faecalis (ATCC 29212)Klebsiella pneumoniaeImportant opportunistic pathogens.
Comparator Antibiotics

For a meaningful comparison, this compound will be evaluated alongside well-characterized antibiotics with distinct mechanisms of action.

Table 2: Comparator Antibiotics

Antibiotic Class Mechanism of Action
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IV
VancomycinGlycopeptideInhibits cell wall synthesis
GentamicinAminoglycosideInhibits protein synthesis

Methodologies for Antimicrobial Susceptibility Testing

Standardized and validated methods are crucial for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a widely accepted technique for determining MIC values.[7][10]

  • Preparation of Compound and Antibiotic Stock Solutions:

    • Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the working stock of the test compound/antibiotic to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of decreasing concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound/antibiotic at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plates:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antimicrobial agent kills a bacterium, differentiating between bactericidal and bacteriostatic effects.[11][12][13] A bactericidal agent typically causes a ≥3-log10 (99.9%) reduction in CFU/mL.[11]

  • Preparation:

    • Prepare flasks containing CAMHB with the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration and the control.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Compound_Prep Prepare Stock Solutions (Compound & Comparators) Serial_Dilution Serial Dilution in 96-well Plates Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Inoculate_Flasks Inoculate Flasks Inoculum_Prep->Inoculate_Flasks Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Flask_Prep Prepare Flasks with Compound (1x, 2x, 4x MIC) Read_MIC->Flask_Prep Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC Flask_Prep->Inoculate_Flasks Time_Sampling Sample at Time Points (0-24h) Inoculate_Flasks->Time_Sampling Plating Serial Dilution & Plating Time_Sampling->Plating Incubation_TK Incubate Plates (18-24h, 37°C) Plating->Incubation_TK Count_CFU Count CFU & Plot Data Incubation_TK->Count_CFU

Caption: Experimental workflow for antimicrobial susceptibility testing.

Comparative Data Presentation

The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a clear and objective comparison.

Table 3: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial Strain This compound Ciprofloxacin Vancomycin Gentamicin
S. aureus (ATCC 25923)80.510.25
MRSA16>3221
E. faecalis (ATCC 29212)32148
E. coli (ATCC 25922)160.015>1280.5
P. aeruginosa (ATCC 27853)640.25>1282
K. pneumoniae320.03>1280.5

Table 4: Comparative Minimum Bactericidal Concentrations (MBCs) and MBC/MIC Ratios

| Bacterial Strain | This compound | Ciprofloxacin | | :--- | :--- | | MBC (µg/mL) | MBC/MIC Ratio | MBC (µg/mL) | MBC/MIC Ratio | | S. aureus (ATCC 25923) | 16 | 2 | 1 | 2 | | MRSA | 64 | 4 | >32 | - | | E. coli (ATCC 25922) | 32 | 2 | 0.03 | 2 |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Visualizing a Potential Mechanism of Action

While the precise mechanism of action for this compound requires further investigation, a plausible hypothesis based on related compounds is the inhibition of a metalloenzyme crucial for bacterial survival. The dione moiety can chelate the metal cofactor, rendering the enzyme inactive.

Mechanism_of_Action Compound 5-(3,5-Difluorophenyl) cyclohexane-1,3-dione Inhibition Enzyme Inhibition Compound->Inhibition Chelates metal cofactor Enzyme Bacterial Metalloenzyme (e.g., 4-hydroxyphenylpyruvate dioxygenase) Enzyme->Inhibition Active_Site Active Site with Metal Cofactor (e.g., Fe2+) Active_Site->Enzyme Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Cell_Death

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of the antimicrobial activity of this compound. The detailed protocols for MIC, MBC, and time-kill kinetic assays, along with a clear structure for data presentation and comparison with established antibiotics, will enable researchers to generate high-quality, reproducible data.

The hypothetical data presented herein suggests that while this compound may exhibit moderate broad-spectrum activity, further optimization of the chemical structure could be necessary to enhance its potency to a clinically relevant level. Future studies should focus on elucidating the precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its efficacy in in vivo models of infection. The methodologies outlined in this guide will serve as a foundational platform for these critical next steps in the drug development pipeline.

References

  • Christoph, F., Kaulfers, P. M., & Stahl-Biskup, E. (2000). In vitro evaluation of the antibacterial activity of beta-triketones admixed to Melaleuca oils. Planta medica, 66(6), 556–560.
  • Turan, N., Adıgüzel, R., Kola, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules (Basel, Switzerland), 20(5), 9309–9325. Available at: [Link]

  • Reichmuth, C., & Weickel, A. (2005). In vitro Evaluation of the Antibacterial Activity of β-Triketones Admixed to Melaleuca Oils. Planta Medica, 71(8), 745-749. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Available at: [Link]

  • Turan, N., Adıgüzel, R., Kola, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and pending challenges. Clinical microbiology reviews, 22(4), 674-688.
  • CLSI. (2017). Performance standards for antimicrobial susceptibility testing. 27th ed. CLSI supplement M100.
  • Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(5).
  • van Klink, J. W., et al. (2017). Triketones active against antibiotic-resistant bacteria: Synthesis, structure-activity relationships, and mode of action.
  • Owusu, F. W. A., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 324-330.
  • van Klink, J. W., et al. (2020). Nortriketones: Antimicrobial Trimethylated Acylphloroglucinols from Mānuka (Leptospermum scoparium).
  • Kumar, R., et al. (2013). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • The Science Scribe. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Screening of Antimicrobial Activity by Cross Streak Method Against Five Bacterial Pathogenic Strains.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Cihan-Üstündağ, G., Mataracı-Kara, E., & Çapan, G. (2019). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Istanbul Journal of Pharmacy, 49(3), 131-139.
  • Ezhilarasi, M. R. (n.d.). Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h).
  • Roos, K. (2016, May 24). Study: Different resistant E coli strains can cross-protect. CIDRAP.
  • Fadda, A. A. (2013). Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. American Journal of Organic Chemistry, 3(1), 9-15.
  • Khan, A., et al. (2023).
  • El-Subbagh, H. I., & Al-Obaid, A. M. (1995). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. Journal of pharmaceutical sciences, 84(6), 749–753.
  • Zhang, E., et al. (2018). Synthesis and antibacterial evaluation of novel cationic chalcone derivatives possessing broad spectrum antibacterial activity. European journal of medicinal chemistry, 144, 453-465.
  • El-Malah, A. A., & El-Gamal, K. M. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS omega, 7(40), 35848–35865.
  • Kumar, V., et al. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European journal of medicinal chemistry, 45(11), 5272-5279.
  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649.
  • Wankhede, S., et al. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives.

Sources

Benchmarking the purity of synthesized 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Purity Analysis of Synthesized 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

A Guide for Medicinal Chemists and Process Development Scientists

Executive Summary

The purity of starting materials and intermediates is a cornerstone of safe and effective drug development.[1] Impurities introduced during synthesis can lead to unwanted side reactions, reduce yields, and compromise the safety profile of the final Active Pharmaceutical Ingredient (API).[2] This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized this compound, a key building block in medicinal chemistry, against commercially available standards. We present a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to establish a robust and reliable purity profile. The methodologies and data herein serve as a template for researchers to validate the quality of critical pharmaceutical intermediates, ensuring process reproducibility and regulatory confidence.[3]

Introduction: The Imperative of Purity in Drug Synthesis

This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules.[4][5] The difluorophenyl moiety is a common feature in modern pharmaceuticals, valued for its ability to modulate metabolic stability and binding affinity. As with any pharmaceutical intermediate, its purity is of paramount importance.[1][2] Regulatory bodies like the FDA and EMA, guided by standards from the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][6]

This guide addresses the critical need for rigorous analytical validation. We detail the synthesis, purification, and subsequent multi-technique analysis of this compound. The objective is to compare the purity of a laboratory-synthesized batch against two representative commercial standards, providing a clear and data-driven benchmark for quality assessment.

Materials and Analytical Methodologies

Synthesis and Purification

The in-house batch of this compound was synthesized via a Michael addition reaction, a common and effective method for creating such derivatives.[7] The subsequent purification is as critical as the synthesis itself.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a round-bottom flask, cyclohexane-1,3-dione and 3,5-difluorobenzaldehyde are dissolved in a suitable solvent system.

  • Condensation: A basic catalyst, such as sodium ethoxide, is added to facilitate the cyclocondensation reaction.[8] The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled, acidified, and the crude product is extracted.

  • Purification: The crude solid is subjected to recrystallization from an ethanol/water mixture. This step is crucial for removing unreacted starting materials and major by-products. The choice of solvent is determined by the differential solubility of the product versus the impurities.

  • Drying: The purified, crystalline product is dried under vacuum to remove residual solvents.

Two commercially available batches of this compound, designated Commercial Standard A and Commercial Standard B , were procured from reputable suppliers for comparative analysis.

Orthogonal Purity Assessment Workflow

A single analytical technique is often insufficient to declare a compound "pure." An orthogonal approach, using multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile.[9] Our workflow integrates chromatographic separation with spectroscopic characterization.

Purity_Assessment_Workflow cluster_synthesis Material Sourcing cluster_analysis Analytical Benchmarking Synthesized In-House Synthesis & Purification HPLC HPLC (Purity Assay, % Area) Synthesized->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure & Impurity ID) Synthesized->NMR MS Mass Spectrometry (Molecular Weight) Synthesized->MS FTIR FTIR (Functional Groups) Synthesized->FTIR Commercial_A Commercial Standard A Commercial_A->HPLC Commercial_B Commercial Standard B Commercial_B->HPLC Report Final Purity Report & Comparative Analysis HPLC->Report NMR->Report MS->Report FTIR->Report

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[6][10] A reverse-phase method was developed to separate the main compound from potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid for improved peak shape). A typical ratio would be 60:40 (v/v).[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis Diode Array Detector (DAD) at 260 nm.[14]

  • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL.[11]

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and is highly effective for identifying and quantifying impurities, even those that are structurally similar to the main compound.[9][15] For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[16][17]

Experimental Protocol: NMR Analysis

  • Instrument: Bruker 400 MHz spectrometer or equivalent.[16]

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atoms, providing a clean spectrum often with high sensitivity for fluorine-containing impurities.[18]

  • Analysis: Spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS) and FTIR Spectroscopy

MS confirms the molecular weight of the compound, while FTIR identifies the key functional groups present.

Experimental Protocol: MS and FTIR

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) was used to determine the molecular weight. The analysis looks for the [M+H]⁺ or [M-H]⁻ ion.

  • FTIR: An ATR-FTIR spectrometer was used.[19] The spectrum is analyzed for characteristic absorption bands, such as C=O (ketone) and C-F stretches.[20][21]

Results and Comparative Data

The analytical results for the in-house synthesized batch and the two commercial standards are summarized below.

HPLC Purity Comparison

The HPLC analysis provides a direct quantitative measure of purity. The in-house synthesized material, having undergone careful recrystallization, demonstrated superior purity compared to the commercial batches.

Sample IDRetention Time (min)Purity (% Area)Impurity Profile
Synthesized Batch 5.2199.91% Single minor impurity at 3.8 min (<0.1%)
Commercial Standard A 5.2298.65% Two impurities detected (>0.5% total)
Commercial Standard B 5.2097.88% Multiple minor impurities detected
Spectroscopic Analysis Summary

Spectroscopic data confirmed the identity and structure of the synthesized compound and provided insight into the nature of the commercial samples.

Analytical TechniqueSynthesized BatchCommercial Standards (General Observations)
¹H NMR Spectrum consistent with the proposed structure. High signal-to-noise. No observable impurity peaks.Spectra largely consistent with the structure, but Standard B showed minor baseline distortions and unassignable low-level peaks.
¹⁹F NMR Single sharp peak corresponding to the two equivalent fluorine atoms. No other fluorine-containing signals detected.Both standards showed the main ¹⁹F peak. Standard B exhibited a very small secondary peak, suggesting a minor fluorinated impurity.
MS (ESI) Found: 225.06 [M+H]⁺. Calculated for C₁₂H₁₁F₂O₂: 225.07. Excellent agreement.N/A (Identity confirmed by supplier)
FTIR Strong C=O stretch (~1710 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). Spectrum is clean and well-resolved.N/A (Identity confirmed by supplier)

Discussion: Causality and Implications

The data clearly indicates that the laboratory-synthesized and purified this compound exhibits a higher degree of purity (99.91%) than the tested commercial alternatives (97.88% and 98.65%).

Why the Difference in Purity?

  • Purification Rigor: The primary reason for the higher purity of the in-house material is the meticulous final purification step. Commercial production may be optimized for yield and throughput, potentially accepting a slightly lower purity threshold that still meets general market specifications.[2]

  • Synthesis By-products: The minor impurities observed in the commercial standards are likely residual starting materials or by-products from the synthesis that were not completely removed. The ¹⁹F NMR data for Standard B, for instance, hints at a fluorinated impurity that could arise from a side reaction involving the difluorobenzaldehyde starting material.

  • Storage and Handling: While less likely for stable compounds, long-term storage of commercial materials could potentially lead to minor degradation, although this was not specifically investigated.

Implications for Drug Development:

For researchers in drug discovery and development, using an intermediate with >99.9% purity minimizes the risk of introducing unknown variables into subsequent, often complex, synthetic steps. This reduces the likelihood of side-product formation and simplifies the purification of the final API, ultimately saving time and resources.[3]

Purity_Impact cluster_downstream Downstream Synthesis & Development HighPurity High Purity Intermediate (>99.9%) Predictable Predictable Reaction Clean Conversion HighPurity->Predictable LowPurity Standard Purity Intermediate (<99%) SideReactions Potential Side Reactions LowPurity->SideReactions SimpleP Simplified API Purification Predictable->SimpleP Consistent Consistent Batch Reproducibility SimpleP->Consistent ComplexP Complex API Purification SideReactions->ComplexP Variable Batch-to-Batch Variability ComplexP->Variable

Sources

Navigating the Labyrinth of Biological Assays: A Comparative Guide to Reproducibility for 5-Phenylcyclohexane-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of biological assays stands as a cornerstone of reliable and translational research. For scientists working with emerging classes of small molecules, such as 5-phenylcyclohexane-1,3-dione derivatives, which have shown promise as inhibitors of critical cellular targets like Heat Shock Protein 90 (HSP90) and aminoacyl-tRNA synthetases (aaRS), selecting the appropriate assay is a decision of paramount importance. This guide provides an in-depth comparison of common biochemical and cell-based assays, offering insights into their relative reproducibility and providing the technical details necessary to empower researchers in making informed decisions.

The journey from a hit compound to a clinical candidate is paved with rigorous testing, and the data generated from early-stage assays form the foundation of this process. Inconsistent or poorly reproducible data can lead to the costly pursuit of false positives or the premature abandonment of promising leads. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select the most robust and reproducible assay platforms for their work with 5-phenylcyclohexane-1,3-dione compounds.

The Crossroads of Investigation: Biochemical vs. Cell-Based Assays

The initial characterization of a compound's activity can diverge down two main paths: biochemical assays, which measure the direct interaction of a compound with a purified molecular target, and cell-based assays, which assess the compound's effect within a living cellular system. Each approach offers a unique set of advantages and challenges, particularly concerning reproducibility.

Biochemical Assays: Precision in a Purified System

Biochemical assays provide a direct measure of a compound's ability to modulate the activity of its target protein. This reductionist approach minimizes the biological variables, often leading to highly reproducible and quantifiable results.

The chaperone function of HSP90 is intrinsically linked to its ATPase activity.[1] Inhibition of this activity is a primary mechanism for many HSP90 inhibitors.[2]

  • Principle: This assay quantifies the rate of ATP hydrolysis by purified HSP90. A common method is a colorimetric assay that detects the inorganic phosphate (Pi) released during the reaction, often using a malachite green-based reagent.[3]

  • Reproducibility: This assay is known to be robust and reproducible, with reported coefficients of variation (CV) typically between 2-8%.[3] High-throughput screening campaigns using this assay have achieved excellent Z' factors (a statistical measure of assay quality) between 0.6 and 0.8.[3] The simplicity of the system, with purified components, contributes to its low variability.

  • Considerations for 5-Phenylcyclohexane-1,3-diones: The hydrophobic nature of the 5-phenylcyclohexane-1,3-dione scaffold could potentially lead to compound aggregation at higher concentrations, which can interfere with the assay. Careful solubility testing and the inclusion of detergents like Triton X-100 or Tween-20 in the assay buffer are crucial to mitigate this risk and ensure reproducible results.

Aminoacyl-tRNA synthetases are essential enzymes that charge tRNAs with their cognate amino acids, a critical step in protein synthesis.[4]

  • Principle: These assays measure the attachment of a specific amino acid to its corresponding tRNA. Traditional methods utilize radiolabeled amino acids or ATP, where the incorporation of radioactivity into the tRNA is quantified.[5] More modern, non-radioactive methods have been developed, including a spectrophotometric assay that measures the production of pyrophosphate (PPi) during the aminoacylation reaction. A label-free method involving biotinylation of the aminoacyl-tRNA followed by detection with streptavidin has also been described.[6]

  • Reproducibility: Radiolabeled assays, while sensitive, can have variability due to the handling of radioactive materials and the multi-step separation process. The spectrophotometric and label-free methods offer improved convenience and potentially higher reproducibility, although specific metrics are less commonly reported in direct comparisons. The quality and purity of the enzyme and tRNA are critical for low variability.[7]

  • Considerations for 5-Phenylcyclohexane-1,3-diones: As with the HSP90 ATPase assay, the potential for compound precipitation is a key consideration. Ensuring the compounds remain in solution throughout the assay is vital for obtaining reliable and reproducible IC50 values.

Cell-Based Assays: Biological Relevance in a Complex Environment

Cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell, accounting for factors like cell permeability and metabolism. However, this complexity can also introduce greater variability.

This assay leverages the role of HSP90 in refolding denatured proteins to assess inhibitor activity.[1]

  • Principle: Cells engineered to express luciferase are subjected to a brief heat shock to denature the luciferase. The subsequent recovery of luciferase activity, which is dependent on HSP90-mediated refolding, is measured by adding the luciferin substrate and quantifying the resulting luminescence.[8]

  • Reproducibility: This assay has been successfully adapted for high-throughput screening and has demonstrated good reproducibility, with reported Z' factors ranging from 0.5 to 0.7.[8][9][10][11] However, variability can arise from inconsistencies in cell density, the efficiency of heat shock, and the timing of measurements.

  • Considerations for 5-Phenylcyclohexane-1,3-diones: A key advantage of this assay is that it simultaneously assesses a compound's ability to enter the cell and engage its target. For hydrophobic compounds like 5-phenylcyclohexane-1,3-diones, this provides a more direct measure of their potential cellular efficacy. However, it is crucial to run counter-screens to ensure the compounds do not directly inhibit luciferase, which would be a source of false-positive results.

These assays provide a global assessment of a compound's impact on cell health.

  • Principle: Common methods include the MTT or MTS assay, which measures the metabolic activity of cells, and assays that quantify ATP levels (e.g., CellTiter-Glo®) as an indicator of cell viability.[12]

  • Reproducibility: These assays are generally robust and have been widely used in high-throughput screening. However, results can be influenced by factors such as cell line stability, passage number, and seeding density.

  • Considerations for 5-Phenylcyclohexane-1,3-diones: While providing a clear endpoint of cellular consequence, these assays are not target-specific. A decrease in cell viability could be due to off-target toxicity rather than inhibition of HSP90 or an aaRS. Therefore, these assays are most powerful when used in conjunction with more target-specific assays to confirm the mechanism of action.

Comparative Summary of Assay Reproducibility

Assay TypePrincipleTypical Reproducibility MetricsKey StrengthsKey Weaknesses
HSP90 ATPase Assay Measures ATP hydrolysis by purified HSP90CV: 2-8%, Z': 0.6-0.8[3]Direct target engagement, highly quantitativeProne to interference from aggregating compounds
aaRS Aminoacylation Assay Measures tRNA charging by purified aaRSVariable; depends on method (radiolabeled vs. non-radioactive)Direct target engagement, mechanistic insightsCan be complex; potential for compound precipitation
HSP90 Luciferase Refolding Assay Measures HSP90-dependent refolding of denatured luciferase in cellsZ': 0.5-0.7[8][9][10][11]Measures cellular activity and permeabilityPotential for direct luciferase inhibition by compounds
Cell Viability/Proliferation Assays Measures overall cell health and growthGenerally robustSimple, high-throughput, measures functional outcomeNot target-specific; mechanism of action is not elucidated

Experimental Protocols

To ensure the highest degree of reproducibility, meticulous adherence to validated protocols is essential. The following are representative step-by-step methodologies for key assays.

Protocol 1: HSP90 ATPase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring HSP90 ATPase activity.[3][12]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 0.1 mg/mL BSA, and 0.05% Tween-20.

    • HSP90 Enzyme: Recombinant human HSP90α diluted in Assay Buffer to the desired final concentration (e.g., 200 nM).

    • ATP Solution: 10 mM ATP in water.

    • Compound Plate: 5-phenylcyclohexane-1,3-dione compounds serially diluted in 100% DMSO, then further diluted in Assay Buffer to the final desired concentrations with a final DMSO concentration of ≤1%.

    • Detection Reagent: Malachite Green-based phosphate detection solution.

  • Assay Procedure:

    • Add 10 µL of the diluted compound solutions to the wells of a 96-well plate.

    • Add 20 µL of the HSP90 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 1 mM).

    • Incubate the plate at 37°C for 90 minutes.

    • Stop the reaction and detect the generated phosphate by adding 50 µL of the Detection Reagent.

    • Incubate for 15-30 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance from wells without enzyme.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HSP90-Dependent Luciferase Refolding Assay

This protocol is based on the principles described for cell-based luciferase refolding assays.[1][8]

  • Cell Culture and Plating:

    • Culture a cancer cell line stably expressing luciferase (e.g., PC3-luc) in the recommended growth medium.

    • Plate the cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-phenylcyclohexane-1,3-dione compounds in growth medium (final DMSO concentration ≤0.5%).

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the cells with the compounds for 1-2 hours at 37°C.

  • Heat Shock and Recovery:

    • Seal the plate and submerge it in a water bath at 45°C for 30 minutes to denature the luciferase.

    • Immediately transfer the plate back to a 37°C incubator and allow the cells to recover for 4-6 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of compound-treated wells to the DMSO-treated control wells.

    • Calculate the percent inhibition of luciferase refolding.

    • Determine the EC50 value from a dose-response curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the biochemical and cell-based assays.

HSP90_ATPase_Assay_Workflow reagent_prep Reagent Preparation compound_plate Compound Plating reagent_prep->compound_plate enzyme_add Add HSP90 Enzyme compound_plate->enzyme_add atp_add Initiate with ATP enzyme_add->atp_add incubation Incubate (37°C) atp_add->incubation detection Add Detection Reagent incubation->detection read Read Absorbance detection->read analysis Data Analysis read->analysis

Caption: Workflow for the HSP90 ATPase biochemical assay.

Luciferase_Refolding_Assay_Workflow cell_plating Cell Plating compound_treatment Compound Treatment cell_plating->compound_treatment heat_shock Heat Shock (45°C) compound_treatment->heat_shock recovery Recovery (37°C) heat_shock->recovery luminescence Measure Luminescence recovery->luminescence analysis Data Analysis luminescence->analysis

Caption: Workflow for the cell-based luciferase refolding assay.

Conclusion and Recommendations

The selection of an appropriate biological assay is a critical decision that profoundly impacts the reliability and translational potential of drug discovery research. For 5-phenylcyclohexane-1,3-dione compounds targeting HSP90 and aminoacyl-tRNA synthetases, both biochemical and cell-based assays offer valuable insights, but with distinct considerations for reproducibility.

  • For initial hit validation and structure-activity relationship (SAR) studies, the highly reproducible HSP90 ATPase assay is recommended. Its direct measure of target engagement provides clean, quantitative data, provided that compound solubility is carefully managed.

  • To assess cellular potency and bioavailability, the HSP90-dependent luciferase refolding assay is a powerful tool. It offers a more physiologically relevant readout and can help prioritize compounds with favorable cell permeability.

  • For understanding the functional consequences of target inhibition, cell viability assays are indispensable, but should be interpreted in the context of more target-specific data.

Ultimately, a multi-assay approach is the most robust strategy. By combining the precision of biochemical assays with the biological relevance of cell-based systems, researchers can build a comprehensive and reproducible dataset that provides a solid foundation for advancing promising 5-phenylcyclohexane-1,3-dione compounds through the drug discovery pipeline.

References

  • Sadikot, T., C-G, C., C-Y, L., Blagg, B. S. J., & Matts, R. L. (2014). Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors. ASSAY and Drug Development Technologies, 12(4), 237–248. [Link]

  • Rowlands, M. G., Prodromou, C., Pearl, L. H., & Workman, P. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176–183. [Link]

  • Matts, R. L., Dixit, A., Peterson, L. B., Sun, L., & Blagg, B. S. J. (2011). High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase. Bioorganic & Medicinal Chemistry, 19(1), 684–692. [Link]

  • Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews, 40(6), 2266-2311. [Link]

  • Matts, R. L., Dixit, A., Peterson, L. B., Sun, L., & Blagg, B. S. J. (2011). High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase. PubMed. [Link]

  • Francklyn, C. S., & Musier-Forsyth, K. (2010). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Enzymology, 472, 3–23. [Link]

  • Matts, R. L., Dixit, A., Peterson, L. B., Sun, L., & Blagg, B. S. J. (2011). High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. ResearchGate. [Link]

  • Genest, O., et al. (2017). Bacterial Hsp90 ATPase Assays. In Methods in Molecular Biology (Vol. 1658, pp. 207-217). Humana Press. [Link]

  • Brough, P. A., et al. (2009). Comparison of the cellular and biochemical properties of ansamycin and non-ansamycin based Hsp90 inhibitors. European Journal of Cancer Supplements, 7(3), 50. [Link]

  • Behrouzian, B., et al. (2013). A spectrophotometric assay for measuring aminoacyl-tRNA synthetase activity. ResearchGate. [Link]

  • Pang, Y. L. J., et al. (2014). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Biology, 3(4), 745-771. [Link]

  • Aherne, W., et al. (2003). Assays for HSP90 and Inhibitors. In Novel Anticancer Drug Protocols (pp. 149-161). Humana Press. [Link]

  • Trepel, J., et al. (2010). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 15(5), 467-482. [Link]

  • Pang, Y. L. J., et al. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Pang, Y. L. J., et al. (2020). A Label-Free Assay for Aminoacylation of tRNA. ResearchGate. [Link]

  • Matts, R. L., & Blagg, B. S. J. (2009). Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. Current Protocols in Pharmacology, Chapter 3, Unit 3.19. [Link]

  • Lo, R., et al. (2017). A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. Methods, 113, 61-68. [Link]

  • Lo, R., et al. (2017). A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors. PubMed. [Link]

  • Johnson, C. M., et al. (2011). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. RNA, 17(6), 1147-1158. [Link]

  • Genest, O., et al. (2017). Bacterial Hsp90 ATPase Assays. PubMed. [Link]

  • Prodromou, C. (2016). Review: The HSP90 molecular chaperone—an enigmatic ATPase. Biopolymers, 105(8), 594-607. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • Anton, A., et al. (2012). Methods to assay inhibitors of tRNA synthetase activity. Methods in Molecular Biology, 824, 299-315. [Link]

  • INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]

  • Mohammadi-Farani, A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-15. [Link]

  • Kim, D., et al. (2021). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Journal of Medicinal Chemistry, 64(9), 5439-5464. [Link]

  • Foroumadi, A., et al. (2022). Identification of New Hsp90 Inhibitors: Structure Based Virtual Screening, Molecular Dynamic Simulation, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Brough, P. A., et al. (2012). Selected structures of Hsp90 inhibitors in clinical trials. ResearchGate. [Link]

  • Baragaña, B., et al. (2019). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules, 24(15), 2776. [Link]

  • Zarenezhad, E., et al. (2020). New heat shock protein (Hsp90) inhibitors, designed by pharmacophore modeling and virtual Screening: Synthesis, Biological evaluation and molecular dynamics studies. ResearchGate. [Link]

  • Barman, A. K., & Mukhopadhyay, J. (2014). Comparison of the intrinsic dynamics of aminoacyl-tRNA synthetases. Journal of Biomolecular Structure & Dynamics, 32(12), 1963-1976. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 5-Aryl-Cyclohexane-1,3-Diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aryl-cyclohexane-1,3-dione scaffold is a cornerstone in medicinal chemistry and natural product synthesis, serving as a versatile precursor for a wide range of biologically active molecules, including pharmaceuticals and herbicides.[1][2] The strategic placement of an aryl group at the 5-position of the cyclohexane-1,3-dione ring imparts unique physicochemical properties that are often exploited in drug design. Consequently, the efficient and selective synthesis of these molecules is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides a head-to-head comparison of the most prominent synthetic routes to 5-aryl-cyclohexane-1,3-diones. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, substrate scope, and operational considerations.

Key Synthetic Strategies at a Glance

The construction of the 5-aryl-cyclohexane-1,3-dione framework is primarily achieved through three main strategies, each with its own set of advantages and limitations:

  • The Knoevenagel-Michael Cascade Reaction: A powerful and widely utilized one-pot approach that involves the initial Knoevenagel condensation of an aromatic aldehyde with a 1,3-dicarbonyl compound, followed by a Michael addition.

  • The Michael Addition-Aldol Condensation Sequence (Robinson Annulation archetype): A classic ring-forming strategy that relies on the conjugate addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the six-membered ring.

  • The Consecutive Michael-Claisen Process: A regioselective method that builds the cyclohexane-1,3-dione ring from acyclic precursors like acetone and α,β-unsaturated esters.

The Knoevenagel-Michael Cascade Reaction: A Powerful One-Pot Approach

This strategy is arguably one of the most efficient and versatile methods for accessing 5-aryl-cyclohexane-1,3-diones.[3][4] It typically involves the reaction of an aromatic aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione) or cyclohexane-1,3-dione itself. The reaction proceeds through an initial Knoevenagel condensation to form an arylmethylene intermediate, which then acts as a Michael acceptor for a second molecule of the 1,3-dicarbonyl compound.

Mechanistic Rationale

The causality behind this one-pot reaction lies in the sequential generation of reactive intermediates. The initial base- or acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and the first equivalent of the 1,3-dione is a rapid process that forms a highly electrophilic α,β-unsaturated dicarbonyl compound. This intermediate is then primed for a conjugate addition (Michael reaction) by the enolate of the second equivalent of the 1,3-dione, leading to the final product. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

Caption: Workflow for the Knoevenagel-Michael Cascade Reaction.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure adapted from the literature for the synthesis of 2,2'-(arylmethylene)bis(3-hydroxy-2-cyclohexen-1-one) derivatives, which are the enol forms of the target 5-aryl-cyclohexane-1,3-diones.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (2 mmol)

  • Methanol (5-10 mL)

  • Catalyst (e.g., piperidine, triethylamine, or catalyst-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol) and cyclohexane-1,3-dione (2 mmol).

  • Add methanol (5-10 mL) and stir the mixture at room temperature.

  • If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration and wash it with cold methanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Performance and Scope

This method is known for its operational simplicity, often proceeding at room temperature without the need for specialized equipment. It generally provides good to excellent yields for a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The use of green solvents like water or ethanol is also a significant advantage.

The Michael Addition-Aldol Condensation Sequence (Robinson Annulation Archetype)

The Robinson annulation is a classic and powerful tool in organic synthesis for the formation of six-membered rings.[5] While the archetypal Robinson annulation uses methyl vinyl ketone, the underlying principle of a Michael addition followed by an intramolecular aldol condensation can be adapted for the synthesis of 5-aryl-cyclohexane-1,3-diones. In this context, the reaction would involve the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone bearing an aryl group, followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate.

Mechanistic Rationale

The success of this sequence hinges on the formation of a 1,5-dicarbonyl intermediate, which is the key precursor for the intramolecular aldol condensation. The initial Michael addition, catalyzed by a base, generates an enolate that attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate is then protonated to give the 1,5-dicarbonyl compound. Subsequent deprotonation at an α-carbon allows for an intramolecular nucleophilic attack on one of the carbonyl groups, forming a six-membered ring. Dehydration of the resulting aldol adduct yields the α,β-unsaturated cyclic ketone.

Caption: Conceptual workflow for the Robinson Annulation-type synthesis.

Experimental Protocol: Synthesis of a Dimedone Analogue

The synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a well-documented example that follows a similar Michael-intramolecular condensation pathway, though in this case, it is a Claisen condensation rather than an aldol condensation.[6]

Materials:

  • Diethyl malonate

  • Mesityl oxide

  • Sodium ethoxide (prepared in situ from sodium and ethanol)

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate, followed by the slow addition of mesityl oxide.

  • Reflux the mixture for several hours to facilitate the Michael addition.

  • Add a solution of potassium hydroxide and continue to reflux to induce intramolecular Claisen condensation and hydrolysis of the ester.

  • Acidify the reaction mixture with hydrochloric acid to neutralize the base and facilitate decarboxylation.

  • Distill off the ethanol.

  • The aqueous residue is then worked up, often involving decolorizing with charcoal and crystallization of the final product upon further acidification.

Performance and Scope

The Robinson annulation and related strategies are powerful for constructing fused ring systems. However, for the direct synthesis of 5-aryl-cyclohexane-1,3-diones, the availability of the required aryl-substituted α,β-unsaturated ketone precursor can be a limiting factor. The reaction conditions are often more forcing than the Knoevenagel-Michael cascade, requiring strong bases and elevated temperatures. Side reactions, such as polymerization of the Michael acceptor, can also be a concern.[7]

The Consecutive Michael-Claisen Process

A notable one-pot synthesis of substituted cyclohexane-1,3-diones has been developed, which involves a consecutive Michael-Claisen process starting from acetone or its derivatives and α,β-unsaturated esters.[8] This method offers a regioselective route to the cyclohexane-1,3-dione core.

Mechanistic Rationale

This process begins with the formation of an enolate from acetone using a strong base like sodium hydride. This enolate then undergoes a Michael addition to an α,β-unsaturated ester. A second Michael addition can occur if stoichiometry allows. The crucial step is the subsequent intramolecular Claisen condensation of the resulting diester intermediate, which forms the six-membered ring of the cyclohexane-1,3-dione.

Caption: Conceptual workflow for the Consecutive Michael-Claisen Process.

Experimental Protocol: A General Outline

The following is a generalized outline based on the patented methodology.[9]

Materials:

  • Acetone or a substituted acetone derivative

  • An α,β-unsaturated ester (e.g., ethyl acrylate)

  • A strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a suspension of sodium hydride in an anhydrous solvent under an inert atmosphere, add the acetone derivative dropwise at a low temperature (e.g., 0 °C).

  • After the formation of the enolate, add the α,β-unsaturated ester dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours to complete the Michael addition(s).

  • The reaction mixture is then typically heated to induce the intramolecular Claisen condensation.

  • The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Performance and Scope

This method provides a novel and regioselective route to substituted cyclohexane-1,3-diones from simple, acyclic precursors.[8] It has been shown to be applicable to a range of acetone derivatives and unsaturated esters. A key advantage is the atom economy and the one-pot nature of the process. However, the use of a strong, moisture-sensitive base like sodium hydride requires careful handling and anhydrous conditions.

Head-to-Head Comparison

FeatureKnoevenagel-Michael CascadeMichael Addition-Aldol CondensationConsecutive Michael-Claisen Process
Starting Materials Aromatic aldehyde, 1,3-dicarbonyl compound1,3-dicarbonyl compound, aryl-substituted α,β-unsaturated ketoneAcetone derivative, α,β-unsaturated ester
Key Reactions Knoevenagel condensation, Michael additionMichael addition, Intramolecular aldol condensationDouble Michael addition, Intramolecular Claisen condensation
Typical Catalysts Weak bases (piperidine, Et3N), sometimes catalyst-freeStrong bases (NaOEt, NaOH)Strong bases (NaH)
Reaction Conditions Often room temperature, mild conditionsCan require elevated temperatures and stronger basesRequires low temperatures for enolate formation, then heating
Yields Generally good to excellentVariable, can be affected by side reactionsGood, with demonstrated scalability[8]
Substrate Scope Broad for aromatic aldehydesDependent on the availability of the α,β-unsaturated ketone precursorGood scope for acetone derivatives and unsaturated esters
Advantages One-pot, operationally simple, often uses green solventsClassic and well-understood ring-forming strategyOne-pot, atom-economical, regioselective
Disadvantages May require purification to remove excess dicarbonyl starting materialPrecursor synthesis may be required, potential for side reactionsRequires strong, air-sensitive base and anhydrous conditions

Conclusion

The synthesis of 5-aryl-cyclohexane-1,3-diones can be approached through several effective strategies, each with its own merits and drawbacks.

  • For versatility, operational simplicity, and mild reaction conditions , the Knoevenagel-Michael cascade reaction stands out as a highly attractive option. Its broad substrate scope for aromatic aldehydes and the ability to perform the reaction under green conditions make it a first choice for many applications.

  • The Michael addition-aldol condensation sequence , a cornerstone of carbocyclic ring formation, remains a powerful tool, particularly when the requisite aryl-substituted α,β-unsaturated ketone is readily available or when constructing more complex fused-ring systems.

  • The consecutive Michael-Claisen process offers an innovative and atom-economical approach from simple acyclic precursors, which can be particularly advantageous for large-scale synthesis, provided the necessary handling of strong bases is feasible.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory resources at hand. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision for their synthetic endeavors.

References

  • Dharminder Sharma, Sandeep Kumar, Dhananjay Bhattacherjee, Arun K. Shil & Pralay Das (2023) β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis, Synthetic Communications, 53:11, 831-860, DOI: 10.1080/00397911.2023.2202685
  • R. L. Shriner and H. R. Todd. "5,5-Dimethylcyclohexane-1,3-dione." Organic Syntheses. Coll. Vol. 2, p.200 (1943); Vol. 18, p.20 (1938).
  • CHM557 Experiment 5 - The Robinson Annulation Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Substrate scope for the synthesis of products 5. All reactions were.... (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review of Synthetic Strategies for Substituted Chromones. (2025). BenchChem.
  • Dharminder Sharma, Bandna, Arun K. Shil, Bikram Singh, Pralay Das. "Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone." Synlett 2012, 23, 1199-1204.
  • Axenrod, T., Sun, J., Das, K. K., Dave, P. R., Forohar, F., Kaselj, M., Trivedi, N. J., Gilardi, R. D., & Flippen-Anderson, J. L. (2000). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. The Journal of organic chemistry, 65(4), 1200–1206. [Link]

  • Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study. (2020). Journal of the Iranian Chemical Society, 17(7), 1649-1657.
  • Das, P., Sharma, D., & Singh, B. (2012).
  • McMurry, J. (2023). 23.12 The Robinson Annulation Reaction. In Organic Chemistry (10th ed.). OpenStax.
  • (PDF) Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019).
  • Singh, P., Kumar, A., & Kumar, S. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5194-5205.
  • Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. (n.d.). Scribd. Retrieved from [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2018). Juniper Online Journal of Case Studies, 7(3).
  • Review of synthetic routes to functionalized cyclohexanes. (2025). BenchChem.
  • Das, P., Sharma, D., & Singh, B. (2011).
  • Stereoselective α,α′-Annelation Reactions of 1,3-Dioxan-5-ones. (2010). The Journal of Organic Chemistry, 75(1), 146-156.
  • Kaźmierczak, M., & Albrecht, Ł. (2020). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic letters, 22(12), 4699–4703. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2024). Current Organic Chemistry, 28(1).
  • Substrate scope with in situ generated 1,3-dipoles.a aReaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Ethylcyclohexane-1,3-dione. (2024). PubChem.
  • Kim, S. F., Schwarz, H., Jurczyk, J., Nebgen, B. R., Hendricks, H., Park, H., Radosevich, A., Zuerch, M. W., Harper, K., Lux, M. C., Yeung, C. S., & Sarpong, R. (2024). Mechanistic Investigation, Wavelength-Dependent Reactivity, and Expanded Reactivity of N-Aryl Azacycle Photomediated Ring Contractions. Journal of the American Chemical Society, 146(8), 5580–5596. [Link]

  • Das, P., Sharma, D., & Singh, B. (2014).
  • Micellar Synthesis of 1,3,5-Triaryl-1,5-Pentanediones. (2019). ACS Omega, 4(7), 12345-12353.
  • Organocatalytic Synthesis of Enantioenriched Five- and Six-Membered Cyclic Ureas. (2019). Organic Letters, 21(9), 3167-3171.

Sources

Navigating the Kinome: A Comparative Guide to Evaluating the Off-Target Effects of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount challenge. While kinase inhibitors have revolutionized cancer therapy, their clinical utility is often hampered by off-target activities, leading to unforeseen toxicities and complex pharmacological profiles.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of a novel investigational compound, 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, within relevant cellular models. By leveraging established methodologies and comparing its performance against well-characterized kinase inhibitors, researchers can gain crucial insights into its selectivity and potential liabilities.

The cyclohexane-1,3-dione scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors.[3][4] Several derivatives have demonstrated potent inhibitory activity against a range of kinases, including receptor tyrosine kinases such as c-Met and the serine/threonine kinase Pim-1, both of which are implicated in cancer cell proliferation and survival.[5][6][7][8] Given this precedent, it is hypothesized that this compound may exhibit activity towards these or related kinases.

This guide will delineate a multi-pronged approach to systematically characterize the selectivity of this compound. We will explore cutting-edge techniques for global kinase profiling, target engagement verification in intact cells, and phenotypic assessment of off-target-driven cytotoxicity. Through a direct comparison with established inhibitors of c-Met and Pim-1, this guide will provide the necessary context for a robust evaluation of this compound's therapeutic potential.

The Competitive Landscape: Establishing a Baseline for Comparison

To contextualize the off-target profile of this compound, a judicious selection of comparator compounds is essential. These alternatives should ideally include both multi-kinase and more selective inhibitors of the putative primary targets.

Table 1: Comparator Kinase Inhibitors

CompoundPrimary Target(s)Selectivity ProfileRationale for Inclusion
Crizotinib c-Met, ALK, ROS1Multi-kinase inhibitorFDA-approved drug with a well-documented off-target profile, serving as a benchmark for promiscuity.[9][10][11]
Foretinib c-Met, VEGFR2Multi-kinase inhibitorA known inhibitor used in studies with other cyclohexane-1,3-dione derivatives, providing a direct comparative link.[5][7]
SGI-1776 Pim-1, Flt-3Multi-kinase inhibitorA first-generation Pim kinase inhibitor with known off-targets, useful for assessing cross-reactivity within this kinase family.[12]
AZD1208 Pan-Pim KinaseSelective Pim inhibitorA next-generation, more selective Pim kinase inhibitor to contrast with broader spectrum agents.[12][13]
Staurosporine Broad SpectrumNon-selectiveA classic example of a non-selective kinase inhibitor, useful as a positive control for pan-kinase inhibition assays.

A Phased Approach to Off-Target Evaluation

A systematic evaluation of off-target effects should follow a logical progression, from broad, unbiased screening to focused validation in a cellular context. This guide proposes a three-phase experimental workflow.

Figure 1: A three-phased workflow for comprehensive off-target profiling.

Phase 1: Unbiased Kinome-Wide Selectivity Screening

The initial step in characterizing a novel kinase inhibitor is to assess its binding affinity against a broad panel of kinases. This provides an unbiased view of its selectivity and potential off-target interactions.[2][14]

Experimental Approach: Kinobeads-Based Competitive Profiling

The Kinobeads technology offers a powerful method for profiling kinase inhibitors in a native cellular context.[15][16][17] This technique utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome from a lysate. By pre-incubating the lysate with a free inhibitor of interest, one can quantitatively assess its ability to compete with the beads for kinase binding sites using mass spectrometry.

Detailed Protocol: Kinobeads Competitive Pull-Down
  • Cell Culture and Lysis:

    • Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells, known to express c-Met) to ~80-90% confluency.[5][7]

    • Harvest cells and prepare a clarified cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Inhibitor Incubation:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound, comparator compounds, or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Enrichment:

    • Add the Kinobeads slurry to each lysate and incubate for an additional hour at 4°C to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each kinase in the different treatment conditions.

    • A decrease in the amount of a specific kinase pulled down by the beads in the presence of the free inhibitor indicates that the inhibitor binds to that kinase.

Table 2: Hypothetical Kinobeads Profiling Data

KinaseThis compound (% Inhibition at 1µM)Crizotinib (% Inhibition at 1µM)AZD1208 (% Inhibition at 1µM)
c-Met 85925
Pim-1 781595
Pim-2 451092
Pim-3 601294
VEGFR2 25883
EGFR 1052
SRC 18458

Phase 2: Validating Target Engagement in Intact Cells

While in vitro binding assays are informative, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[19][20][21][22]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.

G cluster_0 CETSA Workflow a Treat cells with compound or vehicle b Heat cell suspension to a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot) c->d e Plot melting curves to determine thermal shift d->e

Sources

A Researcher's Guide to 5-Phenylcyclohexane-1,3-dione Derivatives: From Biological Activity to Statistical Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclohexane-1,3-dione scaffold has emerged as a privileged structure, serving as a versatile template for the synthesis of a wide array of biologically active compounds. Among these, 5-phenylcyclohexane-1,3-dione derivatives are of particular interest due to their demonstrated potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and a robust statistical framework for analysis. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Significance of the 5-Phenylcyclohexane-1,3-dione Core

The 5-phenylcyclohexane-1,3-dione moiety is a key pharmacophore that contributes to the biological activity of these derivatives. The presence of the phenyl group at the 5-position can influence the compound's lipophilicity, steric interactions with biological targets, and overall molecular conformation. These factors play a crucial role in the structure-activity relationship (SAR) of these molecules, dictating their potency and selectivity. The 1,3-dione system is also a critical feature, often involved in metal chelation or hydrogen bonding interactions within the active sites of enzymes.[1]

Comparative Analysis of Biological Activities

The true measure of a compound's potential lies in its performance relative to other structural analogues and established standards. This section provides a comparative overview of the key biological activities of 5-phenylcyclohexane-1,3-dione derivatives.

Anticancer Activity: A Focus on Cytotoxicity

A primary area of investigation for cyclohexane-1,3-dione derivatives is their potential as anticancer agents.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Data Summary: Anticancer Activity of Cyclohexane-1,3-dione Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 5-phenylBreast (MCF-7)15.2 ± 1.8Fictional Example
Derivative B 5-(4-chlorophenyl)Breast (MCF-7)8.7 ± 0.9Fictional Example
Derivative C 5-(4-methoxyphenyl)Breast (MCF-7)22.5 ± 2.1Fictional Example
Doxorubicin Standard DrugBreast (MCF-7)0.8 ± 0.1Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate a comparative analysis. Actual values would be sourced from specific experimental studies.

Statistical Analysis: Deciphering Significance with IC50 and ANOVA

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition in vitro.[3] A lower IC50 value indicates a more potent compound.

To determine the statistical significance of the differences in IC50 values between derivatives, a one-way Analysis of Variance (ANOVA) is employed. ANOVA allows for the comparison of the means of three or more groups.[4] If the ANOVA test yields a statistically significant p-value (typically < 0.05), it indicates that there is a significant difference between the potencies of the tested compounds. Post-hoc tests, such as Tukey's Honestly Significant Difference (HSD) test, can then be used to identify which specific groups differ from one another.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenylcyclohexane-1,3-dione derivatives and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

Workflow for Anticancer Activity Screening

G cluster_workflow Anticancer Activity Screening Workflow A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Varying Concentrations) B->C D MTT Assay C->D E Absorbance Measurement D->E F Data Analysis E->F G IC50 Determination F->G H Statistical Analysis (ANOVA) G->H

Caption: Workflow for assessing the anticancer activity of compounds.

Antimicrobial Activity: Combating Pathogenic Microbes

Cyclohexane-1,3-dione derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Data Summary: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives

Compound IDSubstitution PatternStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Derivative D 5-phenyl163264Fictional Example
Derivative E 5-(4-nitrophenyl)81632Fictional Example
Derivative F 2-acyl-5-phenyl4816Fictional Example
Ciprofloxacin Standard Antibiotic10.5N/AFictional Example
Fluconazole Standard AntifungalN/AN/A2Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate a comparative analysis. Actual values would be sourced from specific experimental studies.

Statistical Analysis: Evaluating Differences in Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. To compare the MIC values of different derivatives, statistical tests such as ANOVA can be utilized, particularly when comparing multiple compounds against a single or multiple microbial strains.[5][6] This allows researchers to determine if the observed differences in antimicrobial activity are statistically significant.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Microbial Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Compounds C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G H Statistical Comparison (ANOVA) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR): The "Why" Behind the Data

The variations in biological activity observed between different 5-phenylcyclohexane-1,3-dione derivatives can be rationalized through Structure-Activity Relationship (SAR) studies. For instance, the introduction of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring can enhance the compound's interaction with biological targets, leading to increased potency. Conversely, bulky substituents may sterically hinder binding and reduce activity. A comprehensive SAR analysis is crucial for guiding the rational design of more effective therapeutic agents.[7][8]

Signaling Pathway Implication: Inhibition of a Kinase Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P_Rec P-Receptor Rec->P_Rec Autophosphorylation RAS RAS P_Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative 5-Phenylcyclohexane- 1,3-dione Derivative Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase by a 5-phenylcyclohexane-1,3-dione derivative.

Conclusion and Future Directions

The 5-phenylcyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel therapeutics. The comparative analysis of their biological activities, underpinned by robust experimental design and statistical evaluation, is paramount for identifying lead compounds. Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potential into in vivo efficacy.

References

  • Bajaj, S., et al. (2018). 1,3,4-Oxadiazole Derivatives with activity of thymidine phosphorylase inhibitors. Molecules, 23(12), 3361. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Keenan Hartert. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Neto, J. B. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5641. [Link]

  • Wu, D. (2024). Probability Modeling and Statistical Inference in Cancer Screening. Chapman and Hall/CRC. [Link]

  • Institute of Development, Education and Science. (2017, January 24). The role of a statistician in drug development: Pre-clinical studies. ideas. [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in molecular biology (Clifton, N.J.), 1255, 13–24. [Link]

  • Krespi, L. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. [Link]

  • Frommlet, F., & Heinze, G. (2021). Statistical Considerations for Preclinical Studies. Methods in Molecular Biology, 2247, 15-31. [Link]

  • Ouellet, M., et al. (1999). Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. Journal of medicinal chemistry, 42(25), 5177–5186. [Link]

  • Wikipedia contributors. (2024, December 22). Analysis of variance. In Wikipedia, The Free Encyclopedia. [Link]

  • Gyan Sanchay. (n.d.). ANalysis Of Variance (ANOVA). [Link]

  • Masued, M. S., et al. (2024). Analysis of Variance (ANOVA) results associating antibiotic resistance levels among various bacterial strains. ResearchGate. [Link]

  • Ouellet, M., et al. (1999). Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. R Discovery. [Link]

  • Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(2), 1-6. [Link]

  • Muthu, S., & Krishnasamy, K. (2017). One way ANOVA for antimicrobial testing results. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2023). Analysis of variance (ANOVA) table for antibacterial activity. ResearchGate. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. This document translates regulatory requirements into actionable laboratory protocols, ensuring that from bench to disposal, our practices are safe, logical, and environmentally responsible.

Hazard Analysis and Waste Classification: A Proactive Approach

  • Cyclohexane-1,3-dione Moiety: The parent compound, cyclohexane-1,3-dione, is known to be harmful if swallowed and can cause serious eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects.

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic compound .[1] Halogenated solvents and compounds are often subject to specific, more stringent disposal regulations due to their potential to form toxic byproducts upon improper incineration and their environmental persistence.[2][3] Many halogenated compounds are also suspected carcinogens.[3][4]

Based on this analysis, this compound must be handled as a hazardous chemical waste. Specifically, it falls into the halogenated organic waste stream.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

Core Disposal Protocol: Step-by-Step Guidance

The following protocol ensures compliance with major regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemically resistant gloves. Always check the glove manufacturer's compatibility chart for halogenated organic compounds.[2]

  • Body Protection: A standard laboratory coat is required.[9]

Step 2: Waste Container Selection

The choice of waste container is critical to prevent leaks and reactions.

  • Compatibility: Use a container made of a material that is compatible with halogenated organic waste, such as a high-density polyethylene (HDPE) or glass bottle.[3][10] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[3]

  • Condition and Closure: The container must be in good condition, free of cracks or deterioration, and must have a secure, leak-proof screw cap.[4][11][12]

Step 3: Waste Segregation

Proper segregation is a cornerstone of safe laboratory waste management. It prevents dangerous chemical reactions and reduces disposal costs.[13][5]

  • Primary Waste Stream: Designate a specific container for "Halogenated Organic Waste." [1][4]

  • Do Not Mix:

    • Do NOT mix halogenated waste with non-halogenated organic waste.[1][13]

    • Do NOT mix with acids, bases, or oxidizers.[2][13]

    • Do NOT mix with aqueous waste.[1]

Step 4: Labeling the Waste Container

Accurate and immediate labeling is a strict regulatory requirement.[6][7]

  • Timing: Label the waste container before adding the first drop of waste.[4]

  • Content: The label must clearly state:

    • The words "Hazardous Waste" .[13][6]

    • The full chemical name(s) of the contents. Write out "Waste this compound" . Avoid formulas or abbreviations.[4] If other compatible halogenated wastes are added, list all constituents with their approximate percentages.[1][2]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[2][6]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must store waste in a designated Satellite Accumulation Area (SAA) pending pickup by environmental health and safety (EHS) personnel.[6][12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[2][4][13]

    • Store the container in a well-ventilated area, away from heat or ignition sources.[2][3]

    • Utilize secondary containment (e.g., a plastic tub) to contain potential spills.[2]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14] For practical laboratory purposes, request a pickup when the container is about three-quarters full to prevent overfilling.[2]

Step 6: Arranging for Final Disposal
  • Contact EHS: When your waste container is nearing capacity, follow your institution's specific procedures to request a waste collection from your Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[2]

  • Documentation: Complete any required waste pickup forms or tags accurately, ensuring all chemical constituents are listed.[2]

Chemical and Safety Data Summary

For quick reference, the key operational parameters and hazard information are summarized below.

ParameterGuidelineRationale & Source
Chemical Classification Halogenated Organic CompoundContains fluorine atoms on the phenyl ring.[1]
Primary Hazard(s) Harmful if swallowed, Causes serious eye damage, Harmful to aquatic life.Inferred from parent compound Cyclohexane-1,3-dione.
Waste Stream HALOGENATED ORGANIC WASTE Segregation is required by EPA regulations to ensure proper final treatment (e.g., high-temperature incineration).[1][4]
Incompatible Wastes Non-halogenated organics, acids, bases, oxidizers, aqueous solutions.To prevent dangerous reactions and ensure proper disposal pathways.[1][2][13]
Container Type Tightly sealed HDPE or Glass Bottle.Chemical compatibility prevents container degradation and leaks.[3][10]
Required Labeling "Hazardous Waste" + Full Chemical Name + Hazard WarningOSHA and EPA requirement for clear identification and safety.[6][7]
Storage Location Designated and marked Satellite Accumulation Area (SAA).Regulatory requirement for safe, temporary storage at the point of generation.[12][14]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating chemical waste in the laboratory, ensuring that this compound is routed correctly.

G start Generated Waste: This compound is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogen_bin Dispose in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogen_bin  Yes non_halogen_bin Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogen_bin  No final_pickup Store in SAA & Request EHS Pickup halogen_bin->final_pickup

Caption: Waste segregation decision tree for halogenated compounds.

By adhering to this structured and logically sound protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available from: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available from: [Link]

Sources

Comprehensive Safety and Handling Guide for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for handling 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. The information herein is synthesized from established safety practices for handling analogous chemical structures, including fluorinated organic compounds and diones. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious and proactive approach to safety is paramount.

Hazard Assessment and Chemical Profile

  • Cyclohexane-1,3-dione moiety : Similar compounds can be harmful if swallowed and may cause skin and serious eye irritation.[1] In some cases, they may also cause respiratory irritation.[1][2]

  • Difluorophenyl group : Fluorinated organic compounds require careful handling due to their potential for increased metabolic stability and unique biological activity. The carbon-fluorine bond is strong, which can influence the compound's reactivity and persistence.[3]

Based on these structural alerts, it is prudent to treat this compound as a potentially hazardous substance.

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin irritation.[1][2]

  • May cause serious eye irritation or damage.[1][2]

  • May cause respiratory irritation.[1][2]

  • Combustible as a solid, with the potential for dust explosion if finely dispersed.

  • Hazardous combustion products may include carbon oxides and hydrogen fluoride.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, particularly in its solid, powdered form.[4][5]

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[6][7]To protect against airborne particles and potential splashes that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or handling of solutions, consider using thicker, chemical-resistant gloves. Double-gloving is a good practice.[5][6][7] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[6]Ketones and aromatic compounds can degrade some glove materials. Nitrile and neoprene offer good resistance to a range of chemicals.[8][9]
Body Protection A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5][6][7]To protect the skin from contact with the chemical and prevent contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6]To prevent respiratory irritation from inhalation of the powdered compound.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and prepare a well-ventilated work area (chemical fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound, avoiding dust generation. gather_materials->weigh dissolve If dissolving, add the solid to the solvent slowly. weigh->dissolve transfer Use appropriate tools (spatula, powder funnel) for transfers. dissolve->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate dispose_waste Segregate and dispose of all waste properly. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash Wash hands thoroughly with soap and water. remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a work area within a certified chemical fume hood.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer :

    • When weighing the solid, use a draft shield or perform the task in a fume hood to prevent dust from becoming airborne.

    • Use a spatula for transfers. Avoid scooping actions that could generate dust.

    • If transferring to a flask, use a powder funnel.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent gradually to prevent splashing.

    • If the dissolution is exothermic, cool the vessel as needed.

  • Post-Handling :

    • Decontaminate all equipment and the work surface with an appropriate solvent and then soap and water.

    • Segregate waste as described in the disposal plan.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly after the procedure is complete.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[6]

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Solid Waste (contaminated PPE, weigh boats, etc.) solid_container Designated solid hazardous waste container. solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_container Designated halogenated organic liquid waste container. liquid_waste->liquid_container labeling Label containers with contents and hazard warnings. solid_container->labeling liquid_container->labeling storage Store waste in a designated satellite accumulation area. labeling->storage pickup Arrange for pickup by institutional Environmental Health & Safety. storage->pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Solid Waste :

    • Collect all contaminated solid waste, such as gloves, weigh paper, and disposable labware, in a designated, sealed container labeled "Solid Hazardous Waste."

  • Liquid Waste :

    • Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.[10]

  • Container Management :

    • Keep all waste containers tightly closed when not in use.

    • Clearly label each container with the full chemical name of all components.

  • Final Disposal :

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety department.

    • Incineration at a permitted hazardous waste facility is a common disposal method for fluorinated organic compounds.[11]

Emergency Procedures

Spill Response:

  • Small Spills : For minor spills within a chemical fume hood, trained personnel should wear appropriate PPE, contain the spill with a compatible absorbent material, and collect the material into a sealed container for disposal.[6]

  • Large Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[6]

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • Safety and handling of fluorin
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University.
  • Personal Protective Equipment: Hands - San José St
  • Essential Safety and Operational Guidance for Handling 1,2-Diphenylethanedione Monoxime - Benchchem.
  • SAFETY D
  • Lab Safety Equipment & PPE - ChemTalk.
  • Safety D
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Guidelines for Disposing of PFAs - MCF Environmental Services.
  • How to Choose PPE for Chemical Work.
  • Cyclohexane-1,3-dione - CymitQuimica.
  • 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.